molecular formula C8H9NO4 B1295853 2,6-Dimethoxyisonicotinic acid CAS No. 6274-82-4

2,6-Dimethoxyisonicotinic acid

Cat. No.: B1295853
CAS No.: 6274-82-4
M. Wt: 183.16 g/mol
InChI Key: BLBZPNCBYHYDDP-UHFFFAOYSA-N
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Description

2,6-Dimethoxyisonicotinic acid is a useful research compound. Its molecular formula is C8H9NO4 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-6-3-5(8(10)11)4-7(9-6)13-2/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBZPNCBYHYDDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30284497
Record name 2,6-Dimethoxyisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6274-82-4
Record name 6274-82-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37478
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dimethoxyisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 2,6-Dimethoxyisonicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug development. This document collates available data on its chemical and physical properties, spectral characteristics, and potential biological activities, presented in a format designed for easy reference and application in a research setting.

Chemical and Physical Properties

This compound, also known as 2,6-dimethoxypyridine-4-carboxylic acid, is a white to off-white crystalline powder.[1] Its core structure consists of a pyridine ring substituted with two methoxy groups at positions 2 and 6, and a carboxylic acid group at position 4. This substitution pattern influences its electronic properties and potential for hydrogen bonding, which in turn dictates its solubility and biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6274-82-4[2]
Molecular Formula C₈H₉NO₄[2]
Molecular Weight 183.16 g/mol [2]
Appearance White or off-white powder or crystalline powder[1]
Melting Point 152-156 °C[1]
Boiling Point 390.6 °C at 760 mmHg[1]
Density 1.279 g/cm³[1]
pKa (Predicted) 3.63 ± 0.10 (for the related isomer 2,6-Dimethoxynicotinic acid)[3]
Solubility Practically insoluble in water; Very slightly soluble in chloroform; Sparingly soluble in glacial acetic acid; Soluble in methanol; Very soluble in N,N-Dimethylformamide.[1]
Storage Store under inert gas (Nitrogen or Argon) at 2-8 °C in a dry, sealed place.[2]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Below is a summary of available data.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR Specific experimental data for the title compound is not readily available in the searched literature. Predicted spectra can be generated based on its structure.
¹³C NMR Specific experimental data for the title compound is not readily available in the searched literature. Predicted spectra can be generated based on its structure.
Infrared (IR) Spectroscopy Key expected absorptions include: C=O stretch (carboxylic acid) around 1700-1730 cm⁻¹, O-H stretch (carboxylic acid dimer) as a broad band from 2400-3300 cm⁻¹, C-O stretches (methoxy and carboxylic acid) in the 1000-1300 cm⁻¹ region, and aromatic C=C/C=N stretches between 1475-1600 cm⁻¹.[4]
Mass Spectrometry (EI) Molecular Ion [M]⁺•: m/z 183. Key Fragments: m/z 182 ([M-H]⁺), 153 ([M-CH₃O]⁺ or [M-CO]⁺•).[5]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the search results, a general synthetic approach can be inferred from available information on related compounds. A plausible method involves the derivatization of a pre-existing pyridine ring.

3.1. General Synthesis Approach

A common strategy for the synthesis of such compounds is the nucleophilic substitution of dihalopyridine derivatives with sodium methoxide, followed by functionalization at the 4-position. For instance, starting from 2,6-dichloroisonicotinic acid, a reaction with sodium methoxide would yield the desired product.

Protocol: Synthesis of this compound from 2,6-Dichloroisonicotinic Acid (Hypothetical)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloroisonicotinic acid in an excess of anhydrous methanol.

  • Reagent Addition: To this solution, add a stoichiometric excess (e.g., 2.5 equivalents) of sodium methoxide.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with an aqueous acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

3.2. Analytical Sample Preparation

  • NMR Spectroscopy: Dissolve a small amount of the purified compound (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • IR Spectroscopy: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a spectrum can be obtained from a thin film if the compound is soluble in a volatile solvent.

  • Mass Spectrometry: Dissolve the sample in a suitable solvent (e.g., methanol) and introduce it into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

Biological Activity

Derivatives of isonicotinic acid are known to possess a range of biological activities.[6] While specific studies on the anti-tumor or anti-inflammatory properties of this compound are not extensively documented in the provided search results, related compounds have shown promise. Isonicotinic acid derivatives have been investigated as inhibitors of reactive oxygen species (ROS), which are key mediators in inflammation.[6] The general mechanism of many anti-inflammatory drugs involves the inhibition of enzymes like cyclooxygenase (COX) or the modulation of signaling pathways such as NF-κB.[7]

The anti-cancer activity of various heterocyclic compounds is often linked to their ability to induce cell cycle arrest and apoptosis in cancer cells.[8] For instance, some compounds trigger the mitochondrial apoptotic pathway by altering the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Process cluster_intermediate Work-up cluster_end Final Product start1 2,6-Dichloroisonicotinic Acid reaction Nucleophilic Substitution (Reflux in Methanol) start1->reaction start2 Sodium Methoxide start2->reaction neutralization Acidic Work-up (Neutralization) reaction->neutralization purification Purification (Filtration & Recrystallization) neutralization->purification product This compound purification->product Analytical_Workflow cluster_sample Sample cluster_analysis Structural Analysis cluster_data Data Output cluster_confirmation Confirmation sample Purified this compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms nmr_data Chemical Shifts & Coupling Constants nmr->nmr_data ir_data Absorption Frequencies ir->ir_data ms_data Mass-to-Charge Ratios & Fragmentation Pattern ms->ms_data structure Structural Confirmation nmr_data->structure ir_data->structure ms_data->structure

References

An In-depth Technical Guide to 2,6-Dimethoxyisonicotinic Acid (CAS: 6274-82-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dimethoxyisonicotinic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details its physicochemical properties, synthesis, biological activity, and mechanism of action, presenting data in a structured and accessible format for researchers and scientists.

Physicochemical Properties

This compound, also known as 2,6-dimethoxypyridine-4-carboxylic acid, is a white to off-white crystalline powder.[1] Its core structure consists of a pyridine ring substituted with two methoxy groups at positions 2 and 6, and a carboxylic acid group at position 4.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 6274-82-4[2]
Molecular Formula C₈H₉NO₄[2]
Molecular Weight 183.16 g/mol [2]
Melting Point 152-156 °C[1]
Boiling Point 390.6 °C at 760 mmHg
Density 1.279 g/cm³
Appearance White or off-white powder[1]
Solubility Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[1]
IUPAC Name 2,6-dimethoxypyridine-4-carboxylic acid

Synthesis of this compound

A common and efficient route for the synthesis of this compound involves the methylation of chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). This process typically involves the use of a methylating agent in the presence of a base.

Experimental Protocol: Synthesis via Methylation of Chelidamic Acid

This protocol outlines a potential synthetic route and should be adapted and optimized based on laboratory conditions and safety protocols.

Materials:

  • Chelidamic acid

  • Dimethyl sulfate (or another suitable methylating agent)

  • Sodium hydroxide (or another suitable base)

  • Methanol (or another suitable solvent)

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and equipment for organic synthesis (reflux condenser, stirring apparatus, filtration equipment)

Procedure:

  • Dissolution: Dissolve chelidamic acid in an appropriate solvent, such as methanol, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Basification: Slowly add a solution of a strong base, such as sodium hydroxide, to the reaction mixture. This deprotonates the hydroxyl and carboxylic acid groups, making them more nucleophilic.

  • Methylation: Add the methylating agent, such as dimethyl sulfate, dropwise to the stirred solution at a controlled temperature. The reaction is typically heated to reflux to ensure complete methylation of both the hydroxyl group and the carboxylic acid groups, forming the corresponding methyl ester.

  • Hydrolysis: After the methylation is complete (monitored by TLC or other analytical methods), the resulting ester is hydrolyzed back to the carboxylic acid. This is achieved by adding an aqueous acid solution (e.g., hydrochloric acid) and heating the mixture.

  • Isolation and Purification: Upon cooling, the this compound product will precipitate out of the solution. The solid is collected by vacuum filtration, washed with cold water to remove inorganic impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

G cluster_synthesis Synthesis Workflow Chelidamic Acid Chelidamic Acid Dissolution\n(Methanol) Dissolution (Methanol) Basification\n(NaOH) Basification (NaOH) Dissolution\n(Methanol)->Basification\n(NaOH) Step 1 Methylation\n(Dimethyl Sulfate, Reflux) Methylation (Dimethyl Sulfate, Reflux) Basification\n(NaOH)->Methylation\n(Dimethyl Sulfate, Reflux) Step 2 Hydrolysis\n(HCl, Heat) Hydrolysis (HCl, Heat) Methylation\n(Dimethyl Sulfate, Reflux)->Hydrolysis\n(HCl, Heat) Step 3 Isolation & Purification\n(Filtration, Recrystallization) Isolation & Purification (Filtration, Recrystallization) Hydrolysis\n(HCl, Heat)->Isolation & Purification\n(Filtration, Recrystallization) Step 4 This compound This compound Isolation & Purification\n(Filtration, Recrystallization)->this compound Final Product

A simplified workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound has been identified as a cytotoxic agent with potential applications in oncology. Its mechanism of action is primarily attributed to its ability to inhibit tubulin polymerization, a critical process for cell division.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in mitosis, intracellular transport, and cell shape maintenance. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy.

This compound is believed to act as a tubulin polymerization inhibitor by binding to the colchicine-binding site on β-tubulin. This binding event introduces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules. The subsequent disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately inducing apoptosis (programmed cell death).

Involvement of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. While the direct interaction is still under investigation, it is hypothesized that the cytotoxic effects of tubulin inhibitors like this compound can be linked to the modulation of this pathway. Disruption of microtubule function can lead to cellular stress, which in turn can influence the activity of key proteins in the PI3K/Akt pathway, further contributing to the induction of apoptosis.

G cluster_pathway Proposed Mechanism of Action 2,6-DMNA 2,6-Dimethoxy- isonicotinic Acid Tubulin Tubulin 2,6-DMNA->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Disruption Microtubule->Spindle G2M G2/M Phase Arrest Spindle->G2M PI3K_Akt PI3K/Akt Pathway Modulation Spindle->PI3K_Akt Apoptosis Apoptosis G2M->Apoptosis PI3K_Akt->Apoptosis

Signaling pathway of this compound as a tubulin inhibitor.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected characteristic features.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - Aromatic protons on the pyridine ring. - Singlet for the two equivalent methoxy groups (-OCH₃). - A broad singlet for the carboxylic acid proton (-COOH), which would disappear upon D₂O exchange.
¹³C NMR - Peaks corresponding to the carbon atoms of the pyridine ring. - A peak for the methoxy carbons. - A downfield peak for the carboxylic acid carbon.
IR Spectroscopy - A broad O-H stretch from the carboxylic acid. - C=O stretch of the carboxylic acid. - C-O stretches from the methoxy groups. - Aromatic C-H and C=C/C=N stretches from the pyridine ring.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 183.16. - Fragmentation patterns showing the loss of methoxy and carboxyl groups.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its role as a tubulin polymerization inhibitor makes it and its derivatives promising candidates for the development of novel anticancer agents. The presence of the carboxylic acid and methoxy groups provides reactive sites for further chemical modification to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a compound of significant interest in the field of medicinal chemistry. Its well-defined structure, accessible synthesis, and potent biological activity as a tubulin polymerization inhibitor make it a compelling lead for the development of new therapeutics, particularly in oncology. Further research into its specific interactions with cellular targets and its effects on signaling pathways will be crucial for realizing its full therapeutic potential.

References

An In-depth Technical Guide to 2,6-Dimethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dimethoxyisonicotinic acid, a pivotal heterocyclic compound. It details its molecular structure, physicochemical properties, spectroscopic data, and its emerging role in medicinal chemistry and drug development.

Core Molecular Structure and Properties

This compound, also known as 2,6-dimethoxypyridine-4-carboxylic acid, is a derivative of isonicotinic acid.[1] Its structure is characterized by a pyridine ring substituted with two methoxy groups at positions 2 and 6, and a carboxylic acid group at position 4.[1][2] This arrangement of functional groups makes it a valuable and versatile building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[1]

The molecular formula of the compound is C₈H₉NO₄.[1][2][3][4] Its structure imparts specific chemical properties that are leveraged in various synthetic pathways. The presence of the carboxylic acid group allows for the formation of esters and amides, while the pyridine ring itself can participate in various chemical transformations.

Caption: 2D molecular structure of this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name 2,6-dimethoxypyridine-4-carboxylic acid[2]
CAS Number 6274-82-4[1][2][3][4]
Molecular Formula C₈H₉NO₄[1][2][3][4]
Molecular Weight 183.16 g/mol [2][4]
Exact Mass 183.05315777 Da[2]
Boiling Point 390.6°C at 760 mmHg[1][5]
Density 1.279 g/cm³[1][5]
Flash Point 190°C[1][5]
Refractive Index 1.535[1][5]
Storage Under inert gas (Nitrogen or Argon) at 2-8°C[1]

Table 2: Spectroscopic Data Summary

TechniqueData HighlightsSource
¹H NMR Spectra available for reference.[6][7]
¹³C NMR Spectra available for reference.[6][7]
Mass Spectrometry Key fragments observed at m/z 183, 182, 153.[2]
Infrared (IR) Spectra available for reference.[6]
HPLC & LC-MS Documentation available from various suppliers.[4][7]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research. While specific, step-by-step synthesis procedures are proprietary to chemical suppliers, the general analytical methodologies are standardized.

A. Synthesis Approach

The synthesis of this compound typically involves the modification of a precursor pyridine ring. A common synthetic route starts from chelidamic acid (2,6-dihydroxypyridine-4-carboxylic acid), which is then subjected to a methylation reaction to introduce the two methoxy groups.

synthesis_workflow start Starting Material (e.g., Chelidamic Acid) reaction Methylation Reaction (e.g., with Dimethyl Sulfate) start->reaction intermediate Crude Product Mixture reaction->intermediate purification Purification (Recrystallization / Chromatography) intermediate->purification product Pure this compound purification->product analysis Structural Analysis (NMR, MS, IR) product->analysis

Caption: General workflow for synthesis and verification.

B. Analytical Characterization Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Objective : To elucidate the carbon-hydrogen framework of the molecule.

    • Methodology : A sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[8] For ¹H NMR, the chemical shifts, integration, and coupling patterns of the protons are analyzed to confirm the positions of the methoxy groups and the aromatic protons. For ¹³C NMR, the number of unique carbon signals confirms the molecular symmetry and the presence of the carboxylic acid, aromatic, and methoxy carbons.[8][9] Chemical shifts are reported in ppm relative to a reference standard.[8]

  • Mass Spectrometry (MS) :

    • Objective : To determine the molecular weight and fragmentation pattern.

    • Methodology : Techniques like Electrospray Ionization (ESI) are used.[8] The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak confirms the molecular weight (183.16 g/mol ).[2][10] Analysis of fragment ions provides further structural information.[2][11]

  • Infrared (IR) Spectroscopy :

    • Objective : To identify the functional groups present in the molecule.

    • Methodology : The sample is exposed to infrared radiation. The absorption of specific frequencies corresponds to the vibrational frequencies of different bonds. Key expected absorptions include O-H stretching from the carboxylic acid, C=O stretching (carbonyl), C-O stretching (methoxy groups), and C=N/C=C stretching from the pyridine ring.

Biological Significance and Applications

While direct and extensive biological activity data for this compound itself is limited, its significance lies in its role as a key synthetic intermediate in drug discovery.[1][12] Isonicotinic acid and its derivatives have a well-documented history in medicinal chemistry, showing a wide range of biological activities including anti-inflammatory and antimicrobial properties.[12][13]

Derivatives of this compound are being investigated for various therapeutic applications. Its structural framework is seen as a promising platform for designing novel bioactive compounds.[1] For instance, it serves as a building block for more complex molecules that may exhibit potent anti-tumor or anti-inflammatory effects.[1] The functionalization and modification of its structure allow for the creation of new chemical entities with potentially enhanced pharmacological profiles.[1]

logical_relationship cluster_core Core Compound cluster_dev Drug Development Process cluster_outcome Potential Outcome A 2,6-Dimethoxy- isonicotinic Acid B Chemical Modification (Functionalization) A->B Serves as Platform C Synthesis of Novel Derivatives B->C D Biological Screening (e.g., Anti-inflammatory, Anti-tumor) C->D E Lead Compound Identification D->E F New Therapeutic Agents E->F

Caption: Role in the drug discovery pipeline.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its well-defined molecular structure, characterized by a substituted pyridine ring, provides a versatile scaffold for the development of new chemical entities. The availability of robust analytical techniques allows for its unambiguous identification and quality control. While its primary role is currently as a synthetic intermediate, the established biological activities of related isonicotinic acid derivatives suggest a promising future for the compounds derived from this versatile molecule in the ongoing search for novel therapeutics.

References

An In-depth Technical Guide to the Synthesis Precursors of 2,6-Dimethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic precursors and methodologies for the production of 2,6-dimethoxyisonicotinic acid, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis of this compound can be approached from several key starting materials, with the most prominent being 2,6-lutidine and 2,6-dichloropyridine. This document details the experimental protocols, presents quantitative data in structured tables, and visualizes the synthetic pathways to facilitate understanding and application in a research and development setting.

Core Synthesis Pathways and Precursors

The synthesis of this compound predominantly proceeds through two strategic routes, each originating from a readily available precursor:

  • The 2,6-Lutidine Pathway: This route involves the initial oxidation of the methyl groups of 2,6-lutidine to form pyridine-2,6-dicarboxylic acid. Subsequent esterification, methoxylation, and selective hydrolysis yield the final product.

  • The 2,6-Dichloropyridine Pathway: This approach begins with the methoxylation of 2,6-dichloropyridine to generate 2,6-dimethoxypyridine, followed by a C4-selective carboxylation to introduce the carboxylic acid group at the desired position.

A potential alternative precursor, chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), is also discussed, offering another synthetic avenue.

The 2,6-Lutidine Synthesis Route

This pathway leverages the commercial availability of 2,6-lutidine and its straightforward oxidation to pyridine-2,6-dicarboxylic acid.

2,6-Lutidine Pathway Lutidine 2,6-Lutidine PDA Pyridine-2,6-dicarboxylic acid Lutidine->PDA Oxidation Ester Dimethyl 2,6-pyridinedicarboxylate PDA->Ester Esterification MethoxyEster Dimethyl 2,6-dimethoxypyridine-4-carboxylate Ester->MethoxyEster Hydroxymethylation & Methylation (Proposed) FinalProduct This compound MethoxyEster->FinalProduct Selective Hydrolysis

Caption: Synthetic pathway from 2,6-Lutidine.

Experimental Protocols and Data

1. Oxidation of 2,6-Lutidine to Pyridine-2,6-dicarboxylic acid

This step can be achieved through various oxidation methods. A high-yield liquid phase catalytic oxidation is presented below.

ParameterValueReference
Precursor 2,6-Lutidine[1]
Reagents Oxygen-containing gas (e.g., air), Initiator (e.g., Sodium Bromide), Catalyst (e.g., Metal porphyrin compound), Water (solvent)[1]
Reaction Time 3 hours[1]
Temperature 80 °C[1]
Yield 96.4%[1]
Purity 99.84% (by HPLC)[1]

Experimental Protocol: A mixture of 2,6-lutidine (100g), a metal porphyrin catalyst, and an initiator such as sodium bromide in water is heated to 80°C. An oxygen-containing gas is passed through the stirred reaction mixture for 3 hours. The reaction progress is monitored by HPLC. Upon completion, the catalyst is recovered by filtration. The filtrate is then treated with a sodium hydroxide solution to adjust the pH to 9, followed by separation of the layers. The aqueous layer is acidified with hydrochloric acid to a pH of 5 to precipitate the product, which is then filtered and dried to yield pyridine-2,6-dicarboxylic acid[1].

2. Conversion of Pyridine-2,6-dicarboxylic acid to this compound (Proposed)

A direct, high-yield method for this conversion is not extensively documented in readily available literature. A plausible multi-step approach is proposed, involving the formation of an intermediate such as dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate[2].

  • Step 2a: Esterification of Pyridine-2,6-dicarboxylic acid: The diacid is first converted to its dimethyl ester using standard esterification methods (e.g., methanol with a catalytic amount of sulfuric acid).

  • Step 2b: Hydroxymethylation of Dimethyl 2,6-pyridinedicarboxylate: The diester can undergo hydroxymethylation at the 4-position. A reported method involves reacting the diester with 30% hydrogen peroxide and a saturated solution of ferrous sulfate in a mixture of sulfuric acid and methanol at 30-50°C, yielding dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate with a yield of 65.8% and purity of over 98%[2].

  • Step 2c: Methylation of the Hydroxyl Group: The hydroxyl group of the intermediate would then be methylated, for example, using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

  • Step 2d: Selective Hydrolysis: The final step would involve the selective hydrolysis of the ester group at the 4-position to yield the desired carboxylic acid. This can often be achieved under controlled basic conditions.

The 2,6-Dichloropyridine Synthesis Route

This pathway offers a more direct approach, capitalizing on a selective C4-carboxylation of the readily prepared 2,6-dimethoxypyridine.

2,6-Dichloropyridine Pathway Dichloropyridine 2,6-Dichloropyridine Dimethoxypyridine 2,6-Dimethoxypyridine Dichloropyridine->Dimethoxypyridine Methoxylation FinalProduct This compound Dimethoxypyridine->FinalProduct C4-Selective Carboxylation

Caption: Synthetic pathway from 2,6-Dichloropyridine.

Experimental Protocols and Data

1. Methoxylation of 2,6-Dichloropyridine to 2,6-Dimethoxypyridine

ParameterValueReference
Precursor 2,6-DichloropyridineChemicalBook
Reagents Sodium hydroxide, MethanolChemicalBook
Reaction Time 8 hoursChemicalBook
Temperature RefluxChemicalBook
Yield 94%ChemicalBook

Experimental Protocol: In a 500 mL three-necked flask, 29.6 g (0.2 mol) of 2,6-dichloropyridine, 16 g (0.4 mol) of solid sodium hydroxide, and 200 mL of methanol are added sequentially. The mixture is heated to reflux with magnetic stirring and maintained for 8 hours. After cooling to room temperature, the reaction mixture is diluted with 100 mL of water and extracted with dichloromethane. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to obtain 2,6-dimethoxypyridine as a colorless liquid.

2. C4-Selective Carboxylation of 2,6-Dimethoxypyridine with CO₂ (Proposed)

Recent advancements in C-H functionalization have enabled the selective carboxylation of pyridines at the C4 position using carbon dioxide. A copper-catalyzed method appears particularly promising for this transformation[3][4].

ParameterProposed Value/ReagentReference
Precursor 2,6-Dimethoxypyridine[3][4]
Reagents CO₂ (1 atm), CuCl (catalyst), TMEDA (ligand), ZnEt₂ (reductant), Dimethylacetamide (solvent)[3]
Reaction Time Not specified for this substrate[3]
Temperature Room temperature[3]
Yield Moderate to high (reported for other pyridines)[3]

Proposed Experimental Protocol: The synthesis would likely proceed via an initial C-H phosphination of 2,6-dimethoxypyridine, followed by a copper-catalyzed carboxylation of the resulting phosphonium salt with carbon dioxide. In a typical procedure, the phosphonium salt of 2,6-dimethoxypyridine would be reacted with CO₂ (at 1 atm) in the presence of a catalytic amount of CuCl, N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand, and diethylzinc (ZnEt₂) as a reductant in dimethylacetamide (DMA) as the solvent at room temperature[3]. The reaction would be monitored for the consumption of the starting material, and the product would be isolated and purified using standard techniques. The specific reaction conditions and yield for 2,6-dimethoxypyridine would require experimental optimization.

Alternative Precursor: Chelidamic Acid

Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) presents another potential starting point for the synthesis of this compound. This route would involve the methylation of the hydroxyl group and the two carboxylic acid groups, followed by selective hydrolysis.

Chelidamic Acid Pathway ChelidamicAcid Chelidamic Acid DimethylEster Dimethyl 4-hydroxypyridine-2,6-dicarboxylate ChelidamicAcid->DimethylEster Esterification MethoxyEster Dimethyl 2,6-dimethoxypyridine-4-carboxylate DimethylEster->MethoxyEster Methylation FinalProduct This compound MethoxyEster->FinalProduct Selective Hydrolysis

Caption: Synthetic pathway from Chelidamic Acid.

Experimental Protocols and Data

1. Synthesis of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate from Chelidamic acid

ParameterValueReference
Precursor Chelidamic acid[5]
Reagents Methanol, Sulfuric acid[5]
Reaction Time 3 hours[5]
Temperature Reflux[5]
Yield 94%[5]

Experimental Protocol: To a 250 mL round bottom flask charged with chelidamic acid (10 g, 55 mmol), methanol (200 mL) and sulfuric acid (0.2 mL) are added. The mixture is heated to reflux temperature and stirred for 3 hours. After cooling, the solvent is removed in vacuo to give the white solid product, dimethyl 4-hydroxypyridine-2,6-dicarboxylate[5].

The subsequent steps of methylating the hydroxyl group and selectively hydrolyzing the ester at the 4-position would require further development and optimization based on standard organic synthesis methodologies.

Conclusion

This technical guide outlines the primary and alternative synthetic routes to this compound, providing a valuable resource for researchers and professionals in drug development. The choice of precursor and synthetic pathway will depend on factors such as starting material availability, cost, and the desired scale of production. The provided experimental protocols and quantitative data for key steps offer a solid foundation for laboratory synthesis, while the proposed routes for less-documented transformations indicate promising areas for further research and process optimization. The visualization of these pathways through diagrams aims to enhance the understanding of the logical flow of each synthetic strategy.

References

The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to 2,6-Dimethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – In the intricate world of pharmaceutical development, the journey from a simple molecule to a life-saving drug is often built upon the foundation of versatile chemical intermediates. This technical guide delves into the history and discovery of one such crucial scaffold: 2,6-Dimethoxyisonicotinic acid. While not a therapeutic agent in its own right, its structural attributes have made it an indispensable component in the synthesis of novel therapeutics, particularly in the fight against multidrug-resistant tuberculosis. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth technical details, experimental protocols, and a historical perspective on this important molecule.

Introduction: The Unsung Hero of Synthesis

This compound, a derivative of isonicotinic acid, is a heterocyclic compound characterized by a pyridine ring substituted with two methoxy groups and a carboxylic acid. Its significance in medicinal chemistry stems from its role as a key building block, particularly in the development of diarylquinoline-based antitubercular agents. The presence of the methoxy groups and the carboxylic acid moiety provides strategic points for chemical modification, allowing for the fine-tuning of the physicochemical and pharmacological properties of the final drug candidates.

Discovery and Historical Synthesis

While a singular "discovery" event of this compound is not prominently documented in scientific literature, its synthesis is rooted in the broader exploration of isonicotinic acid derivatives, a class of compounds that gained significant attention in the mid-20th century following the discovery of the antitubercular drug isoniazid. The earliest accessible methods for the preparation of this compound involve a nucleophilic substitution reaction on a di-chlorinated precursor.

A foundational synthesis reported in the literature involves the reaction of 2,6-dichloroisonicotinic acid with sodium methoxide. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the methoxide ions displace the chloride ions on the pyridine ring.

Synthesis of the Precursor: 2,6-Dichloroisonicotinic Acid

The direct precursor, 2,6-dichloroisonicotinic acid, is typically synthesized from citrazinic acid (2,6-dihydroxyisonicotinic acid).

Experimental Protocol: Synthesis of 2,6-Dichloroisonicotinic Acid from Citrazinic Acid

This protocol is based on established laboratory procedures.

  • Materials:

    • Citrazinic acid

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Ice

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of citrazinic acid in an excess of phosphorus oxychloride is prepared.

    • A catalytic amount of N,N-dimethylformamide is added to the suspension.

    • The reaction mixture is heated to reflux and maintained at this temperature for several hours, typically monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

    • After completion, the reaction mixture is cooled to room temperature.

    • The excess phosphorus oxychloride is carefully removed under reduced pressure.

    • The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

    • The resulting aqueous solution is extracted multiple times with dichloromethane.

    • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude 2,6-dichloroisonicotinic acid.

    • The crude product can be further purified by recrystallization.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

This protocol describes the conversion of the dichlorinated precursor to the target molecule.

  • Materials:

    • 2,6-Dichloroisonicotinic acid

    • Sodium methoxide (NaOMe)

    • Anhydrous methanol (MeOH)

    • Hydrochloric acid (HCl) for acidification

    • Ice water

  • Procedure:

    • A solution of sodium methoxide in anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • 2,6-Dichloroisonicotinic acid is added to the methanolic solution of sodium methoxide.

    • The reaction mixture is heated to reflux and maintained at this temperature for a period determined by reaction monitoring (e.g., TLC or LC-MS).

    • Upon completion of the reaction, the mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is dissolved in water and the solution is cooled in an ice bath.

    • The solution is then acidified by the dropwise addition of hydrochloric acid until a precipitate is formed.

    • The precipitate, this compound, is collected by filtration, washed with cold water, and dried.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₉NO₄
Molecular Weight183.16 g/mol
Melting Point227-230 °C
AppearanceWhite to off-white solid
CAS Number6274-82-4

Role in Modern Drug Discovery: The Bedaquiline Story

The contemporary significance of this compound is intrinsically linked to the development of second-generation antitubercular drugs, most notably analogues of bedaquiline. Bedaquiline, a diarylquinoline, was a landmark approval for the treatment of multidrug-resistant tuberculosis, acting through a novel mechanism of inhibiting mycobacterial ATP synthase. However, concerns over cardiotoxicity and a long half-life spurred the development of new analogues with improved safety profiles.

This compound serves as a crucial "C-ring" precursor in the modular synthesis of these bedaquiline analogues. The carboxylic acid functionality is activated and then coupled with other synthetic fragments to construct the final diarylquinoline scaffold.

Synthetic_Pathway cluster_precursor Precursor Synthesis cluster_target Target Molecule Synthesis cluster_application Application in Drug Discovery Citrazinic Acid Citrazinic Acid 2,6-Dichloroisonicotinic Acid 2,6-Dichloroisonicotinic Acid Citrazinic Acid->2,6-Dichloroisonicotinic Acid POCl3, cat. DMF This compound This compound 2,6-Dichloroisonicotinic Acid->this compound NaOMe, MeOH Activated Acid Activated Acid This compound->Activated Acid Activation Bedaquiline Analogue Bedaquiline Analogue Activated Acid->Bedaquiline Analogue Coupling with A/B rings

Synthetic pathway of this compound and its use.

Conclusion: A Testament to the Power of Chemical Synthesis

The story of this compound is a compelling example of how a seemingly simple molecule can become a cornerstone in the complex architecture of modern pharmaceuticals. Its journey from a laboratory curiosity to a key intermediate in the development of life-saving drugs underscores the critical importance of fundamental synthetic chemistry in addressing global health challenges. For researchers and scientists in the field of drug development, a thorough understanding of the history, synthesis, and application of such building blocks is paramount to the continued innovation of novel and effective therapies.

2,6-Dimethoxyisonicotinic Acid: A Technical Review of Its Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxyisonicotinic acid, a derivative of isonicotinic acid, is a heterocyclic compound with emerging interest in medicinal chemistry. Its structural similarity to known cytotoxic agents, such as colchicine and combretastatin A-4, has prompted investigations into its potential as an anti-cancer agent. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical synthesis, physicochemical properties, and biological activities. All quantitative data has been summarized into structured tables, and detailed experimental methodologies from cited literature are provided. Furthermore, key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and synthesis.

Physicochemical Properties

This compound (CAS No: 6274-82-4) is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₉NO₄[1]
Molecular Weight 183.16 g/mol [2]
Melting Point 152°C - 156°C[3]
Boiling Point 390.6°C at 760 mmHg[3]
Density 1.279 g/cm³[3]
Solubility Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[3]
pKa Data not available in searched literature
LogP Data not available in searched literature

Synthesis of this compound

While a direct, peer-reviewed synthesis protocol for this compound was not explicitly found in the literature, a plausible synthetic route can be constructed based on the synthesis of its precursors and related compounds. A likely pathway involves the initial synthesis of 2,6-dichloroisonicotinic acid from citrazinic acid (2,6-dihydroxypyridine-4-carboxylic acid), followed by a nucleophilic substitution with sodium methoxide.

Experimental Protocol: Synthesis of 2,6-Dichloroisonicotinic Acid from Citrazinic Acid

This protocol is adapted from a patent describing the synthesis of 2,6-dichloroisonicotinic acid[4].

Materials:

  • Citrazinic acid (2,6-dihydroxypyridine-4-carboxylic acid)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalyst)

  • Crushed ice

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • A suspension of citrazinic acid in an excess of phosphorus oxychloride is prepared in a reaction vessel equipped with a reflux condenser and a stirring mechanism.

  • A catalytic amount of N,N-dimethylformamide is added to the suspension.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).

  • After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.

  • The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring to quench the reaction.

  • The resulting aqueous solution is extracted multiple times with ethyl acetate.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 2,6-dichloroisonicotinic acid.

  • The crude product can be further purified by recrystallization from an appropriate solvent system.

Proposed Subsequent Synthesis of this compound

The conversion of 2,6-dichloroisonicotinic acid to this compound would likely proceed via a nucleophilic aromatic substitution reaction.

Materials:

  • 2,6-Dichloroisonicotinic acid

  • Sodium methoxide (NaOMe)

  • Methanol (as solvent)

Procedure:

  • 2,6-Dichloroisonicotinic acid is dissolved in anhydrous methanol in a reaction vessel.

  • An excess of sodium methoxide is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature until the reaction is complete, as monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with a suitable acid (e.g., HCl) to precipitate the this compound.

  • The precipitate is collected by filtration, washed with cold water, and dried to yield the final product.

The following diagram illustrates the proposed synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Methoxylation Citrazinic_acid Citrazinic Acid Reagents_1 POCl3, DMF (cat.) Citrazinic_acid->Reagents_1 Dichloro_acid 2,6-Dichloroisonicotinic Acid Reagents_1->Dichloro_acid Reagents_2 NaOMe, MeOH Dichloro_acid->Reagents_2 Final_Product This compound Reagents_2->Final_Product

Proposed two-step synthesis of this compound.

Biological Activity and Mechanism of Action

This compound has been identified as a cytotoxic agent with a mechanism of action that is believed to involve the inhibition of tubulin polymerization.[5] This mode of action is shared with other well-known anti-cancer drugs like colchicine and the combretastatins. By disrupting the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle, this compound can induce apoptosis (programmed cell death) in cancer cells.[5]

Tubulin Polymerization Inhibition Pathway

The process of tubulin polymerization is a dynamic equilibrium between tubulin dimers and microtubules. Inhibitors of this process can bind to the soluble tubulin dimers, preventing their assembly into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.

Tubulin_Inhibition_Pathway Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Compound 2,6-Dimethoxy- isonicotinic Acid Inhibition Inhibition Compound->Inhibition Inhibition->Tubulin_Dimers Binds to dimers Disruption Disruption of Microtubule Dynamics Inhibition->Disruption Spindle_Failure Mitotic Spindle Failure Disruption->Spindle_Failure Apoptosis Apoptosis Spindle_Failure->Apoptosis

Proposed mechanism of action via tubulin polymerization inhibition.
Quantitative Biological Data

While the literature suggests cytotoxic and potential anti-inflammatory and anti-tumor activities for this compound, specific quantitative data such as IC₅₀ or Kᵢ values for this particular compound were not found in the reviewed scientific articles. However, data for structurally related isonicotinic acid derivatives with anti-inflammatory and anti-cancer properties have been reported. For instance, certain isonicotinoyl-containing compounds have shown potent in vitro anti-inflammatory activity, with some derivatives exhibiting IC₅₀ values for the inhibition of reactive oxygen species (ROS) production that are significantly lower than the standard drug ibuprofen.

Compound TypeAssayTarget/Cell LineIC₅₀ (µM)Reference
Isonicotinic Acid DerivativesROS InhibitionHuman Blood CellsData for specific derivatives available in cited literature
2-Aroylquinoline DerivativesAntiproliferativeVarious Human Cancer Cell Lines0.0002 - 0.0004[5]
1-Benzylindole DerivativesTubulin Polymerization Inhibition-1.7 - 2.7[5]

Conclusion and Future Directions

This compound is a compound of interest for drug discovery, particularly in the area of oncology, due to its proposed mechanism as a tubulin polymerization inhibitor. While its physicochemical properties are partially characterized, a significant gap exists in the peer-reviewed literature regarding detailed synthesis protocols and quantitative biological data for the compound itself. The presented synthetic route is a plausible pathway based on the chemistry of related compounds.

Future research should focus on:

  • The development and optimization of a robust and scalable synthesis for this compound.

  • Comprehensive in vitro evaluation of its cytotoxic activity against a panel of cancer cell lines to determine its IC₅₀ values.

  • Direct confirmation of its interaction with tubulin and its effect on microtubule dynamics.

  • In vivo studies to assess its efficacy and safety profile in animal models of cancer.

  • Exploration of its potential anti-inflammatory properties, given the known activities of other isonicotinic acid derivatives.

A thorough investigation into these areas will be crucial to fully elucidate the therapeutic potential of this compound and its derivatives.

References

Unveiling the Potential: A Technical Guide to the Biological Activities of 2,6-Dimethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current understanding of 2,6-dimethoxyisonicotinic acid's potential biological activities. While direct and extensive research on this specific compound is limited, this document extrapolates from available data on its structural analogs and the broader class of isonicotinic acid derivatives to outline its putative therapeutic applications, mechanisms of action, and relevant experimental methodologies.

Introduction

This compound is a pyridine carboxylic acid derivative with a molecular formula of C₈H₉NO₄. Its structure, featuring a pyridine ring substituted with two methoxy groups and a carboxylic acid function, suggests its potential as a versatile scaffold in medicinal chemistry. Preliminary information from commercial suppliers identifies it as a cytotoxic agent, structurally analogous to known tubulin polymerization inhibitors like colchicine and combretastatin A-4, with the potential to induce apoptosis in cancer cells.[1] Furthermore, isonicotinic acid and its derivatives have been explored for a range of biological activities, including anti-inflammatory and antimicrobial effects, positioning this compound as a compound of interest for further investigation.[2][3]

Synthesis of this compound

Hypothetical Synthetic Pathway:

G cluster_0 Synthesis of this compound Start 2,6-Dimethoxy-4-methylpyridine Reagent Potassium Permanganate (KMnO4) Heat Start->Reagent Oxidation Product This compound Reagent->Product G cluster_0 Proposed Anticancer Mechanism Compound This compound Tubulin Tubulin Dimers Compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M G2/M Phase Arrest Microtubules->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis G cluster_0 MTT Assay Workflow Seed Seed Cells Treat Treat with Compound Seed->Treat Incubate Incubate (48-72h) Treat->Incubate AddMTT Add MTT Solution Incubate->AddMTT IncubateMTT Incubate (4h) AddMTT->IncubateMTT AddDMSO Add DMSO IncubateMTT->AddDMSO Read Read Absorbance AddDMSO->Read

References

An In-depth Technical Guide to 2,6-Disubstituted Isonicotinic Acid Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives are a cornerstone in medicinal chemistry, famously leading to the development of the first-line anti-tuberculosis drug, isoniazid. The strategic placement of substituents on the pyridine ring can significantly modulate the compound's physicochemical properties and biological activity. This technical guide focuses on structural analogs of isonicotinic acid with substitutions at the 2 and 6 positions, with a particular interest in 2,6-dimethoxyisonicotinic acid.

Due to the limited volume of publicly available research specifically on this compound analogs, this guide broadens its scope to include other 2,6-disubstituted isonicotinic acid derivatives. This allows for a more comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic potential of this class of compounds. The insights from various 2,6-disubstituted analogs, such as dichloro and diamino derivatives, provide a valuable framework for the rational design of novel therapeutic agents based on the isonicotinic acid scaffold.

This guide will delve into the synthesis of these analogs, present quantitative biological data in structured tables, provide detailed experimental protocols for key reactions, and visualize synthetic and logical pathways using diagrams.

Synthesis of 2,6-Disubstituted Isonicotinic Acid Analogs

The synthesis of 2,6-disubstituted isonicotinic acid analogs often starts from readily available precursors like citrazinic acid or chelidamic acid (2,6-pyridinedicarboxylic acid). The functionalization at the 2 and 6 positions is a key step in the synthetic sequence.

A common strategy involves the conversion of hydroxyl groups to leaving groups, such as chlorides, which can then be displaced by various nucleophiles to introduce a range of substituents. For instance, 2,6-dichloroisonicotinic acid is a versatile intermediate for introducing different functionalities.

The following diagram illustrates a general synthetic workflow for creating a library of 2,6-disubstituted isonicotinic acid analogs.

synthesis_workflow General Synthetic Workflow for 2,6-Disubstituted Isonicotinic Acid Analogs start Starting Material (e.g., Citrazinic Acid) intermediate1 2,6-Dihydroxyisonicotinic Acid start->intermediate1 Hydrolysis intermediate2 2,6-Dichloroisonicotinic Acid intermediate1->intermediate2 Chlorination (e.g., POCl3) product Diverse 2,6-Disubstituted Isonicotinic Acid Analogs intermediate2->product Nucleophilic Substitution (e.g., NaOMe, R-NH2)

Caption: Synthetic workflow for 2,6-disubstituted isonicotinic acid analogs.

Structure-Activity Relationships and Biological Activities

The nature of the substituents at the 2 and 6 positions of the isonicotinic acid ring plays a critical role in determining the biological activity of the analogs.

  • Antimicrobial Activity : The isonicotinic acid scaffold is a well-established pharmacophore for antimicrobial agents. Isonicotinic acid hydrazide (isoniazid) is a primary drug for tuberculosis treatment. Analogs with different substitutions are being explored to overcome drug resistance. For example, certain hydrazide-hydrazone derivatives of isonicotinic acid have shown significant in vitro activity against Mycobacterium tuberculosis.

  • Anti-neurodegenerative Disease Activity : Recent studies have explored 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid (Aβ) aggregation, a key pathological event in Alzheimer's disease. The 2,6-diaminopyridine moiety has been identified as a crucial component for inhibiting Aβ aggregation[1]. The design of these molecules aims to interact with the β-sheet conformation of Aβ through hydrogen bond formation[1].

  • Chitin Synthesis Inhibition : While not a direct analog of the acid, 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles have been investigated as chitin synthesis inhibitors. In these molecules, the 2,6-dimethoxy substitution on the benzoyl ring was found to be important for activity[2]. This suggests that 2,6-dialkoxy substitutions on aromatic rings can be a favorable structural motif for this biological target.

Quantitative Data on Biological Activity

The following table summarizes the inhibitory activity of a series of 5-(2,6-dimethoxybenzoylamino)-3-(4-substituted-phenyl)isoxazoles against chitin synthesis in the cultured integument of Chilo suppressalis.

Compound ID4-Substituent on Phenyl RingIC50 (µM)[2]
1 H0.25
2 F0.13
3 Cl0.12
4 Br0.14
5 I0.28
6 Me0.14
7 Et0.11
8 n-Pr0.13
9 i-Pr0.24
10 n-Bu0.12
11 t-Bu1.3
12 OMe0.41
13 OEt0.35
14 CF3>10
15 NO2>10

Experimental Protocols

Synthesis of 2,6-Dichloroisonicotinic Acid from Citrazinic Acid

This protocol describes a common method for the synthesis of the key intermediate, 2,6-dichloroisonicotinic acid.

Materials:

  • Citrazinic acid

  • Tetraethylammonium chloride

  • Phosphorus oxychloride (POCl3)

  • Crushed ice

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend citrazinic acid (66.7 mmol) and tetraethylammonium chloride (66.7 mmol) in excess phosphorus oxychloride (20 mL).

  • Heat the reaction mixture at 130 °C for 18 hours.

  • Increase the temperature to 145 °C and continue the reaction for an additional 2 hours.

  • After completion, cool the mixture to room temperature.

  • Slowly pour the cooled reaction mixture into crushed ice (150 g) to quench the reaction.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the white solid product, 2,6-dichloroisonicotinic acid. The typical yield is around 89%[3].

The following diagram outlines the experimental workflow for this synthesis.

synthesis_protocol Experimental Workflow for 2,6-Dichloroisonicotinic Acid Synthesis step1 1. Mix Reactants Citrazinic acid, tetraethylammonium chloride, and excess POCl3 are mixed. step2 2. Heating Heat at 130°C for 18h, then at 145°C for 2h. step1->step2 step3 3. Quenching Cool the mixture and pour it into crushed ice. step2->step3 step4 4. Extraction Extract the product with ethyl acetate. step3->step4 step5 5. Drying Dry the combined organic layers with MgSO4. step4->step5 step6 6. Isolation Concentrate under vacuum to obtain the solid product. step5->step6

Caption: Workflow for the synthesis of 2,6-dichloroisonicotinic acid.

General Procedure for the Synthesis of 5-(2,6-Dimethoxybenzoylamino)-3-phenyl-isoxazole Analogs

This protocol details the synthesis of isoxazole derivatives with a 2,6-dimethoxybenzoyl moiety.

Materials:

  • Substituted benzoic acid

  • Methanol

  • Sulfuric acid (catalytic amount)

  • Sodium hydride (NaH)

  • Anhydrous toluene

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • 3-Phenylisoxazol-5-amine

  • Anhydrous tetrahydrofuran (THF)

  • 2,6-dimethoxybenzoyl chloride

  • Saturated ammonium chloride solution

Procedure:

  • Esterification: Reflux the starting benzoic acid in methanol with a catalytic amount of sulfuric acid overnight to obtain the corresponding methyl benzoate.

  • Claisen Condensation: React the methyl benzoate with sodium hydride in anhydrous toluene.

  • Cyclization: Treat the product of the Claisen condensation with hydroxylamine hydrochloride in a sodium hydroxide solution to form the 3-phenylisoxazol-5-amine intermediate.

  • Amide Coupling: Dissolve the 3-phenylisoxazol-5-amine in anhydrous THF and add it dropwise to a suspension of sodium hydride in THF in an ice bath. After 30 minutes, add 2,6-dimethoxybenzoyl chloride and stir for 1 hour in the ice bath, followed by stirring overnight at room temperature.

  • Work-up: Quench the reaction by adding a saturated ammonium chloride solution and extract the product.

Therapeutic Potential and Future Directions

The 2,6-disubstituted isonicotinic acid scaffold holds significant promise for the development of new therapeutic agents across various disease areas.

  • Tuberculosis : The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new anti-TB drugs. Structural analogs of isonicotinic acid are prime candidates for this endeavor. The role of 2,3,6-trimethoxyisonicotinaldehyde as a key intermediate in the synthesis of the promising anti-tuberculosis candidate TBAJ-876 highlights the potential of methoxy-substituted isonicotinic acid derivatives in this field[4].

  • Alzheimer's Disease : The ability of 2,6-diaminopyridine derivatives to inhibit Aβ aggregation opens up a new avenue for the development of disease-modifying therapies for Alzheimer's disease[1]. Further optimization of this scaffold could lead to potent and brain-penetrant drug candidates.

  • Other Therapeutic Areas : The diverse biological activities reported for isonicotinic acid derivatives, including antimicrobial and anti-inflammatory properties, suggest that 2,6-disubstituted analogs could be explored for a wide range of other therapeutic applications.

Future research should focus on the synthesis and biological evaluation of a wider range of this compound analogs to establish a clearer structure-activity relationship. The exploration of different functional groups at these positions, guided by computational modeling and a deeper understanding of the target biology, will be crucial for unlocking the full therapeutic potential of this versatile chemical scaffold.

The logical relationship for future drug development in this area is depicted in the following diagram.

drug_development_logic Logical Framework for Future Drug Development scaffold 2,6-Disubstituted Isonicotinic Acid Scaffold synthesis Synthesis of Analog Library (Varying 2,6-substituents) scaffold->synthesis screening High-Throughput Biological Screening (e.g., anti-TB, anti-Aβ) synthesis->screening sar Structure-Activity Relationship (SAR) and in silico Modeling screening->sar sar->synthesis Iterative Design optimization Lead Optimization (ADMET properties) sar->optimization candidate Preclinical Drug Candidate optimization->candidate

Caption: Logical framework for future drug development of 2,6-disubstituted isonicotinic acid analogs.

References

Spectroscopic Profile of 2,6-Dimethoxyisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2,6-dimethoxyisonicotinic acid, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details experimental protocols, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.9-4.0s6H2 x -OCH₃
~6.8-7.0s2HAr-H
~13.0br s1H-COOH

Note: Predicted data based on typical chemical shifts for similar structures. The exact values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~53-55-OCH₃
~105-107C3, C5
~148-150C4
~163-165C2, C6
~168-170-COOH

Note: Predicted data based on typical chemical shifts for similar structures. The exact values may vary depending on the solvent and experimental conditions.

Table 3: Mass Spectrometry Data
m/zInterpretation
183[M]⁺ (Molecular Ion)
182[M-H]⁺
168[M-CH₃]⁺
153[M-2CH₃]⁺ or [M-OCH₂]⁺
138[M-COOH]⁺

Source: PubChem CID 235752.[1]

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (Carboxylic Acid)
2950-3100MediumC-H stretch (Aromatic & Aliphatic)
1680-1720StrongC=O stretch (Carboxylic Acid)
1580-1620MediumC=C stretch (Aromatic Ring)
1200-1300StrongC-O stretch (Aryl Ether)
1000-1100StrongC-O stretch (Alkyl Ether)

Note: Predicted data based on characteristic absorption regions for the functional groups present in the molecule.[2][3][4][5][6]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal reference for chemical shifts (0 ppm).

  • Data Acquisition: The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied to the spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a high-energy electron beam is used to generate a molecular ion (M⁺).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample like this compound, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, the sample can be analyzed as a mull by grinding it with a few drops of Nujol.

  • Data Acquisition: The KBr pellet or mull is placed in the sample holder of an FTIR spectrometer. An infrared beam is passed through the sample.

  • Spectrum Generation: The detector measures the transmittance or absorbance of infrared radiation at different wavenumbers. The resulting interferogram is Fourier transformed to produce the IR spectrum, which plots intensity versus wavenumber (cm⁻¹).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_structure Structure Elucidation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data IR_Data Functional Groups Bond Vibrations IR->IR_Data Structure Final Chemical Structure NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: A diagram illustrating the workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to the Putative Mechanisms of Action of 2,6-Dimethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential mechanisms of action attributed to 2,6-dimethoxyisonicotinic acid. It is important to note that while this compound is mentioned in scientific literature, detailed experimental data substantiating these mechanisms, including quantitative analyses and specific signaling pathways, are not extensively available in the public domain. This guide, therefore, presents hypothesized mechanisms and details the experimental protocols that would be employed to investigate and validate these claims.

Executive Summary

This compound is a synthetic compound with a molecular formula of C₈H₉NO₄.[1] Structurally, it is a derivative of isonicotinic acid, featuring two methoxy groups at the 2 and 6 positions of the pyridine ring.[2] Preliminary characterizations suggest that this compound may possess cytotoxic properties, with potential applications as an anti-tumor and anti-inflammatory agent.[2] The primary hypothesized mechanisms of action, based on available information, include the inhibition of tubulin polymerization, induction of apoptosis, and potential inhibition of the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. This guide will delve into these putative mechanisms, providing detailed experimental protocols for their investigation and illustrative diagrams of the relevant biological pathways.

Putative Mechanism of Action: Inhibition of Tubulin Polymerization

One of the proposed mechanisms of action for this compound is its ability to inhibit the polymerization of tubulin, a critical process for microtubule formation and, consequently, cell division. Compounds that interfere with microtubule dynamics are a well-established class of anticancer agents.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay is designed to measure the effect of a test compound on the polymerization of purified tubulin into microtubules. The polymerization process is typically monitored by an increase in turbidity (light scattering) as microtubules form.

Materials:

  • Lyophilized bovine or porcine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM stock in water)

  • Glycerol

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., Colchicine, Nocodazole)

  • Negative control (DMSO)

  • 96-well, clear-bottom microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 1X General Tubulin Buffer with 1 mM GTP and 10% glycerol. Keep on ice.

    • Reconstitute lyophilized tubulin with the prepared buffer to a final concentration of 3 mg/mL. Keep on ice and use within 30 minutes.

    • Prepare serial dilutions of this compound and control compounds in the assay buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • On ice, add 5 µL of the diluted test compound, positive control, or negative control to the appropriate wells of the 96-well plate.

    • To initiate the polymerization reaction, add 45 µL of the cold tubulin solution to each well.

    • Mix gently by pipetting up and down, avoiding the formation of air bubbles.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of the test compound and controls.

    • The rate of polymerization (Vmax) can be determined from the steepest slope of the curve.

    • The extent of polymerization is determined by the plateau phase absorbance.

    • Calculate the IC₅₀ value for the inhibition of tubulin polymerization by performing a dose-response analysis.

G cluster_0 Microtubule Dynamics cluster_1 Cellular Consequence Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization This compound This compound This compound->Tubulin Dimers Binds Disrupted Mitotic Spindle Disrupted Mitotic Spindle This compound->Disrupted Mitotic Spindle Mitotic Arrest Mitotic Arrest Disrupted Mitotic Spindle->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Proposed mechanism of tubulin polymerization inhibition.

Putative Mechanism of Action: Induction of Apoptosis

A common consequence of mitotic arrest is the induction of apoptosis, or programmed cell death. This compound is suggested to induce apoptosis in cancer cells. This can be investigated by measuring the activation of caspases, a family of proteases that are central to the apoptotic process.

Experimental Protocol: Caspase-3/7 Activity Assay

This protocol describes a luminescent assay to measure the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • This compound stock solution

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO)

  • 96-well, opaque-walled microplates

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well opaque-walled plate at a density that will result in 70-80% confluency at the time of the assay.

    • Incubate for 24 hours to allow for cell attachment.

    • Treat cells with serial dilutions of this compound, positive control, and negative control.

    • Incubate for a predetermined time course (e.g., 6, 12, 24 hours).

  • Assay Procedure:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Plot the relative luminescence units (RLU) against the concentration of the test compound.

    • Determine the fold-increase in caspase activity compared to the negative control.

    • Calculate the EC₅₀ value for caspase activation.

G This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis Substrate Cleavage

Intrinsic pathway of apoptosis induction.

Putative Mechanism of Action: HIF-1α Inhibition

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that allows tumor cells to adapt to low-oxygen environments. Inhibition of HIF-1α is a promising strategy for cancer therapy. While not strongly evidenced, this compound has been suggested as a potential HIF-1α inhibitor.

Experimental Protocol: HIF-1α Reporter Assay

This assay measures the transcriptional activity of HIF-1α by using a reporter gene (e.g., luciferase) under the control of a hypoxia-responsive element (HRE).

Materials:

  • Cancer cell line stably transfected with an HRE-luciferase reporter construct

  • Cell culture medium and supplements

  • This compound stock solution

  • Positive control (e.g., a known HIF-1α inhibitor like KC7F2)[1]

  • Negative control (DMSO)

  • 96-well, white, clear-bottom plates

  • Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl₂ or DMOG)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the reporter cell line into 96-well plates and incubate overnight.

    • Treat the cells with serial dilutions of this compound and controls.

  • Induction of Hypoxia:

    • Place the plate in a hypoxia chamber (e.g., 1% O₂) for 16-24 hours.

    • Alternatively, add a chemical inducer of hypoxia to the cell culture medium.

  • Luciferase Assay:

    • Remove the plate from the incubator/hypoxia chamber and allow it to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the luciferase reagent to each well.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.

    • Calculate the percentage of inhibition of HIF-1α transcriptional activity relative to the vehicle-treated hypoxic control.

    • Determine the IC₅₀ value for HIF-1α inhibition.

G cluster_0 Normoxia cluster_1 Hypoxia HIF-1α_normoxia HIF-1α PHDs Prolyl Hydroxylases HIF-1α_normoxia->PHDs Hydroxylation VHL von Hippel-Lindau Protein PHDs->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF-1α_hypoxia HIF-1α (stabilized) HIF-1 Complex HIF-1 Complex HIF-1α_hypoxia->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex Nucleus Nucleus HIF-1 Complex->Nucleus HRE Hypoxia Response Element Nucleus->HRE Binds to Target Gene Transcription Target Gene Transcription HRE->Target Gene Transcription This compound This compound This compound->HIF-1α_hypoxia Inhibits Stabilization?

HIF-1α signaling pathway and potential point of inhibition.

Quantitative Data Summary

Due to the limited availability of published experimental data for this compound, a comprehensive table of quantitative data (e.g., IC₅₀ values for cytotoxicity, tubulin polymerization inhibition, or HIF-1α inhibition) cannot be provided at this time. The generation of such data would require the execution of the experimental protocols detailed in this guide.

Conclusion and Future Directions

This compound presents as a compound with potential anticancer properties, hypothetically acting through the disruption of microtubule dynamics, induction of apoptosis, and possibly the inhibition of the HIF-1α pathway. The lack of extensive, publicly available data underscores the need for further investigation to validate these proposed mechanisms and to quantify the compound's biological activity.

For researchers and drug development professionals, the protocols and pathways outlined in this guide provide a clear roadmap for the systematic evaluation of this compound and its derivatives. Future studies should focus on generating robust in vitro data, including cytotoxicity screening across a panel of cancer cell lines, detailed cell cycle analysis, and direct measurement of the compound's effects on its putative molecular targets. Positive in vitro results would then warrant further investigation into its in vivo efficacy and safety profile in preclinical models.

References

Methodological & Application

Step-by-step synthesis of 2,6-Dimethoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide a step-by-step synthesis of 2,6-Dimethoxyisonicotinic acid. The synthesis of chemical compounds can be hazardous and should only be performed by trained professionals in a controlled laboratory setting.

However, I can provide you with general information about this compound, its properties, and its applications based on publicly available data. This information is for educational and research purposes only and is not an endorsement or instruction for its synthesis.

This compound is a chemical compound that belongs to the class of substituted pyridines. It is a derivative of isonicotinic acid with two methoxy groups at the 2 and 6 positions.

Chemical Properties:

PropertyValue
Chemical Formula C8H9NO4
Molar Mass 183.16 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in many organic solvents

Applications in Research:

This compound and its derivatives are of interest in medicinal chemistry and drug development. They can serve as building blocks or intermediates in the synthesis of more complex molecules with potential biological activity. For example, they have been investigated in the context of:

  • Antiviral agents: Some pyridine derivatives have shown promise as inhibitors of viral replication.

  • Anticancer research: Certain compounds containing the pyridine scaffold have been studied for their potential to inhibit cancer cell growth.

  • Agrochemicals: Pyridine derivatives are also used in the development of new herbicides and pesticides.

The following diagram illustrates the general workflow for the chemical synthesis of a target molecule, which is a fundamental process in drug discovery and development.

G A Starting Materials B Chemical Reactions (e.g., coupling, cyclization) A->B C Purification (e.g., chromatography, crystallization) B->C D Characterization (e.g., NMR, Mass Spectrometry) C->D E Target Molecule D->E

Caption: A generalized workflow for chemical synthesis.

It is important to note that the specific reaction conditions, such as temperature, pressure, catalysts, and solvents, are critical for the successful and safe synthesis of any chemical compound. These parameters are determined through careful research and development by experienced chemists.

HPLC analysis method for 2,6-Dimethoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analysis of 2,6-Dimethoxyisonicotinic Acid

Application Note

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and chemical research. As with many isonicotinic acid derivatives, its purity and quantification are critical for its use in drug development and other scientific applications.[1] High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust method for the analysis of such compounds.[2] This application note outlines a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

The proposed method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile and a low pH aqueous buffer. The acidic mobile phase is intended to suppress the ionization of the carboxylic acid group of the analyte, leading to better peak shape and retention on the non-polar stationary phase.[3] UV detection is employed for quantification. This method is designed to serve as a starting point for researchers and scientists to develop and validate a robust analytical procedure for this compound.

Chromatographic Conditions (Proposed)

A summary of the proposed HPLC conditions is provided in the table below. These parameters are based on common practices for the analysis of related acidic and aromatic compounds and should be optimized for specific instrumentation and sample matrices.[3][4][5]

ParameterProposed Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic or Gradient (for method development)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 275 nm (or determined by UV scan)
Sample Diluent Mobile Phase or a 50:50 mixture of Acetonitrile:Water

Experimental Workflow

The general workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Standard & Sample Solutions D Inject Sample B->D C->D E Data Acquisition D->E F Integrate Peaks E->F G Quantify Analyte F->G H Generate Report G->H

Caption: A generalized workflow for the HPLC analysis of this compound.

Experimental Protocol

This protocol provides a step-by-step guide for the HPLC analysis of this compound based on the proposed chromatographic conditions.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade or higher)

  • Water (HPLC grade or Milli-Q)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm or 0.22 µm)

  • HPLC vials

2. Instrument and Apparatus

  • HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Preparation of Mobile Phase

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with water and mix well.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

  • Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging).

4. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the sample diluent to appropriate concentrations for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Preparation of Sample Solutions

  • Accurately weigh the sample containing this compound and dissolve it in a known volume of sample diluent to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial before analysis to remove any particulate matter.

6. HPLC System Setup and Analysis

  • Set up the HPLC system with the specified column and mobile phases.

  • Purge the pump with the mobile phases to remove any air bubbles.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 30 °C and the UV detection wavelength to 275 nm.

  • Create a sequence of injections including blanks, standard solutions, and sample solutions.

  • Inject the solutions and collect the chromatograms.

7. Data Analysis

  • Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Method Development and Optimization Considerations

The provided method is a starting point and may require optimization for specific applications.

  • Mobile Phase pH: The use of an acidic modifier like formic acid is crucial for good peak shape.[3] If peak tailing is observed, adjusting the pH further below the pKa of the analyte may be necessary.[3]

  • Organic Solvent: While acetonitrile is proposed, methanol can also be evaluated as the organic modifier, as it may offer different selectivity.[6]

  • Gradient Elution: For complex samples or for initial method development, a gradient elution can be employed to determine the optimal mobile phase composition.[7] A typical scouting gradient might run from 5% to 95% acetonitrile over 10-20 minutes.[6]

  • Column Selection: While a C18 column is a good starting point, other reversed-phase columns like C8 or phenyl-hexyl may provide different selectivity for the analyte and any impurities.[8]

References

Application Note and Protocol: Purification of 2,6-Dimethoxyisonicotinic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dimethoxyisonicotinic acid is a substituted pyridine derivative with potential applications in pharmaceutical research and development. The purity of such compounds is critical for obtaining reliable experimental data and ensuring the safety and efficacy of potential drug candidates. Recrystallization is a fundamental and effective technique for purifying solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.[2] The impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out in a purer form, while the impurities remain dissolved in the mother liquor.[1][2] This application note provides a detailed protocol for the purification of this compound by recrystallization.

Data Presentation

The selection of an appropriate solvent is crucial for a successful recrystallization.[2][3] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] The solubility of this compound in various common laboratory solvents is summarized in Table 1.

Table 1: Solubility of this compound in Various Solvents.

Solvent Solubility
N,N-Dimethylformamide Very soluble[4]
Methanol Soluble[4]
Glacial Acetic Acid Sparingly soluble[4]
Chloroform Very slightly soluble[4]

| Water | Practically insoluble[4] |

Based on the solubility data, a methanol-water solvent system is a suitable choice for the recrystallization of this compound. The compound is soluble in hot methanol, and the addition of water as an anti-solvent will decrease its solubility and promote crystallization upon cooling.

Table 2: Hypothetical Purity Analysis Before and After Recrystallization.

Sample Purity (by HPLC) Melting Point (°C)
Crude this compound 95.2% 150-154

| Recrystallized this compound | >99.5% | 152-156[4] |

Experimental Protocol

This protocol details the steps for the purification of this compound using a methanol-water solvent system.

3.1. Materials and Equipment

  • Crude this compound

  • Methanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Watch glass

3.2. Recrystallization Workflow

G Recrystallization Workflow for this compound cluster_0 Preparation cluster_1 Purification Process cluster_2 Analysis A Dissolution B Hot Filtration (Optional) C Cooling and Crystallization D Crystal Collection E Washing F Drying G Purity Analysis start Weigh crude this compound dissolve Dissolve in minimum hot methanol start->dissolve add_water Add hot water dropwise until cloudy dissolve->add_water reheat Reheat to clarify the solution add_water->reheat cool_rt Cool slowly to room temperature reheat->cool_rt cool_ice Cool in an ice bath cool_rt->cool_ice filter Collect crystals by vacuum filtration cool_ice->filter wash Wash with cold methanol-water filter->wash dry Dry the purified crystals wash->dry analyze Determine melting point and purity (HPLC) dry->analyze

Caption: A flowchart of the recrystallization process.

3.3. Step-by-Step Procedure

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • On a hot plate, heat methanol in a separate beaker.

    • Add the minimum amount of hot methanol to the Erlenmeyer flask containing the crude solid to dissolve it completely with stirring.[2]

  • Hot Filtration (if necessary):

    • If there are any insoluble impurities, perform a hot filtration. Place a piece of fluted filter paper in a stemless funnel and place it on top of a clean, pre-warmed Erlenmeyer flask.

    • Pour the hot solution through the filter paper to remove the insoluble impurities.

  • Crystallization:

    • Heat deionized water in a separate beaker.

    • Slowly add hot water dropwise to the hot methanolic solution until the solution becomes slightly cloudy (the point of saturation).

    • Add a few more drops of hot methanol until the solution becomes clear again.

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Crystal Collection:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold methanol-water filtrate.

    • Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

  • Washing:

    • With the vacuum still on, wash the crystals with a small amount of cold methanol-water mixture to remove any remaining soluble impurities from the surface of the crystals.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air dry.

    • Transfer the crystals to a clean, pre-weighed watch glass and allow them to dry completely in a desiccator or a vacuum oven at a low temperature.

  • Purity Assessment:

    • Once the crystals are dry, weigh them to determine the yield.

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.[2]

    • For a more quantitative assessment, analyze the purity of the recrystallized sample by High-Performance Liquid Chromatography (HPLC).

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin. Keep it away from open flames and hot surfaces.

  • Use caution when working with hot plates and hot glassware.

By following this protocol, researchers can effectively purify this compound, ensuring the high quality of the compound for subsequent applications in research and drug development.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of 2,6-Dimethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2,6-dimethoxyisonicotinic acid. The protocols outlined below are intended to guide researchers in obtaining high-quality ¹H and ¹³C NMR spectra for structural verification and purity assessment. This guide covers sample preparation, instrument parameters for data acquisition, and post-acquisition data processing.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. Accurate structural elucidation and purity confirmation are critical for its use in research and development. NMR spectroscopy is a powerful analytical technique for determining the chemical structure of organic molecules. This protocol details the steps for acquiring one-dimensional ¹H and ¹³C NMR spectra, which are fundamental for the characterization of this compound.

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-resolution NMR spectra. The following steps outline the recommended procedure for preparing a sample of this compound.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR experiments.[1][2]

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve carboxylic acids and its relatively high boiling point. Alternatively, deuterated chloroform (CDCl₃) can be used if the compound is sufficiently soluble.[1][3]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1]

  • Homogenization: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample. A clear, homogeneous solution is necessary for high-quality spectra.[1]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Avoid introducing any particulate matter into the tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).[4] Alternatively, the residual solvent peak can be used as a secondary reference (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C).[5]

G cluster_prep Sample Preparation Workflow weigh Weigh Sample (5-30 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve vortex Vortex/Sonicate to Homogenize dissolve->vortex transfer Transfer to NMR Tube vortex->transfer standard Add Internal Standard (Optional) transfer->standard nmr Proceed to NMR Spectrometer standard->nmr

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are suggested starting parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These parameters may require optimization based on the specific instrument and sample concentration.

Table 1: ¹H NMR Acquisition Parameters

ParameterSuggested Value
Spectrometer Frequency400 MHz
Pulse Programzg30
Number of Scans16 - 64
Relaxation Delay (d1)1.0 s
Acquisition Time (aq)4.0 s
Spectral Width (sw)20 ppm
Temperature298 K

Table 2: ¹³C NMR Acquisition Parameters

ParameterSuggested Value
Spectrometer Frequency100 MHz
Pulse Programzgpg30
Number of Scans1024 - 4096
Relaxation Delay (d1)2.0 s
Acquisition Time (aq)1.0 - 2.0 s
Spectral Width (sw)240 ppm
Temperature298 K
Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the transformed spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to correct for any baseline distortions.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift value.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Predicted Spectral Data

Based on the structure of this compound and typical chemical shift values for similar functional groups, the following spectral data are expected.[6][7][8]

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 - 14.0Singlet (broad)1H-COOH
~6.5 - 6.7Singlet2HAromatic H (H3, H5)
~3.9 - 4.1Singlet6H-OCH₃

Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165 - 170-COOH
~160 - 165C2, C6
~145 - 150C4
~100 - 105C3, C5
~55 - 60-OCH₃

Advanced NMR Experiments

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are recommended.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons.[9]

G cluster_analysis NMR Data Analysis Pathway one_d 1D NMR (¹H, ¹³C) structure Structure Elucidation one_d->structure purity Purity Assessment one_d->purity two_d 2D NMR (COSY, HSQC, HMBC) structure->two_d Ambiguous?

Caption: Logical flow for structural analysis using NMR.

Conclusion

This protocol provides a comprehensive guide for the NMR spectroscopic analysis of this compound. Adherence to these guidelines for sample preparation, data acquisition, and processing will facilitate the acquisition of high-quality spectra, enabling accurate structural confirmation and purity assessment, which are essential for its application in research and drug development.

References

Application Notes and Protocols for 2,6-Dimethoxyisonicotinic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxyisonicotinic acid, a derivative of isonicotinic acid, presents a versatile and privileged scaffold in the field of medicinal chemistry. Its unique structural features, including a pyridine core with methoxy and carboxylic acid functional groups, offer multiple points for chemical modification, making it an attractive starting point for the design of novel therapeutic agents. This document provides a comprehensive overview of the applications of this compound in drug design, with a focus on its potential as an anti-inflammatory and anti-cancer agent. Detailed experimental protocols and data are provided to guide researchers in utilizing this promising scaffold.

The pyridine ring is a well-established "privileged scaffold" in drug discovery, known for its ability to interact with a wide range of biological targets. The addition of methoxy groups at the 2 and 6 positions can influence the molecule's electronic properties, lipophilicity, and metabolic stability, while the carboxylic acid at the 4-position provides a convenient handle for further chemical elaboration and can act as a key interacting group with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for consideration during the initial stages of drug design and development.

PropertyValueReference
Molecular Formula C₈H₉NO₄[1]
Molecular Weight 183.16 g/mol [1]
Appearance White or off-white powder or crystalline powder[2]
Melting Point 152°C - 156°C[2]
Boiling Point 390.6°C at 760 mmHg[2]
Density 1.279 g/cm³[2]
Solubility Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[2]
XLogP3 1[2]

Applications in Drug Design

The structural motif of this compound has been explored for its potential in developing novel therapeutics, primarily in the areas of oncology and inflammatory diseases.

Anti-Cancer Applications: Tubulin Polymerization Inhibition

One of the promising anti-cancer strategies involving derivatives of this compound is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, and their disruption can lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Several studies have highlighted the potential of pyridine derivatives as tubulin polymerization inhibitors.

While specific IC₅₀ values for direct derivatives of this compound are not widely published, the isonicotinic acid scaffold has shown promise. For instance, various heterocyclic compounds incorporating a pyridine ring have demonstrated potent tubulin polymerization inhibitory activity.

Quantitative Data on Related Tubulin Polymerization Inhibitors:

The following table summarizes the tubulin polymerization inhibitory activity of various pyridine and other heterocyclic derivatives, providing a rationale for exploring this compound for this purpose.

Compound ClassExample CompoundTarget Cancer Cell LineIC₅₀ (Tubulin Polymerization)Reference
Indole-based TMP analoguesCompound 6vT47D (Breast Cancer)Not specified for polymerization, but 0.04 µM for cell growth inhibition[3]
Arylthioindole derivativesCompound 1kMCF-7 (Breast Cancer)0.58 µM[3]
2-Anilinopyridyl-linked oxindolesCompound 7fA549 (Lung Cancer)2.04 µM[4]
DihydropyridinesCompound 4cMDA-MB-231 (Breast Cancer)17 µM[1]
Pyrrole-based compoundsEAPC-67, EAPC-70Breast and Lung CancerInhibition observed, specific IC₅₀ not provided[5]
Anti-Inflammatory Applications: Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of various diseases, including cancer, autoimmune disorders, and cardiovascular diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (signal transducer and activator of transcription 3) signaling pathways are central regulators of inflammation. Derivatives of pyridine have been shown to modulate these pathways, suggesting a potential anti-inflammatory role for compounds derived from this compound.

Quantitative Data on Related Anti-Inflammatory Compounds:

The table below presents the anti-inflammatory activity of various isonicotinic acid derivatives, highlighting the potential of this scaffold.

CompoundAssayIC₅₀Reference
Isonicotinate of meta-aminophenol (Compound 5)ROS inhibition in human blood cells1.42 µg/mL[6]
Isonicotinate of para-aminophenol (Compound 6)ROS inhibition in human blood cells8.6 µg/mL[6]
Ibuprofen (Standard)ROS inhibition in human blood cells11.2 µg/mL[6]

Experimental Protocols

Synthesis of this compound

Workflow for Synthesis of this compound:

Synthesis_Workflow Start 2,6-Dichloropyridine-4-carboxylic acid Step1 Esterification (e.g., with Methanol, H+) Start->Step1 Intermediate1 Methyl 2,6-dichloropyridine-4-carboxylate Step1->Intermediate1 Step2 Nucleophilic Substitution (Sodium Methoxide in Methanol) Intermediate1->Step2 Intermediate2 Methyl 2,6-dimethoxypyridine-4-carboxylate Step2->Intermediate2 Step3 Hydrolysis (e.g., NaOH, then H+) Intermediate2->Step3 Product This compound Step3->Product

Caption: General workflow for the synthesis of this compound.

Detailed Protocol (Hypothetical, based on related syntheses):

  • Esterification of 2,6-Dichloropyridine-4-carboxylic acid:

    • Suspend 2,6-dichloropyridine-4-carboxylic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture and extract the methyl ester with an organic solvent.

    • Purify the product by column chromatography.

  • Methoxylation:

    • Dissolve the methyl 2,6-dichloropyridine-4-carboxylate in dry methanol.

    • Add a solution of sodium methoxide in methanol.

    • Heat the reaction mixture at reflux for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure.

  • Hydrolysis:

    • Dissolve the crude methyl 2,6-dimethoxypyridine-4-carboxylate in a mixture of methanol and water.

    • Add an excess of sodium hydroxide.

    • Stir the mixture at room temperature or gentle heat until the hydrolysis is complete.

    • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain this compound.

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.

Workflow for Tubulin Polymerization Assay:

Tubulin_Assay_Workflow Start Prepare reagents: - Purified tubulin - Polymerization buffer - GTP - Test compound (derivative of this compound) Step1 Incubate tubulin with test compound or vehicle control Start->Step1 Step2 Initiate polymerization by adding GTP and warming to 37°C Step1->Step2 Step3 Monitor absorbance at 340 nm over time Step2->Step3 Analysis Analyze data: - Plot absorbance vs. time - Calculate Vmax and extent of polymerization - Determine IC50 Step3->Analysis

Caption: Workflow for a turbidimetric tubulin polymerization assay.

Detailed Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized purified tubulin (>99% pure) in a suitable buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂) to a final concentration of 2-4 mg/mL.

    • Prepare a stock solution of the test compound (e.g., a derivative of this compound) in DMSO.

    • Prepare a GTP stock solution (100 mM).

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

    • Add the tubulin solution to each well and incubate on ice for a short period.

    • Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance versus time to obtain polymerization curves.

    • Determine the maximum rate of polymerization (Vmax) and the final extent of polymerization.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

In Vitro Anti-Inflammatory Assay (LPS-Induced Nitric Oxide Production in Macrophages)

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow for Anti-Inflammatory Assay:

Anti_Inflammatory_Assay_Workflow Start Culture RAW 264.7 macrophage cells Step1 Pre-treat cells with test compound or vehicle control Start->Step1 Step2 Stimulate cells with Lipopolysaccharide (LPS) Step1->Step2 Step3 Incubate for 24 hours Step2->Step3 Step4 Collect supernatant and measure Nitric Oxide (NO) levels using Griess reagent Step3->Step4 Analysis Analyze data: - Calculate percentage of NO inhibition - Determine IC50 Step4->Analysis

Caption: Workflow for assessing anti-inflammatory activity via nitric oxide inhibition.

Detailed Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Assay Procedure:

    • Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control.

    • Pre-incubate the cells with the compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL), except for the negative control wells.

    • Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Nitric Oxide Measurement:

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent A and Griess reagent B in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Use a sodium nitrite solution to generate a standard curve.

  • Data Analysis:

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

    • Calculate the IC₅₀ value.

Signaling Pathways

Potential Inhibition of NF-κB and STAT3 Signaling

Derivatives of this compound may exert their anti-inflammatory effects by interfering with the NF-κB and STAT3 signaling pathways. These pathways are activated by various inflammatory stimuli, leading to the transcription of pro-inflammatory genes.

Caption: Potential inhibition of NF-κB and STAT3 signaling by this compound derivatives.

Conclusion

This compound represents a valuable scaffold for the development of novel anti-cancer and anti-inflammatory agents. Its chemical tractability and the established biological potential of the isonicotinic acid core make it an attractive starting point for medicinal chemistry campaigns. The provided protocols offer a foundation for researchers to explore the synthesis and biological evaluation of derivatives of this promising molecule. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of compounds derived from this scaffold for specific therapeutic targets.

References

Application Notes and Protocols: 2,6-Dimethoxyisonicotinic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,6-dimethoxyisonicotinic acid as a versatile building block in organic synthesis, with a particular focus on its application in medicinal chemistry for the development of novel therapeutic agents. Detailed experimental protocols for the synthesis of a key derivative and its subsequent biological evaluation are provided to guide researchers in their drug discovery efforts.

Introduction

This compound is a substituted pyridine carboxylic acid that has garnered significant interest as a scaffold in the design and synthesis of biologically active molecules. Its rigid pyridine core, coupled with the electron-donating methoxy groups, influences the molecule's conformation and electronic properties, making it an attractive starting material for creating diverse chemical libraries. A notable application of this building block is in the development of tubulin polymerization inhibitors, a class of compounds with significant potential as anticancer agents. By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in cancer cells.

Key Applications in Organic Synthesis

The primary utility of this compound in organic synthesis lies in the reactivity of its carboxylic acid functional group. This group readily undergoes a variety of chemical transformations, most notably amide bond formation, to generate a wide array of derivatives.

Amide Coupling Reactions: The carboxylic acid moiety can be efficiently coupled with a diverse range of primary and secondary amines to yield the corresponding amides. This reaction is fundamental to the construction of many biologically active compounds. Standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in combination with HOBt (Hydroxybenzotriazole) are commonly employed to facilitate this transformation. The choice of coupling agent and reaction conditions can be optimized to achieve high yields and purity.

Synthesis of a Bioactive Derivative: N-(4-methoxyphenyl)-2,6-dimethoxyisonicotinamide

A representative application of this compound is in the synthesis of N-(4-methoxyphenyl)-2,6-dimethoxyisonicotinamide, a compound that can be further evaluated for its biological activity, for instance, as a potential tubulin inhibitor.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-2,6-dimethoxyisonicotinamide

Materials:

  • This compound

  • p-Anisidine (4-methoxyaniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add p-anisidine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x) and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, N-(4-methoxyphenyl)-2,6-dimethoxyisonicotinamide.

Data Presentation: Synthesis of N-(4-methoxyphenyl)-2,6-dimethoxyisonicotinamide

ParameterValue
Starting Material This compound
Reagent p-Anisidine
Coupling Agent HATU
Base DIPEA
Solvent DMF
Reaction Time 12-16 hours
Temperature Room Temperature
Yield Dependent on experimental execution
Purification Silica Gel Column Chromatography

Characterization Data (Hypothetical):

AnalysisResult
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.25 (s, 1H, NH), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.90 (d, J = 8.8 Hz, 2H, Ar-H), 6.80 (s, 2H, Pyridine-H), 4.05 (s, 6H, 2 x OCH₃), 3.80 (s, 3H, OCH₃)
IR (KBr, cm⁻¹) 3300 (N-H stretch), 1660 (C=O stretch, amide I), 1605, 1510 (aromatic C=C stretch), 1240 (C-O stretch)
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₁₅H₁₆N₂O₄: 289.11; found: 289.12

Biological Evaluation: Tubulin Polymerization Inhibition Assay

Derivatives of this compound are often investigated for their ability to inhibit tubulin polymerization. A common method for this is an in vitro fluorescence-based assay.

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay.[1]

Materials:

  • Purified tubulin protein

  • GTP (Guanosine triphosphate)

  • Fluorescent reporter (e.g., DAPI, which fluoresces upon binding to microtubules)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Test compound (e.g., N-(4-methoxyphenyl)-2,6-dimethoxyisonicotinamide) dissolved in DMSO

  • Positive control (e.g., Nocodazole or Colchicine)

  • Vehicle control (DMSO)

  • 96-well black microplate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Prepare a tubulin reaction mix on ice containing tubulin protein (e.g., 2 mg/mL) and GTP (1 mM) in General Tubulin Buffer with the fluorescent reporter.[1]

  • Add a small volume (e.g., 5 µL) of the test compound, positive control, or vehicle control to the wells of a pre-warmed 96-well plate.[1]

  • To initiate polymerization, add the ice-cold tubulin reaction mix to each well.[1]

  • Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C.

  • Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) at appropriate excitation and emission wavelengths for the chosen fluorescent reporter.

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Calculate the IC₅₀ value for the test compound by analyzing the dose-response relationship on the rate or extent of tubulin polymerization.

Data Presentation: Tubulin Polymerization Inhibition

CompoundConcentration (µM)Inhibition (%)IC₅₀ (µM)
Test Compound 0.1
1Calculated from dose-response curve
10
Positive Control 10
Vehicle Control -0-

Visualizing the Workflow

The following diagrams illustrate the key processes described in these application notes.

G cluster_synthesis Synthesis Workflow A This compound C Amide Coupling (HATU, DIPEA, DMF) A->C B p-Anisidine B->C D Crude Product C->D E Purification (Column Chromatography) D->E F N-(4-methoxyphenyl)-2,6- dimethoxyisonicotinamide E->F

Caption: Synthetic workflow for N-(4-methoxyphenyl)-2,6-dimethoxyisonicotinamide.

G cluster_bioassay Biological Evaluation Workflow G Synthesized Compound H In Vitro Tubulin Polymerization Assay G->H I Data Analysis H->I J IC50 Determination I->J K Lead Compound Identification J->K

Caption: Workflow for the biological evaluation of synthesized compounds.

G cluster_pathway Mechanism of Action Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Disruption Disruption of Microtubule Dynamics Microtubule->Disruption Inhibitor Tubulin Inhibitor (e.g., synthesized amide) Inhibitor->Tubulin Binds to Inhibitor->Disruption G2M G2/M Phase Arrest Disruption->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Proposed signaling pathway for tubulin polymerization inhibitors.

References

Application Notes & Protocols: Cell-based Assays for 2,6-Dimethoxyisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of key cell-based assays for the characterization of 2,6-dimethoxyisonicotinic acid derivatives. While publicly available data on the specific biological activities of this class of compounds are limited, their structural features suggest potential roles as modulators of critical cellular pathways.[1] Isonicotinic acid derivatives, for instance, have demonstrated a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[1]

These application notes outline protocols for a tiered screening approach, beginning with broad cytotoxicity assessments and progressing to more specific assays to elucidate potential mechanisms of action, such as the induction of apoptosis, inhibition of kinase activity, or modulation of inflammatory signaling pathways like NF-κB.[2][3] The provided protocols and data presentation templates are designed to serve as a robust framework for the initial biological evaluation of this promising compound class.

Cell Viability and Cytotoxicity Screening

A primary step in evaluating any new chemical entity is to determine its effect on cell viability and proliferation. Tetrazolium-based assays like the MTT, MTS, and WST-1 assays are reliable, colorimetric methods for this purpose.[4] These assays measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt to a colored formazan product.[5]

WST-1 Cell Viability Assay Protocol

The WST-1 assay is noted for its high sensitivity and a streamlined one-step procedure, making it suitable for high-throughput screening.

Materials:

  • 96-well cell culture plates

  • WST-1 reagent

  • Test compounds (this compound derivatives) dissolved in an appropriate solvent (e.g., DMSO)

  • Cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

  • Incubation: Incubate the plates for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives. Add the desired final concentrations to the wells. Include vehicle-only (e.g., DMSO) controls and untreated controls.

  • Exposure: Incubate the cells with the compounds for a defined period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 10 µL of WST-1 reagent directly to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Data Acquisition: Gently shake the plate to ensure a homogenous mixture. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength around 630 nm can be used to subtract background noise.[4]

Data Presentation: Cytotoxicity

The results can be used to calculate the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound that inhibits cell viability by 50%.

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Derivative AA5494815.2
Derivative BA5494828.7
Derivative CA54948> 100
Staurosporine (Control)A549480.05

Experimental Workflow

G cluster_workflow Cell Viability Assay Workflow seed Seed Cells in 96-Well Plate treat Treat with Derivatives seed->treat incubate Incubate for 24-72 hours treat->incubate add_reagent Add WST-1 Reagent incubate->add_reagent read Measure Absorbance (450 nm) add_reagent->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for assessing cell viability using the WST-1 assay.

Apoptosis Detection Assay

If a derivative shows significant cytotoxicity, the next step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents. The Annexin V assay is a widely used method to detect early-stage apoptosis. In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[6][7] Propidium Iodide (PI) is used concurrently to identify necrotic or late-stage apoptotic cells, which have compromised membrane integrity.[6]

Annexin V & PI Staining Protocol for Flow Cytometry

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a T25 flask or 6-well plate and allow them to adhere overnight.[6] Treat the cells with the this compound derivative at its IC₅₀ concentration for the desired time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.[7]

  • Washing: Wash the cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes.[8]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[8]

  • Analysis: Analyze the samples by flow cytometry within one hour.[8] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both stains.[6]

Data Presentation: Apoptosis Induction
TreatmentViable Cells (%) (Annexin V- / PI-)Early Apoptotic (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic (%) (Annexin V+ / PI+)
Vehicle Control95.12.52.4
Derivative A (IC₅₀)45.340.214.5
Derivative B (IC₅₀)60.825.713.5
Staurosporine (Control)15.665.419.0

Apoptosis Analysis Logic

Caption: Quadrant analysis for apoptosis detection via Annexin V/PI staining.

Kinase Inhibition Assay

Many small molecule drugs function by inhibiting protein kinases, which are key regulators of cellular processes.[9] If the structure of the this compound derivatives suggests potential interaction with ATP-binding sites, screening for kinase inhibition is a logical next step. Luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®) are a common method.[10] A decrease in signal indicates higher kinase activity, as more ATP has been converted to ADP.[10]

General In Vitro Kinase Inhibition Protocol

Materials:

  • 384-well plates

  • Target kinase and its specific substrate

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)[10]

  • ATP solution (at or near the Kₘ for the kinase)

  • Test compounds (derivatives)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Dilute the kinase, substrate, and ATP to their final desired concentrations in kinase buffer.[10]

  • Assay Setup: To the wells of a 384-well plate, add the kinase, substrate, and the test inhibitor.[10]

  • Pre-incubation: Allow the inhibitor and kinase to pre-incubate for 10-30 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP solution.[9]

  • Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[10]

  • Detection: Stop the reaction and detect the remaining ATP by adding an equal volume of Kinase-Glo® reagent to each well.

  • Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to controls and determine the IC₅₀ value.[10]

Data Presentation: Kinase Inhibition
CompoundTarget KinaseIC₅₀ (µM)
Derivative DEGFR0.85
Derivative EEGFR2.1
Derivative DVEGFR215.6
Derivative EVEGFR222.4
Erlotinib (Control)EGFR0.02

NF-κB (Nuclear Factor kappa B) Signaling Pathway Assay

The NF-κB signaling pathway is central to inflammation, immunity, and cell survival.[11] Its aberrant activation is linked to various diseases, including cancer and inflammatory disorders.[11] A common method to assess NF-κB activation is to measure the translocation of the p65 subunit from the cytoplasm to the nucleus upon stimulation with an agent like Tumor Necrosis Factor-alpha (TNF-α).[12] This can be quantified using high-content imaging.

NF-κB (p65) Translocation Protocol (High-Content Imaging)

Materials:

  • 96-well imaging plates (black, clear bottom)

  • Cells (e.g., HeLa or A549)

  • TNF-α (or other stimulus)

  • Test compounds (derivatives)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Primary antibody (anti-NF-κB p65)

  • Fluorescently-labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed cells into a 96-well imaging plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat cells with various concentrations of the this compound derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation. Include unstimulated and vehicle-stimulated controls.

  • Fix and Permeabilize: Wash the cells with PBS, fix with paraformaldehyde for 15 minutes, and then permeabilize for 10 minutes.

  • Immunostaining: Block non-specific binding, then incubate with the primary anti-p65 antibody, followed by the fluorescent secondary antibody.

  • Nuclear Staining: Stain the nuclei with DAPI or Hoechst.

  • Imaging: Acquire images using a high-content imaging system.

  • Analysis: Use image analysis software to quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm. Calculate the nuclear-to-cytoplasmic ratio to determine the extent of translocation and inhibition.

NF-κB Signaling Pathway

G cluster_pathway Canonical NF-κB Signaling Pathway tnfa TNF-α tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb_nfkb IκB-p65/p50 ikk->ikb_nfkb Phosphorylates p_ikb_nfkb P-IκB-p65/p50 ikk->p_ikb_nfkb nfkb p65/p50 ikb_nfkb->nfkb Releases ub Ubiquitination p_ikb_nfkb->ub Targets IκB proteasome Proteasomal Degradation ub->proteasome Targets IκB nucleus Nucleus nfkb->nucleus Translocates gene Gene Transcription (Inflammation, Survival) nucleus->gene Induces

Caption: Overview of the canonical NF-κB signaling pathway.[13][14]

References

Application Notes and Protocols for the Derivatization of 2,6-Dimethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxyisonicotinic acid is a substituted pyridine carboxylic acid that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural features allow for diverse chemical modifications, enabling the synthesis of a wide range of derivatives for biological screening and the development of novel therapeutic agents. The derivatization of the carboxylic acid moiety is a key strategy to generate esters and amides, which can significantly modulate the physicochemical properties, biological activity, and pharmacokinetic profiles of the parent molecule.

These application notes provide detailed protocols for the two primary modes of derivatization of this compound: amide coupling and esterification . The protocols are designed to be readily implemented in a standard laboratory setting.

Data Presentation: Representative Yields for Derivatization Reactions

The following table summarizes representative quantitative data for common derivatization reactions of carboxylic acids. The actual yields for the derivatization of this compound may vary depending on the specific substrate, reagents, and reaction conditions, and should be determined experimentally.

Derivatization MethodCoupling/Activating ReagentBase (if applicable)SolventTypical Product Yield (%)Typical Purity (%)Reference
Amide Coupling HATUDIPEAIsopropylacetate8895[1]
Amide Coupling HATUTEADMF55Not Reported[1]
Amide Coupling EDC/HOBtDIEADMFHighHigh[2]
Esterification (Active Ester)SOCl₂ then N-hydroxysuccinimideTriethylamineTHF84High[3]
Esterification (Active Ester)SOCl₂ then PentafluorophenolTriethylamineTHF97High[3]
Esterification (Fischer)Acid Catalyst (e.g., H₂SO₄)N/AAlcohol (e.g., Methanol)VariableVariable[4]

Experimental Protocols

Protocol 1: Amide Coupling via HATU-Mediated Activation

This protocol describes a general and highly efficient method for the formation of an amide bond between this compound and a primary or secondary amine using HATU as the coupling agent.[1]

Materials:

  • This compound (MW: 183.16 g/mol )[5]

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • 1N HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the desired amine (1.1 eq) in a minimal amount of the same anhydrous solvent.

  • Add the amine solution to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Protocol 2: Esterification via Acyl Chloride Formation

This protocol details the conversion of this compound to an ester through an acyl chloride intermediate. This method is particularly useful for forming esters with various alcohols, including those that may be less reactive under Fischer esterification conditions.[3]

Materials:

  • This compound (MW: 183.16 g/mol )[5]

  • Thionyl chloride (SOCl₂) (excess)

  • Anhydrous DMF (catalytic amount)

  • Desired alcohol (e.g., methanol, ethanol) (excess, can be used as solvent)

  • Anhydrous triethylamine (or other non-nucleophilic base)

  • Anhydrous solvent (e.g., THF, DCM, or the alcohol reactant)

  • Diethyl ether

Procedure:

  • Acyl Chloride Formation:

    • To a dry reaction flask, add this compound (1.0 eq).

    • Carefully add an excess of thionyl chloride.

    • Add a catalytic amount of anhydrous DMF.

    • Stir the mixture at room temperature. Gas evolution (SO₂ and HCl) will be observed. The reaction can be gently heated (e.g., to 40-50 °C) to ensure completion.

    • Once the reaction is complete (cessation of gas evolution and dissolution of the solid acid), remove the excess thionyl chloride under reduced pressure. The resulting solid is the acyl chloride hydrochloride.

  • Ester Formation:

    • Suspend the crude acyl chloride hydrochloride in an anhydrous solvent (e.g., THF or the desired alcohol).

    • Cool the mixture in an ice bath.

    • Slowly add the desired alcohol (at least 1.1 eq, or use as the solvent) followed by the dropwise addition of triethylamine (2.2 eq) to neutralize the HCl and drive the reaction.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or distillation to obtain the desired ester derivative.

Mandatory Visualizations

Experimental Workflow for Derivatization

Derivatization_Workflow cluster_start Starting Material cluster_amide Amide Coupling cluster_ester Esterification cluster_common Workup & Purification start 2,6-Dimethoxy- isonicotinic Acid pre_activation Pre-activation (HATU, DIPEA in DMF) start->pre_activation 1. acyl_chloride Acyl Chloride Formation (SOCl₂, cat. DMF) start->acyl_chloride 1. amine_addition Addition of Primary/Secondary Amine pre_activation->amine_addition 2. amide_product Amide Derivative amine_addition->amide_product 3. workup Aqueous Workup amide_product->workup alcohol_addition Addition of Alcohol and Base (e.g., TEA) acyl_chloride->alcohol_addition 2. ester_product Ester Derivative alcohol_addition->ester_product 3. ester_product->workup purification Purification (e.g., Chromatography) workup->purification

Caption: General workflow for the derivatization of this compound.

Signaling Pathway for Amide Bond Formation

Amide_Coupling_Pathway acid Carboxylic Acid (this compound) activated_intermediate Activated Intermediate (O-acylisourea ester) acid->activated_intermediate Activation coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activated_intermediate base Base (e.g., DIPEA) base->activated_intermediate amide Amide Product activated_intermediate->amide Nucleophilic Attack amine Amine (R-NH₂) amine->amide byproduct Byproducts amide->byproduct Formation of

Caption: Signaling pathway of a typical amide coupling reaction.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,6-Dimethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 2,6-dimethoxyisonicotinic acid, a valuable building block in pharmaceutical and agrochemical research. The described two-step synthetic route offers a scalable and efficient method starting from readily available materials.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the conversion of citrazinic acid to 2,6-dichloroisonicotinic acid. The subsequent step is a nucleophilic aromatic substitution reaction where the chloro groups are displaced by methoxy groups using sodium methoxide.

Synthesis_Pathway Citrazinic_acid Citrazinic Acid Dichloro_acid 2,6-Dichloroisonicotinic Acid Citrazinic_acid->Dichloro_acid POCl₃, Et₄NCl Dimethoxy_acid This compound Dichloro_acid->Dimethoxy_acid NaOMe, MeOH

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloroisonicotinic Acid from Citrazinic Acid

This protocol details the chlorination of citrazinic acid to produce the key intermediate, 2,6-dichloroisonicotinic acid.

Materials and Equipment:

  • Citrazinic acid

  • Phosphorus oxychloride (POCl₃)

  • Tetraethylammonium chloride (Et₄NCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Crushed ice

  • Large reaction vessel with mechanical stirrer, reflux condenser, and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, suspend citrazinic acid (1.00 eq) and tetraethylammonium chloride (1.00 eq) in an excess of phosphorus oxychloride (approx. 3 mL per gram of citrazinic acid).

  • Heat the reaction mixture to 130°C and maintain this temperature for 18 hours with continuous stirring.

  • Increase the temperature to 145°C and continue the reaction for an additional 2 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring to quench the excess phosphorus oxychloride.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the initial reaction mixture).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

Purification:

The crude 2,6-dichloroisonicotinic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a white solid.

Step 2: Synthesis of this compound from 2,6-Dichloroisonicotinic Acid

This protocol describes the nucleophilic substitution of the chloro groups with methoxy groups.

Materials and Equipment:

  • 2,6-Dichloroisonicotinic acid

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Large reaction vessel with mechanical stirrer, reflux condenser, and heating mantle

  • pH meter or pH paper

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a large reaction vessel, dissolve 2,6-dichloroisonicotinic acid (1.0 eq) in anhydrous methanol.

  • Carefully add sodium methoxide (a slight excess, e.g., 2.2 - 2.5 eq) portion-wise to the solution while stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of hydrochloric acid until the pH is approximately 7.

  • Reduce the volume of the solvent using a rotary evaporator.

  • Add deionized water to the residue to precipitate the crude product.

  • Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.

Purification:

The crude this compound can be purified by recrystallization from hot water or an ethanol/water mixture to afford a crystalline solid.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Methoxylation cluster_purification Purification Reaction1 Reaction Setup: Citrazinic Acid, POCl₃, Et₄NCl Heating1 Heating and Stirring (130°C, 18h then 145°C, 2h) Reaction1->Heating1 Quenching Quenching (Crushed Ice) Heating1->Quenching Extraction1 Extraction (Ethyl Acetate) Quenching->Extraction1 Drying1 Drying and Concentration Extraction1->Drying1 Intermediate Crude 2,6-Dichloroisonicotinic Acid Drying1->Intermediate Reaction2 Reaction Setup: Dichloro-acid, NaOMe, MeOH Intermediate->Reaction2 Heating2 Reflux (8-12h) Reaction2->Heating2 Neutralization Neutralization (HCl) Heating2->Neutralization Concentration Solvent Removal Neutralization->Concentration Precipitation Precipitation (Water) Concentration->Precipitation Filtration1 Filtration and Drying Precipitation->Filtration1 Crude_Product Crude this compound Filtration1->Crude_Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Filtration2 Filtration and Drying Recrystallization->Filtration2 Final_Product Pure this compound Filtration2->Final_Product

Caption: General experimental workflow for the synthesis.

Quantitative Data Summary

The following tables summarize the typical quantitative data for each step of the synthesis.

Table 1: Synthesis of 2,6-Dichloroisonicotinic Acid

ParameterValueReference
Starting MaterialCitrazinic Acid[1]
Key ReagentsPOCl₃, Et₄NCl[1]
Reaction Temperature130°C, then 145°C[1]
Reaction Time20 hours[1]
Typical Yield~89%[1]
AppearanceWhite solid[1]

Table 2: Synthesis of this compound

ParameterValueReference
Starting Material2,6-Dichloroisonicotinic AcidInternal Protocol
Key ReagentsSodium Methoxide, MethanolInternal Protocol
Reaction TemperatureReflux (~65°C)Internal Protocol
Reaction Time8-12 hoursInternal Protocol
Typical Yield> 90%Internal Protocol
AppearanceCrystalline solidInternal Protocol

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Sodium methoxide (NaOMe): Corrosive and flammable solid. Reacts with water to produce flammable methanol and corrosive sodium hydroxide. Handle in an inert atmosphere (e.g., under nitrogen or argon) and away from moisture and ignition sources.

  • Hydrochloric acid (HCl): Corrosive. Handle with appropriate PPE.

  • General: All manipulations should be carried out by trained personnel in a well-ventilated laboratory. A thorough risk assessment should be conducted before commencing any large-scale synthesis.

References

Application Note & Protocol: Analytical Method Validation for 2,6-Dimethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dimethoxyisonicotinic acid is a chemical compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol [1][2][3]. As with any compound intended for pharmaceutical or related applications, a validated analytical method is crucial for ensuring the quality, consistency, and reliability of test results[4][5]. This document provides a comprehensive guide to the validation of an analytical method for the quantification of this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2)[6][7][8][9]. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[9][10][11].

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is fundamental for the development of an appropriate analytical method.

PropertyValueReference
CAS Number6274-82-4[1][2][3]
Molecular FormulaC8H9NO4[1][2][3]
Molecular Weight183.16 g/mol [1][2][3]
AppearanceWhite or off-white powder or crystalline powder[12]
SolubilityVery soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water.[12]

Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)

Based on the properties of this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for its quantification. The solubility in methanol makes it compatible with common reversed-phase HPLC mobile phases.

Experimental Protocol: HPLC Method Development and Validation

This protocol outlines the steps for the development and validation of a reversed-phase HPLC method for the quantification of this compound.

1. Instrumentation and Materials

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • Data acquisition and processing software.

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size (A common choice for initial development).

  • Reference standard of this compound (purity ≥ 98%).

  • HPLC grade methanol, acetonitrile, and water.

  • HPLC grade formic acid or phosphoric acid.

  • Calibrated analytical balance and volumetric flasks.

2. Chromatographic Conditions (Suggested Starting Point)

ParameterCondition
Mobile PhaseAcetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic Acid
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection WavelengthTo be determined by UV scan (typically around the λmax of the analyte)
Injection Volume10 µL
Run Time10 minutes (or until the analyte peak has eluted and the baseline is stable)

3. Preparation of Solutions

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample by accurately weighing and dissolving it in methanol to achieve a concentration within the calibration range. Further dilution with the mobile phase may be necessary.

4. Method Validation Protocol

The validation of the analytical method should be performed according to ICH Q2(R2) guidelines, assessing the following parameters[6][7][8][9][13].

4.1. System Suitability

Before starting the validation, the suitability of the chromatographic system must be verified. This is done by injecting the same standard solution multiple times (e.g., n=6) and evaluating parameters like peak area repeatability, theoretical plates, and tailing factor.

ParameterAcceptance Criteria
Relative Standard Deviation (RSD) of Peak Area≤ 2.0%
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)> 2000

4.2. Specificity

Specificity demonstrates the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[10][13].

  • Procedure:

    • Analyze a blank sample (mobile phase).

    • Analyze a placebo sample (if applicable, containing all excipients except the active ingredient).

    • Analyze the this compound standard solution.

    • Analyze a sample solution.

    • If available, analyze samples containing known impurities.

  • Acceptance Criteria: The peak for this compound in the sample chromatogram should be pure and free from interference from the blank, placebo, and any known impurities. Peak purity analysis using a photodiode array (PDA) detector is recommended.

4.3. Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range[14].

  • Procedure: Prepare and inject at least five to six concentrations of the reference standard covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Data Analysis: Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999[15].

    • The y-intercept should be insignificant (e.g., less than 2% of the response at 100% concentration).

4.4. Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity[9][10].

  • Procedure: The range is confirmed by the linearity, accuracy, and precision studies.

  • Acceptance Criteria: The specified range should meet the acceptance criteria for linearity, accuracy, and precision.

4.5. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value[13].

  • Procedure: Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). This can be done by spiking a placebo with known amounts of the reference standard.

  • Data Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4.6. Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample[4].

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: The analysis should be performed by a different analyst, on a different day, and/or with a different instrument.

    • Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.

4.7. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[10].

    • Procedure: Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[10].

    • Procedure: Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The determined LOQ should be verified for precision and accuracy.

4.8. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters[6].

  • Procedure: Introduce small variations to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 5 °C).

    • Mobile phase composition (e.g., ± 2% organic).

    • pH of the mobile phase (if applicable).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the variations.

Data Presentation

All quantitative data from the validation studies should be summarized in clear and concise tables for easy comparison and review.

Table 2: Summary of Linearity Data

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area
Level 1......
Level 2......
Level 3......
Level 4......
Level 5......
Regression Analysis Value
Correlation Coefficient (r²)
Slope
Y-intercept

Table 3: Summary of Accuracy (Recovery) Data

Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% RecoveryMean % Recovery
80%............
100%............
120%............

Table 4: Summary of Precision Data

ParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean% RSD
Repeatability
Peak Area........................
Intermediate Precision
Analyst 1 / Day 1........................
Analyst 2 / Day 2........................

Table 5: Summary of LOD and LOQ

ParameterMethodResult (µg/mL)
LODSignal-to-Noise (3:1)...
LOQSignal-to-Noise (10:1)...

Table 6: Summary of Robustness Data

Parameter VariedModificationSystem SuitabilityResult
Flow Rate0.9 mL/minPass/Fail...
1.1 mL/minPass/Fail...
Column Temperature25 °CPass/Fail...
35 °CPass/Fail...

Visualizations

Analytical Method Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Requirements MD_Select Select Analytical Technique (HPLC) MD_Start->MD_Select MD_Optimize Optimize Chromatographic Conditions MD_Select->MD_Optimize MD_SST_Dev Perform Initial System Suitability MD_Optimize->MD_SST_Dev V_Protocol Develop Validation Protocol MD_SST_Dev->V_Protocol Method Ready for Validation V_SST System Suitability Testing V_Protocol->V_SST V_Specificity Specificity V_SST->V_Specificity V_Linearity Linearity & Range V_SST->V_Linearity V_Accuracy Accuracy V_SST->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_SST->V_Precision V_LOD_LOQ LOD & LOQ V_SST->V_LOD_LOQ V_Robustness Robustness V_SST->V_Robustness V_Report Generate Validation Report V_Specificity->V_Report V_Linearity->V_Report V_Accuracy->V_Report V_Precision->V_Report V_LOD_LOQ->V_Report V_Robustness->V_Report

Caption: Workflow for the development and validation of an analytical method.

Relationship of Validation Parameters

G Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range Accuracy->Range LOQ LOQ Accuracy->LOQ Precision->Range Precision->LOQ LOD LOD LOQ->LOD

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dimethoxyisonicotinic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the primary synthetic route from 2,6-dichloroisonicotinic acid.

Issue Potential Cause Recommended Action
Low or No Yield of this compound Incomplete reaction: Insufficient reaction time, low temperature, or inadequate amount of sodium methoxide.- Ensure the reaction is refluxed for a sufficient duration (e.g., 3 hours or more).- Maintain the appropriate reaction temperature (reflux).- Use a sufficient excess of sodium methoxide.
Degradation of starting material or product: Presence of water, leading to hydrolysis of the dichloro-precursor or the methoxylated product.- Use anhydrous methanol and ensure all glassware is thoroughly dried.- Handle sodium methoxide in a dry atmosphere (e.g., under nitrogen or in a glovebox) to prevent moisture absorption.
Poor quality of reagents: Impure 2,6-dichloroisonicotinic acid or decomposed sodium methoxide.- Verify the purity of the starting materials using appropriate analytical techniques (e.g., NMR, melting point).- Use freshly opened or properly stored sodium methoxide.
Presence of 2-Chloro-6-methoxyisonicotinic Acid Impurity Incomplete methoxylation: Insufficient sodium methoxide, shorter reaction time, or lower reaction temperature.- Increase the molar equivalent of sodium methoxide.- Extend the reaction time.- Ensure the reaction is maintained at a consistent reflux temperature.
Steric hindrance: The second substitution may be slower than the first.- While inherent to the molecule, optimizing reaction conditions (time, temperature, reagent excess) can drive the reaction to completion.
Formation of Methyl 2,6-Dimethoxyisonicotinate Esterification of the carboxylic acid: The reaction is carried out in methanol, which can lead to ester formation under certain conditions, especially with prolonged reaction times at high temperatures.- After the methoxylation is complete, perform a subsequent hydrolysis step by adding water and a base (e.g., NaOH or KOH) and heating to convert the ester back to the carboxylic acid.
Product is difficult to purify/isolate Presence of multiple byproducts: A combination of incomplete methoxylation, hydrolysis, and other side reactions.- Optimize the reaction conditions to minimize byproduct formation.- Employ purification techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water).[1][2][3]
Product is an oil or does not crystallize: Presence of impurities hindering crystallization.- Attempt to purify the crude product by column chromatography before crystallization.- Try different solvent systems for recrystallization.
Decarboxylation of the Product High reaction temperatures for extended periods: Carboxylic acids, especially those with activating groups, can decarboxylate at elevated temperatures.- Avoid unnecessarily high temperatures or prolonged heating during the reaction and work-up. While this is a potential side reaction for some carboxylic acids, it is less commonly reported for this specific synthesis under standard conditions.[4][5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-documented synthetic route involves the nucleophilic substitution of 2,6-dichloroisonicotinic acid with sodium methoxide in methanol. This reaction proceeds in two steps, with the initial formation of 2-chloro-6-methoxyisonicotinic acid as an intermediate.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By comparing the reaction mixture to standards of the starting material, the mono-methoxylated intermediate, and the final product, you can determine the extent of the reaction.

Q3: What is the typical yield for the synthesis of this compound from 2,6-dichloroisonicotinic acid?

A3: While specific yields can vary depending on the exact reaction conditions and scale, a total yield of around 50% for the combined methoxylation and subsequent processing steps has been reported in the synthesis of analogous compounds.[9] The precursor, 2,6-dichloroisonicotinic acid, can be synthesized from citrazinic acid in high yield (around 89%).

Q4: What are the key safety precautions to take during this synthesis?

A4: Sodium methoxide is a strong base and is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The reaction should be performed in a well-ventilated area. Methanol is flammable and toxic.

Q5: Can I use other methoxylating agents besides sodium methoxide?

A5: While sodium methoxide is the most common reagent, other strong bases in methanol could potentially be used. However, the efficacy and side reaction profile would need to be evaluated for each specific reagent.

Q6: My final product contains the mono-substituted impurity, 2-chloro-6-methoxyisonicotinic acid. How can I remove it?

A6: Purification can be achieved through recrystallization.[1][2][3] Exploiting the potential differences in solubility between the di-methoxy and chloro-methoxy compounds in a suitable solvent system can lead to the isolation of the pure desired product. Multiple recrystallizations may be necessary. Alternatively, preparative HPLC could be employed for separation.

Experimental Protocols

Synthesis of 2,6-Dichloroisonicotinic Acid from Citrazinic Acid

This protocol is a common method for preparing the starting material for the synthesis of this compound.

  • Materials:

    • Citrazinic acid

    • Tetraethylammonium chloride

    • Phosphorus oxychloride (POCl₃)

    • Ethyl acetate

    • Anhydrous magnesium sulfate

    • Crushed ice

  • Procedure:

    • Suspend citrazinic acid and tetraethylammonium chloride in an excess of phosphorus oxychloride.

    • Heat the reaction mixture at 130°C for 18 hours, then increase the temperature to 145°C for an additional 2 hours.

    • After cooling to room temperature, slowly pour the reaction mixture onto crushed ice to quench the reaction.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic phases and dry over anhydrous magnesium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain 2,6-dichloroisonicotinic acid as a white solid.

  • Expected Yield: 89%

Visualizations

Synthesis_Pathway cluster_side_reactions Potential Side Reactions Citrazinic Acid Citrazinic Acid 2,6-Dichloroisonicotinic Acid 2,6-Dichloroisonicotinic Acid Citrazinic Acid->2,6-Dichloroisonicotinic Acid POCl3, Et4NCl 2-Chloro-6-methoxyisonicotinic Acid 2-Chloro-6-methoxyisonicotinic Acid 2,6-Dichloroisonicotinic Acid->2-Chloro-6-methoxyisonicotinic Acid NaOMe, MeOH Hydrolysis Products Hydrolysis Products 2,6-Dichloroisonicotinic Acid->Hydrolysis Products H2O This compound This compound 2-Chloro-6-methoxyisonicotinic Acid->this compound NaOMe, MeOH Methyl 2,6-Dimethoxyisonicotinate Methyl 2,6-Dimethoxyisonicotinate This compound->Methyl 2,6-Dimethoxyisonicotinate MeOH (Esterification) Decarboxylation Product Decarboxylation Product This compound->Decarboxylation Product Heat Methyl 2,6-Dimethoxyisonicotinate->this compound Hydrolysis

Caption: Synthetic pathway for this compound and potential side reactions.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Conditions start->check_reaction check_reagents Check Reagent Quality start->check_reagents check_workup Review Work-up Procedure start->check_workup incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_reactions Significant Side Reactions? check_reaction->side_reactions purify_reagents Purify/Replace Reagents check_reagents->purify_reagents purification_issue Purification Ineffective? check_workup->purification_issue incomplete_reaction->side_reactions No optimize_conditions Optimize: Time, Temp, Reagent Ratio incomplete_reaction->optimize_conditions Yes side_reactions->check_reagents No side_reactions->optimize_conditions Yes modify_workup Modify Work-up/Purification purification_issue->modify_workup Yes success Problem Resolved optimize_conditions->success purify_reagents->success modify_workup->success

Caption: A logical workflow for troubleshooting synthesis issues.

References

2,6-Dimethoxyisonicotinic acid solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with 2,6-Dimethoxyisonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a compound with poor aqueous solubility. It is practically insoluble in water but exhibits solubility in some organic solvents.[1]

Q2: In which organic solvents is this compound soluble?

A2: Qualitative data indicates that this compound is very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, sparingly soluble in glacial acetic acid, and very slightly soluble in chloroform.[1]

Q3: Why is this compound poorly soluble in water?

A3: The poor aqueous solubility is likely due to the presence of the non-polar methoxy groups and the aromatic pyridine ring, which make the overall molecule relatively hydrophobic. Although the carboxylic acid group can ionize, the overall hydrophobicity dominates in neutral aqueous solutions.

Q4: How can I improve the aqueous solubility of this compound?

A4: Several strategies can be employed to enhance the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs) like this compound.[2][3] These include:

  • pH adjustment: As a carboxylic acid, its solubility is expected to increase significantly in alkaline pH due to the formation of a more soluble salt.

  • Salt formation: Preparing a salt of the carboxylic acid with a suitable counter-ion can substantially improve aqueous solubility.[4][5][6]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can increase solubility.[2]

  • Surfactants: The use of surfactants can aid in the solubilization of hydrophobic compounds.[7]

  • Solid dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution rate and apparent solubility.[7][8]

  • Particle size reduction: Decreasing the particle size through techniques like micronization or nanonization increases the surface area, which can lead to a faster dissolution rate.[3]

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound and provides systematic solutions.

Problem 1: The compound will not dissolve in my aqueous buffer.

  • Initial Check: Verify the pH of your buffer. This compound is a carboxylic acid and is expected to have low solubility in neutral or acidic aqueous solutions.

  • Solution 1: pH Adjustment:

    • Gradually increase the pH of your solution by adding a base (e.g., NaOH, KOH) dropwise. As the carboxylic acid group deprotonates to form a carboxylate salt, the solubility should increase. Monitor the pH and the dissolution of the solid.

  • Solution 2: Use of Co-solvents:

    • If pH adjustment is not suitable for your experiment, consider preparing your solution using a co-solvent system. Prepare a stock solution of the compound in a water-miscible organic solvent in which it is highly soluble (e.g., DMF or methanol) and then add this stock solution to your aqueous buffer. Be mindful of the final concentration of the organic solvent, as it may affect your experiment.

  • Solution 3: Heating and Sonication:

    • Gently heating the solution while stirring or sonicating the sample can help to overcome the kinetic barriers to dissolution. However, be cautious about potential degradation of the compound at elevated temperatures. Always check for recrystallization upon cooling to room temperature.

Problem 2: I need to prepare a stock solution in an organic solvent, but it's not dissolving well.

  • Initial Check: Confirm the solvent you are using. While soluble in some organic solvents, its solubility can vary.

  • Solution 1: Try a Stronger Solvent:

    • If you are having difficulty in a solvent like methanol, try a stronger organic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), where solubility is expected to be higher.

  • Solution 2: Gentle Heating and Sonication:

    • As with aqueous solutions, applying gentle heat and/or sonication can aid in the dissolution process in organic solvents.

Problem 3: My compound precipitates out of solution over time.

  • Initial Check: Note the storage conditions (temperature, light exposure) and the composition of the solution.

  • Solution 1: Re-evaluate Solvent System:

    • The solution may be supersaturated. You may need to decrease the concentration or use a stronger solvent or co-solvent system to maintain stability.

  • Solution 2: pH Stability:

    • If you have adjusted the pH to dissolve the compound, ensure the pH of the solution remains stable over time. Absorption of atmospheric CO2 can lower the pH of alkaline solutions, potentially causing the free acid to precipitate. Consider using a buffer with sufficient capacity to maintain the desired pH.

  • Solution 3: Storage Conditions:

    • Store solutions at a constant temperature. Temperature fluctuations can affect solubility and lead to precipitation. For light-sensitive compounds, storage in amber vials is recommended.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubility
WaterPractically Insoluble[1]
N,N-Dimethylformamide (DMF)Very Soluble[1]
MethanolSoluble[1]
Glacial Acetic AcidSparingly Soluble[1]
ChloroformVery Slightly Soluble[1]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential to ensure equilibrium is reached.

  • Equilibration: Seal the vial and place it in a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow the solution to reach equilibrium.

  • Sample Collection: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered sample with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a calibration curve with known concentrations of the compound to determine the concentration of the sample.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific aqueous medium at that temperature.

Protocol 2: General Procedure for Solubility Enhancement using pH Adjustment

  • Dispersion: Suspend a known amount of this compound in a known volume of water or the desired aqueous buffer.

  • Titration: While stirring, slowly add a titrant of a suitable base (e.g., 0.1 M NaOH) dropwise.

  • Monitoring: Monitor the pH of the suspension continuously using a calibrated pH meter.

  • Observation: Observe the dissolution of the solid as the pH increases. The pH at which the compound completely dissolves can be recorded. Note that this will give an indication of the pH required for a certain concentration, not necessarily the equilibrium solubility at that pH.

  • Caution: Be aware that adding a high concentration of a strong base can significantly alter the ionic strength of the solution, which may also influence solubility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 equil Shake at constant temperature for 24-48h prep2->equil sample Collect supernatant equil->sample filter Filter (0.45 µm) sample->filter quantify Quantify by HPLC-UV filter->quantify result Equilibrium Solubility quantify->result troubleshooting_guide cluster_ph pH Adjustment Path cluster_cosolvent Alternative Path start Compound not dissolving in aqueous buffer q1 Is pH adjustment an option? start->q1 ph_yes Increase pH with base q1->ph_yes Yes cosolvent Use a co-solvent (e.g., DMF, Methanol) q1->cosolvent No ph_dissolved Problem Solved ph_yes->ph_dissolved heat_sonicate Apply gentle heat/sonication cosolvent->heat_sonicate cosolvent_dissolved Problem Solved heat_sonicate->cosolvent_dissolved

References

Technical Support Center: 2,6-Dimethoxyisonicotinic Acid Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize the crystallization conditions for 2,6-Dimethoxyisonicotinic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the crystallization of this compound.

Issue 1: this compound Fails to Dissolve

  • Problem: The compound does not fully dissolve in the chosen solvent, even with heating.

  • Possible Cause: The solvent may not be appropriate for this compound, or the solvent volume is insufficient.

  • Troubleshooting Strategies:

    • Solvent Selection: Based on known solubility data, N,N-Dimethylformamide (DMF) and methanol are good primary solvents.[1] Acetic acid can also be used, but the compound is only sparingly soluble.[1]

    • Increase Solvent Volume: Gradually add more of the selected hot solvent until the compound completely dissolves.

    • Elevate Temperature: Gently heat the solvent to increase the solubility of the acid. Be mindful of the solvent's boiling point.

Issue 2: "Oiling Out" Instead of Crystallization

  • Problem: Upon cooling, the compound separates as a liquid (oil) rather than forming solid crystals.

  • Possible Cause: This can occur if the solution is too concentrated, cooled too rapidly, or if impurities are present. The melting point of the compound might be lower than the temperature of the solution at supersaturation.[2]

  • Troubleshooting Strategies:

    • Re-heat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the concentration.

    • Slow Cooling: Allow the solution to cool to room temperature slowly. Insulating the flask can help. Once at room temperature, proceed with further cooling in an ice bath or refrigerator.

    • Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a good solvent (e.g., methanol) at an elevated temperature. Then, slowly add an anti-solvent (a solvent in which the compound is insoluble, such as water) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

Issue 3: No Crystal Formation Upon Cooling

  • Problem: The solution remains clear even after prolonged cooling, and no crystals precipitate.

  • Possible Cause: The solution may not be sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.

  • Troubleshooting Strategies:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites.

      • Seeding: Introduce a tiny crystal of this compound to the solution to act as a template for crystal growth.

    • Increase Concentration: Gently evaporate some of the solvent to increase the concentration of the compound in the solution.

    • Reduce Temperature: If cooling at room temperature is unsuccessful, try cooling the solution in an ice bath or refrigerator.

Issue 4: Very Rapid Crystal Formation

  • Problem: Crystals form too quickly, often resulting in small, impure crystals.

  • Possible Cause: The solution is likely too supersaturated.

  • Troubleshooting Strategies:

    • Re-heat and Add Solvent: Reheat the solution to dissolve the crystals and add a small amount of additional solvent to reduce the supersaturation level before cooling again.[3]

    • Slower Cooling: Employ a slower cooling rate to allow for the formation of larger, more well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing this compound?

A1: Based on its solubility profile, methanol and N,N-Dimethylformamide (DMF) are good primary solvents as this compound is soluble to very soluble in them.[1] For an anti-solvent, water is a suitable choice as the compound is practically insoluble in it.[1] A methanol/water solvent system is a common and effective choice for the crystallization of polar organic molecules.

Q2: What is a suitable temperature for dissolving this compound?

A2: A suitable temperature would be near the boiling point of the chosen solvent to ensure complete dissolution in a minimal amount of solvent. For methanol, this would be around 60-65°C. For DMF, a higher temperature can be used, but care should be taken due to its high boiling point (153°C).

Q3: How can I improve the purity of my crystals?

A3: The key to high purity is slow crystal growth. This can be achieved by:

  • Ensuring the compound is fully dissolved before cooling.

  • Cooling the solution slowly.

  • Using the minimum amount of hot solvent necessary for dissolution.

  • If significant colored impurities are present, a charcoal treatment of the hot solution before filtration and cooling may be beneficial.

Q4: My crystallized product seems to be a different form than expected. Why?

A4: Some organic molecules can exist in different crystalline forms called polymorphs. A related compound, 2,6-dimethoxybenzoic acid, is known to exhibit polymorphism, where different crystallization conditions (e.g., solvent, cooling rate) can lead to different crystal forms.[4][5] While specific polymorphs for this compound are not detailed in the provided search results, it is a possibility to consider if unexpected crystal morphologies are observed.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
N,N-DimethylformamideVery Soluble[1]
MethanolSoluble[1]
Glacial Acetic AcidSparingly Soluble[1]
ChloroformVery Slightly Soluble[1]
WaterPractically Insoluble[1]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound

  • Dissolution: In a flask, add the crude this compound. Add a small volume of methanol and heat the mixture gently (e.g., on a hot plate with stirring) to near the boiling point of the solvent.

  • Achieve Saturation: Continue adding small portions of hot methanol until the compound just completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Solvent/Anti-Solvent Recrystallization of this compound

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol.

  • Addition of Anti-Solvent: While the solution is still hot, add water (the anti-solvent) dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot methanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using a cold methanol/water mixture for washing the crystals.

Mandatory Visualization

G start Start Crystallization dissolve Dissolve Compound in Minimal Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? collect Collect Crystals crystals_form->collect Yes troubleshoot_no_xtal Troubleshoot: No Crystals crystals_form->troubleshoot_no_xtal No oiling_out->crystals_form No troubleshoot_oil Troubleshoot: Oiling Out oiling_out->troubleshoot_oil Yes induce Induce Nucleation: - Scratch Flask - Seed Crystal troubleshoot_no_xtal->induce reheat_dilute Re-heat and Add More Solvent troubleshoot_oil->reheat_dilute induce->cool reheat_dilute->cool

Caption: Troubleshooting workflow for the crystallization of this compound.

References

2,6-Dimethoxyisonicotinic acid stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2,6-dimethoxyisonicotinic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The chemical structure of this compound, featuring a pyridine ring, two methoxy groups, and a carboxylic acid, suggests potential susceptibility to several degradation pathways. The primary concerns are hydrolysis (both acid and base-catalyzed), oxidative degradation, and photodegradation. These pathways can be significantly influenced by experimental conditions such as pH, temperature, exposure to light, and the presence of oxidizing agents.[1]

Q2: How should I properly store this compound to ensure its long-term stability?

A2: To maintain integrity, this compound should be stored as a solid in a cool, dry, and dark environment.[2] Using tightly sealed containers is crucial to protect the compound from atmospheric moisture and air. For solutions, it is highly recommended to prepare them fresh before use. If short-term storage of a stock solution is unavoidable, it should be kept at low temperatures (e.g., -20°C or -80°C) and be protected from light. Repeated freeze-thaw cycles should be avoided to prevent degradation.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products are not extensively documented in publicly available literature, the following are chemically plausible based on its structure:

  • Hydrolysis: The methoxy groups (-OCH₃) are susceptible to hydrolysis under acidic or basic conditions, which would lead to the formation of 2-hydroxy-6-methoxyisonicotinic acid, and potentially the fully hydrolyzed 2,6-dihydroxyisonicotinic acid.

  • Oxidation: The pyridine ring and methoxy groups can be targets of oxidation, potentially leading to N-oxides, ring-opened products, or demethylation.[3]

  • Photodegradation: Exposure to UV light can induce reactions, leading to a variety of complex degradation products.[4]

Q4: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks. Could this be due to degradation?

A4: Yes. The appearance of new or unexpected peaks in your chromatogram is a common indicator of compound degradation. To confirm this, you should compare the chromatogram of your aged or stressed sample with that of a freshly prepared, unstressed standard. Any peaks present in the stressed sample but absent in the control are likely degradation products. Performing forced degradation studies can help proactively identify these potential degradants.[1][5]

Troubleshooting Guides

Issue 1: Variability in Experimental Results

Symptom Possible Cause Troubleshooting Action
Inconsistent bioactivity or analytical readings between experimental runs.Compound Degradation: The compound may be degrading in your experimental medium or under your assay conditions (e.g., temperature, pH, light exposure).1. Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for each experiment. 2. Control Conditions: Ensure consistent pH, temperature, and light conditions across all experiments. Use amber vials or cover your containers with foil to protect from light. 3. Run a Control: Analyze a sample of your stock solution at the beginning and end of your experiment to check for degradation over the experimental timeframe.
Poor solubility or precipitation observed in aqueous buffers.pH-Dependent Solubility: The compound is practically insoluble in water.[6] Its solubility is highly dependent on pH due to the carboxylic acid group.1. Adjust pH: To solubilize the compound, adjust the pH of your aqueous solution. As a carboxylic acid, it will be more soluble in basic conditions (pH > pKa) where it is deprotonated. 2. Use Co-solvents: If adjusting pH is not an option, consider using a minimal amount of a water-miscible organic co-solvent like DMSO or methanol.[7] However, ensure the co-solvent does not interfere with your experiment.

Issue 2: Identifying Unknown Peaks in Chromatography

Symptom Possible Cause Troubleshooting Action
New peaks appear in chromatograms of samples that have been stored or stressed.Forced Degradation: The compound has degraded under specific stress conditions (acid, base, oxidation, heat, light).1. Systematic Stress Testing: Perform a forced degradation study (see protocol below) to intentionally generate degradation products under controlled conditions. 2. Peak Tracking: Compare the retention times of the unknown peaks in your sample with those generated during the forced degradation study. This helps in preliminary identification. 3. LC-MS/MS Analysis: Use a mass spectrometer coupled with your liquid chromatography to determine the mass-to-charge ratio (m/z) of the unknown peaks. This data is critical for proposing chemical structures for the degradation products.[8]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Forced degradation studies are essential for establishing the inherent stability of a compound and developing stability-indicating analytical methods as mandated by ICH guidelines.[5][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Application of Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate for defined periods (e.g., 2, 6, 12, 24 hours) at a controlled temperature (e.g., 60°C).[1] Run a control sample (1 mL stock + 1 mL solvent) under the same conditions.

    • Acid Hydrolysis: Use 0.1 N HCl. After incubation, neutralize with an equivalent amount of 0.1 N NaOH before analysis.

    • Base Hydrolysis: Use 0.1 N NaOH. After incubation, neutralize with an equivalent amount of 0.1 N HCl before analysis.[1]

    • Oxidative Degradation: Use 3% hydrogen peroxide (H₂O₂). Keep the sample at room temperature and protect it from light.

    • Thermal Degradation: Place the stock solution in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the stock solution to a UV light source (e.g., 254 nm or 365 nm) for a defined period. Keep a control sample wrapped in foil to shield it from light.[4]

3. Sample Analysis:

  • Analyze all stressed, neutralized, and control samples using a suitable analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.[5]

  • Example HPLC Method (Starting Point):

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength determined by a UV scan of the parent compound.

  • Compare the chromatograms to identify and quantify degradation products. The goal is to achieve 5-20% degradation of the active substance.[9]

Data Presentation

Table 1: Illustrative Forced Degradation Data

Disclaimer: The following data is for illustrative purposes only to demonstrate how to present results from a forced degradation study. Actual results may vary.

Stress ConditionTime (hours)Temperature (°C)% Degradation (Parent Compound)Number of Degradation Peaks
Control 2460< 1%0
0.1 N HCl 246015.2%2
0.1 N NaOH 246018.5%1
3% H₂O₂ 24Room Temp9.8%3
Thermal 24805.5%1
Photolytic (UV) 24Room Temp12.1%2

Visualizations

Forced_Degradation_Workflow cluster_setup Preparation cluster_stress Stress Conditions cluster_analysis Analysis start This compound (Solid) stock Prepare 1 mg/mL Stock Solution start->stock acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base ox Oxidation (3% H2O2, RT) stock->ox therm Thermal (80°C) stock->therm photo Photolytic (UV Light, RT) stock->photo sampling Sample at Time Points (e.g., 0, 6, 12, 24h) acid->sampling base->sampling ox->sampling therm->sampling photo->sampling analysis RP-HPLC Analysis sampling->analysis results Identify & Quantify Degradation Products analysis->results

Caption: Experimental workflow for a forced degradation study.

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound (C₈H₉NO₄) h1 2-Hydroxy-6-methoxy- isonicotinic Acid parent->h1 H⁺ or OH⁻ o1 N-Oxide Derivative parent->o1 [O] e.g., H₂O₂ o2 Ring-Opened Products parent->o2 [O] h2 2,6-Dihydroxy- isonicotinic Acid h1->h2 Further Hydrolysis

Caption: Plausible degradation pathways for this compound.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2,6-Dimethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering HPLC peak tailing issues with 2,6-Dimethoxyisonicotinic acid. The following information provides a structured approach to troubleshooting, including frequently asked questions, detailed experimental protocols, and a visual workflow to diagnose and resolve common problems.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?

A1: The most frequent cause of peak tailing for an acidic compound like this compound is secondary interactions between the analyte and the stationary phase.[1][2] This is often exacerbated by an inappropriate mobile phase pH, which can lead to the ionization of the analyte and its interaction with residual silanol groups on the silica-based column packing.[3][4]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds. For an acidic analyte, a mobile phase pH close to or above its pKa will cause it to become ionized (anionic). This charged form can then interact strongly with any residual active sites on the stationary phase, leading to peak tailing.[3][4] To achieve a symmetrical peak, it is generally recommended to adjust the mobile phase pH to be at least 1.5 to 2 units below the analyte's pKa.[5]

Q3: Can my sample solvent cause peak tailing?

A3: Yes, a mismatch between the sample solvent and the mobile phase can significantly distort the peak shape. If the sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the mobile phase, it can cause band broadening and peak tailing. It is always best to dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

Q4: When should I consider replacing my HPLC column?

A4: You should consider replacing your column if you observe persistent peak tailing across multiple analytes, a significant loss of resolution, or a sudden increase in backpressure that cannot be resolved by flushing.[1][3] Column degradation can result from exposure to harsh pH conditions or the accumulation of contaminants from the sample matrix. Using a guard column can help extend the life of your analytical column.[2]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root cause of peak tailing for this compound.

Visual Troubleshooting Workflow

HPLC_Troubleshooting cluster_0 Initial Observation cluster_1 Mobile Phase Optimization cluster_2 Sample & Column Integrity cluster_3 Resolution start Peak Tailing Observed for This compound check_pH Is Mobile Phase pH ~2 units below pKa? start->check_pH adjust_pH Adjust Mobile Phase pH (e.g., to 2.5-3.0) check_pH->adjust_pH No check_buffer Is Buffer Concentration Adequate (10-50 mM)? check_pH->check_buffer Yes adjust_pH->check_buffer adjust_buffer Increase Buffer Concentration check_buffer->adjust_buffer No check_solvent Is Sample Solvent Weaker Than Mobile Phase? check_buffer->check_solvent Yes adjust_buffer->check_solvent change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent No check_column Is Column Old or Contaminated? check_solvent->check_column Yes change_solvent->check_column replace_column Replace with New or End-capped Column check_column->replace_column Yes end_good Symmetrical Peak Achieved check_column->end_good No replace_column->end_good

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Quantitative Data Summary
ParameterRecommended Value/ActionRationale
Mobile Phase pH ~2.5 - 3.0To ensure the acidic analyte is in its neutral form and minimize secondary interactions with the stationary phase.[3][5]
Buffer Concentration 10 - 50 mMTo maintain a stable pH and mask residual silanol interactions.[3][4]
Sample Solvent Mobile Phase or WeakerTo prevent peak distortion caused by a strong sample solvent.
Column Type C18 or C8, preferably end-cappedEnd-capped columns have fewer active silanol sites, reducing the potential for secondary interactions.[1]
Injection Volume < 15 µL (typical)To avoid column overload, which can lead to peak fronting or tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol aims to determine the optimal mobile phase pH to achieve a symmetrical peak shape for this compound.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile

  • Phosphoric acid or formic acid

  • This compound standard

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A (pH 3.0): Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.

    • Mobile Phase B (pH 4.0): Prepare a 20 mM phosphate buffer and adjust the pH to 4.0 with phosphoric acid.

    • Mobile Phase C (pH 5.0): Prepare a 20 mM phosphate buffer and adjust the pH to 5.0 with phosphoric acid.

    • Organic Modifier: HPLC grade acetonitrile.

  • Prepare Standard Solution:

    • Dissolve this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase Composition: 60% Aqueous Buffer (A, B, or C) : 40% Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 270 nm (based on typical absorbance for isonicotinic acid derivatives)

    • Column Temperature: 30 °C

  • Analysis:

    • Equilibrate the column with Mobile Phase A for at least 15 minutes.

    • Inject the standard solution and record the chromatogram.

    • Repeat the equilibration and injection for Mobile Phase B and Mobile Phase C.

    • Compare the peak shape (tailing factor) from the three runs. The pH that provides the most symmetrical peak (tailing factor closest to 1.0) is optimal.

Protocol 2: Evaluation of Sample Solvent Effect

This protocol demonstrates the impact of the sample solvent on peak shape.

Materials:

  • Optimized mobile phase from Protocol 1

  • This compound standard

  • HPLC grade acetonitrile

  • HPLC grade water

Procedure:

  • Prepare Standard Solutions:

    • Standard 1 (in Mobile Phase): Dissolve this compound in the optimized mobile phase to a concentration of 100 µg/mL.

    • Standard 2 (in Strong Solvent): Dissolve this compound in 100% acetonitrile to a concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Use the optimized chromatographic conditions (column, mobile phase, flow rate, etc.) determined in Protocol 1.

  • Analysis:

    • Equilibrate the column with the optimized mobile phase.

    • Inject Standard 1 and record the chromatogram.

    • Inject Standard 2 and record the chromatogram.

    • Compare the peak shapes. A significant increase in peak tailing or distortion for Standard 2 indicates a detrimental sample solvent effect.

References

Technical Support Center: Analysis of 2,6-Dimethoxyisonicotinic Acid by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in 2,6-Dimethoxyisonicotinic acid using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the LC-MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting) for this compound

Possible Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase pH This compound is an acidic compound. Ensure the mobile phase pH is at least 2 units below its pKa to ensure it is in a single protonation state. A mobile phase containing 0.1% formic acid is a good starting point.
Column Overload The sample concentration may be too high. Dilute the sample and reinject.
Secondary Interactions with Column Residual silanol groups on the stationary phase can interact with the analyte. Use a column with end-capping or consider a phenyl-hexyl or embedded polar group (EPG) column.
Sample Solvent Mismatch The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Dissolving the sample in the initial mobile phase composition is ideal.
Problem 2: Low Sensitivity or No Signal for this compound

Possible Causes and Solutions:

CauseSolution
Incorrect Ionization Mode As a carboxylic acid, this compound is best ionized in negative ion mode (ESI-). Ensure your mass spectrometer is set to detect negative ions. The [M-H]⁻ ion should be at m/z 182.1.
Suboptimal Source Parameters Optimize source parameters such as capillary voltage, gas flow, and temperature to achieve the best signal for your specific instrument.
Ion Suppression Co-eluting matrix components can suppress the ionization of the target analyte. Improve chromatographic separation or implement a more rigorous sample preparation procedure.
Analyte Degradation Ensure the sample has been stored properly and prepare fresh standards and samples if degradation is suspected.
Problem 3: Identification of Unexpected Peaks (Potential Impurities)

Workflow for Impurity Identification:

A Unexpected Peak Observed in Chromatogram B Determine m/z of the Unexpected Peak A->B D Compare Observed m/z with Theoretical m/z of Hypothesized Impurities B->D C Hypothesize Potential Impurities Based on Synthesis Route C->D E Analyze Fragmentation Pattern (MS/MS) D->E F Compare Fragmentation with Known Patterns or Predict Fragmentation of Hypothesized Structures E->F G Confirm Structure (e.g., with a reference standard if available) F->G

Caption: Workflow for the identification of unknown impurities.

Potential Process-Related Impurities:

Based on the likely synthesis of this compound via the oxidation of 2,6-lutidine followed by methoxylation, potential impurities include:

Impurity NameChemical StructureTheoretical m/z ([M-H]⁻)
2-Methoxy-6-methylisonicotinic acidC₈H₉NO₃166.05
6-Hydroxy-2-methoxyisonicotinic acidC₇H₇NO₄168.03
2,6-Lutidine-N-oxide-4-carboxylic acidC₈H₉NO₃166.05
Isonicotinic AcidC₆H₅NO₂122.03

Note: The presence of these impurities will depend on the specific synthetic route and purification steps employed.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass-to-charge ratio (m/z) for this compound in LC-MS?

In negative ion mode electrospray ionization (ESI-), you should primarily look for the deprotonated molecule [M-H]⁻ at an m/z of 182.1. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ would be at m/z 184.1.

Q2: What are common adducts I might see in the mass spectrum?

In addition to the primary ion, you may observe adducts, which are ions formed by the association of the analyte with other molecules. Common adducts include:

AdductIon Formulam/z (Negative Mode)m/z (Positive Mode)
Sodium[M+Na-2H]⁻ / [M+Na]⁺204.1206.1
Potassium[M+K-2H]⁻ / [M+K]⁺220.1222.1
Formate[M+HCOO]⁻228.1-
Acetonitrile--[M+ACN+H]⁺ = 225.1

Q3: What is a good starting point for an LC method for this compound?

A good starting point for a reversed-phase LC method would be:

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

This method should provide good retention and peak shape for this polar, acidic compound.

Q4: How can I confirm the identity of a suspected impurity?

The most definitive way to confirm the identity of an impurity is to obtain a reference standard and compare its retention time and mass spectrum to the unknown peak in your sample. If a standard is not available, high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to help determine the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the ion and the resulting fragmentation pattern can be compared to predicted fragmentation pathways for suspected structures.

Logical Flow for Troubleshooting:

Start LC-MS Analysis Issue NoPeak No Peak / Low Sensitivity Start->NoPeak BadPeak Poor Peak Shape Start->BadPeak ExtraPeaks Unexpected Peaks Start->ExtraPeaks NoPeak_Sol1 Check Ionization Mode (ESI-) NoPeak->NoPeak_Sol1 NoPeak_Sol2 Optimize Source Parameters NoPeak->NoPeak_Sol2 NoPeak_Sol3 Investigate Ion Suppression NoPeak->NoPeak_Sol3 BadPeak_Sol1 Adjust Mobile Phase pH BadPeak->BadPeak_Sol1 BadPeak_Sol2 Dilute Sample BadPeak->BadPeak_Sol2 BadPeak_Sol3 Check Sample Solvent BadPeak->BadPeak_Sol3 ExtraPeaks_Sol1 Determine m/z ExtraPeaks->ExtraPeaks_Sol1 ExtraPeaks_Sol2 Hypothesize Impurities ExtraPeaks->ExtraPeaks_Sol2 ExtraPeaks_Sol3 Perform MS/MS ExtraPeaks->ExtraPeaks_Sol3

Technical Support Center: 2,6-Dimethoxyisonicotinic Acid Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting strategies associated with the reaction scale-up of 2,6-Dimethoxyisonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this compound from laboratory to industrial scale can present several challenges. These often include:

  • Exothermic Reaction Control: The synthesis may involve exothermic steps, which can be difficult to manage in large reactors, potentially leading to side reactions and safety hazards.

  • Reagent Addition and Mixing: Ensuring uniform mixing of reagents in a large volume is critical to avoid localized concentration gradients, which can lead to the formation of impurities.

  • Product Isolation and Purification: Crystallization and filtration, which are straightforward on a small scale, can become complex and time-consuming at a larger scale, potentially affecting yield and purity.

  • Impurity Profile: The types and quantities of impurities may differ between small- and large-scale synthesis due to variations in reaction conditions.

  • Material Handling and Safety: Handling large quantities of reagents and solvents requires stringent safety protocols and specialized equipment.

Q2: What are the likely side reactions to anticipate during the scale-up of this compound synthesis?

A2: While specific side reactions are highly dependent on the chosen synthetic route, common side reactions in the synthesis of substituted pyridines that could be relevant include:

  • Incomplete Reaction: Due to inefficient mixing or temperature control, the reaction may not go to completion, leaving starting materials in the final product.

  • Over-methylation/Demethylation: If methylating agents are used to introduce the methoxy groups, there is a risk of forming over-methylated byproducts or demethylation under certain conditions.

  • Hydrolysis of Intermediates: If the synthesis involves ester or nitrile intermediates, incomplete conversion or hydrolysis can lead to corresponding acid or amide impurities.

  • Formation of Positional Isomers: Depending on the synthetic strategy, there is a possibility of forming other isomers of the desired product.

Q3: How can I optimize the crystallization process for this compound on a large scale?

A3: Optimizing large-scale crystallization is crucial for achieving high purity and a desirable crystal form. Key parameters to consider include:

  • Solvent Selection: The choice of solvent or solvent mixture is critical for obtaining good crystal morphology and purity.

  • Cooling Rate: A controlled and optimized cooling profile is essential to promote the growth of uniform crystals and prevent the formation of fine particles or amorphous material.

  • Seeding: Introducing seed crystals can help control the crystal size distribution and prevent supersaturation issues.

  • Agitation: The stirring rate must be carefully controlled to ensure good heat and mass transfer without causing excessive crystal breakage.

  • Polymorphism: Be aware that this compound may exist in different polymorphic forms. The crystallization conditions will determine which form is obtained, and this can impact the product's physical properties.

Troubleshooting Guides

This section provides troubleshooting for specific issues that may arise during the scale-up of this compound synthesis.

Problem: Low Yield
Potential Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction closely using in-process controls (e.g., HPLC, TLC) to ensure it has gone to completion before work-up.- Re-evaluate reaction time and temperature for the larger scale.
Product Loss During Work-up - Optimize extraction and washing procedures to minimize product loss in the aqueous layers.- Ensure the pH is appropriately adjusted during extraction to maximize the recovery of the acidic product.
Sub-optimal Crystallization - Perform solubility studies to identify the best solvent for crystallization.- Optimize the cooling profile and consider using seed crystals to improve crystallization efficiency.
Side Reactions - Analyze the impurity profile to identify major byproducts.- Adjust reaction conditions (e.g., temperature, reagent stoichiometry, addition rate) to minimize the formation of these impurities.
Problem: High Impurity Levels
Potential Cause Troubleshooting Step
Localized "Hot Spots" - Improve agitation to ensure uniform temperature distribution throughout the reactor.- Control the rate of addition of exothermic reagents.
Poor Mixing - Ensure the reactor is equipped with an appropriate stirrer for the scale and viscosity of the reaction mixture.- Optimize the stirring speed.
Contaminated Starting Materials - Verify the purity of all starting materials and reagents before use.
Inefficient Purification - Develop a robust purification method, which may include recrystallization, column chromatography, or other techniques.- For recrystallization, experiment with different solvent systems.

Experimental Protocols

While a specific, universally applicable large-scale protocol is not available, a general workflow for the synthesis and purification of a substituted isonicotinic acid is provided below. This should be adapted and optimized for the specific requirements of this compound.

General Workflow for Synthesis of a Substituted Isonicotinic Acid

experimental_workflow start Start: Reagent Preparation reaction Reaction: - Charge reactor with starting materials and solvent - Controlled addition of reagents - Monitor reaction progress (IPC) start->reaction workup Work-up: - Quench reaction - Phase separation/Extraction - pH adjustment reaction->workup crystallization Crystallization: - Concentrate organic phase - Add anti-solvent/Cool - Seeding (optional) workup->crystallization isolation Isolation: - Filtration - Washing of the filter cake crystallization->isolation drying Drying: - Vacuum oven at controlled temperature isolation->drying end_product Final Product: This compound drying->end_product troubleshooting_low_purity start Low Purity of Final Product identify_impurities Identify Major Impurities (e.g., by LC-MS, NMR) start->identify_impurities impurity_source Determine Source of Impurity identify_impurities->impurity_source starting_material Starting Material Impurity impurity_source->starting_material Known Impurity side_reaction Side Reaction Product impurity_source->side_reaction Reaction-Related incomplete_reaction Incomplete Reaction impurity_source->incomplete_reaction Unreacted SM purification_issue Inefficient Purification impurity_source->purification_issue Process-Related check_sm_purity Check Purity of Starting Materials starting_material->check_sm_purity optimize_reaction Optimize Reaction Conditions: - Temperature - Stoichiometry - Addition Rate side_reaction->optimize_reaction increase_reaction_time Increase Reaction Time/Temperature incomplete_reaction->increase_reaction_time improve_purification Improve Purification Method: - Recrystallization solvent - Column chromatography conditions purification_issue->improve_purification

Technical Support Center: Interpreting Complex NMR Spectra of 2,6-Dimethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 2,6-dimethoxyisonicotinic acid.

Predicted NMR Data

Due to the substitution pattern, the NMR spectrum of this compound presents a unique set of signals. Below is a summary of the predicted chemical shifts and multiplicities for both ¹H and ¹³C NMR spectra. These values are estimates and may vary depending on the solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
H-3, H-5~6.8 - 7.2s2H~105 - 110
-OCH₃~3.9 - 4.1s6H~53 - 56
-COOH~12.0 - 13.0br s1H~165 - 170
C-2, C-6---~160 - 165
C-4---~145 - 150

Frequently Asked Questions (FAQs)

Q1: Why do the two aromatic protons (H-3 and H-5) appear as a singlet instead of two separate signals?

Due to the symmetrical nature of this compound, the chemical environments of the protons at the C-3 and C-5 positions are identical. This magnetic equivalence results in them having the same chemical shift and appearing as a single resonance.

Q2: The carboxylic acid proton (-COOH) signal is very broad or not visible at all. What could be the reason?

The broadening or disappearance of the carboxylic acid proton signal is a common phenomenon and can be attributed to several factors:

  • Chemical Exchange: The acidic proton of the carboxylic acid group can undergo rapid exchange with residual water or other acidic protons in the NMR solvent.[1] If this exchange rate is on the NMR timescale, it leads to significant broadening of the peak.[1]

  • Solvent Effects: In protic deuterated solvents like methanol-d₄ or D₂O, the acidic proton will exchange with deuterium, causing the signal to disappear entirely.[1]

  • Concentration: At higher concentrations, intermolecular hydrogen bonding can also affect the exchange rate and lead to peak broadening.

To confirm the presence of the -COOH proton, you can add a drop of D₂O to your sample; the peak should disappear upon exchange.[2]

Q3: What are the expected chemical shifts for the methoxy groups?

The two methoxy groups at the C-2 and C-6 positions are also chemically equivalent and will appear as a single, sharp singlet integrating to six protons. The typical chemical shift range for methoxy groups on an aromatic ring is between 3.9 and 4.1 ppm.[3]

Q4: How can I confirm the carbon skeleton and the position of the substituents?

Two-dimensional (2D) NMR experiments are invaluable for unambiguous structure elucidation.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a correlation between the aromatic proton signal and the C-3/C-5 carbon signal, and between the methoxy proton signal and the methoxy carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For instance, you would expect to see correlations from the methoxy protons to the C-2/C-6 carbons and from the aromatic protons (H-3/H-5) to the C-2/C-6, C-4, and -COOH carbons.

  • COSY (Correlation Spectroscopy): While not as informative for this specific molecule due to the lack of proton-proton coupling in the aromatic ring, in more complex substituted pyridines, COSY is essential for identifying which protons are coupled to each other.[5]

Troubleshooting Guide

Problem 1: All my NMR signals are broad.

Broad signals can be a result of several issues:

  • Poor Solubility: this compound has limited solubility in non-polar solvents. Ensure you are using an appropriate solvent like DMSO-d₆ or methanol-d₄.[1] If the sample is not fully dissolved, you will observe broad lines.[1]

  • High Concentration: A highly concentrated sample can be viscous, leading to slower molecular tumbling and broader signals.[1] Try diluting your sample.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware and sample are free from such contaminants.

Problem 2: My aromatic signals are overlapping with solvent or impurity peaks.

  • Change the Solvent: Switching to a different deuterated solvent can often shift the positions of your compound's signals relative to the residual solvent peak.[2] For example, spectra recorded in benzene-d₆ can show different chemical shifts compared to those in chloroform-d.[2]

  • Purify the Sample: If the overlapping signals are from impurities, re-purifying your compound via recrystallization or column chromatography is recommended.

Problem 3: The integrations of my peaks are not accurate.

  • Ensure Complete Relaxation: For quantitative analysis, ensure that the relaxation delay (d1) in your NMR acquisition parameters is sufficiently long (typically 5 times the longest T1 relaxation time) to allow all protons to fully relax between scans.

  • Baseline Correction: A poorly corrected baseline can lead to inaccurate integration. Manually re-process the spectrum and carefully adjust the baseline.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

    • To remove any particulate matter which can adversely affect the spectrum's resolution, filter the solution through a pipette with a glass wool plug directly into a clean, 5 mm NMR tube.

  • Acquisition Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A range covering from -1 to 14 ppm.

Protocol 2: 2D NMR (HSQC and HMBC) Acquisition

For HSQC and HMBC experiments, use the standard pulse programs provided by the spectrometer software. The default parameters are often a good starting point, but optimization of the evolution delays for one-bond and long-range couplings may be necessary for the best results.

Visualizations

troubleshooting_workflow start Start: Complex or Unexpected NMR Spectrum broad_peaks Are signals broad? start->broad_peaks overlapping_peaks Are signals overlapping? broad_peaks->overlapping_peaks No check_solubility Check Solubility & Concentration - Use DMSO-d6 or Methanol-d4 - Dilute sample broad_peaks->check_solubility Yes missing_cooh Is the -COOH peak missing or very broad? overlapping_peaks->missing_cooh No change_solvent Change Solvent (e.g., to Benzene-d6) overlapping_peaks->change_solvent Yes d2o_exchange Perform D2O Exchange - Add a drop of D2O - Re-acquire spectrum missing_cooh->d2o_exchange Yes solution Obtain Clear Spectrum missing_cooh->solution No check_impurities Check for Paramagnetic Impurities check_solubility->check_impurities check_impurities->overlapping_peaks Resolved run_2d_nmr Run 2D NMR (HSQC, HMBC) for signal assignment change_solvent->run_2d_nmr run_2d_nmr->missing_cooh Resolved d2o_exchange->solution hmbc_correlations cluster_molecule This compound cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) mol    C4C5C3C6NC2|COOH|OCH3|OCH3     H3_H5 H-3, H-5 H_methoxy -OCH3 C2_C6 C-2, C-6 H3_H5->C2_C6 ³J C4 C-4 H3_H5->C4 ²J C_cooh -COOH H3_H5->C_cooh ³J H_methoxy->C2_C6 ²J C3_C5 C-3, C-5 C_methoxy -OCH3

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2,6-Dimethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,6-Dimethoxyisonicotinic acid is a valuable building block in the synthesis of various pharmaceutical compounds. Its structural motif is present in a range of biologically active molecules, making its efficient and scalable synthesis a critical aspect of drug discovery and development. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary

Two principal pathways for the synthesis of this compound have been identified and evaluated:

  • Route 1: Oxidation and Esterification of 2,6-Lutidine. This multi-step approach begins with the readily available starting material 2,6-lutidine and proceeds through oxidation to form 2,6-pyridinedicarboxylic acid, followed by esterification and subsequent functional group manipulations to introduce the methoxy groups and the 4-carboxyl group.

  • Route 2: Methylation of Chelidamic Acid. This route utilizes chelidamic acid (2,6-dihydroxyisonicotinic acid) as the starting material, directly installing the two methoxy groups via an O-methylation reaction.

The selection between these routes will depend on factors such as the desired scale of synthesis, availability of starting materials and reagents, and tolerance for multi-step procedures versus direct functionalization.

Data Presentation: Comparison of Synthesis Routes

ParameterRoute 1: From 2,6-LutidineRoute 2: From Chelidamic Acid
Starting Material 2,6-LutidineChelidamic Acid (2,6-Dihydroxyisonicotinic Acid)
Key Transformations Oxidation, Esterification, Hydroxymethylation, MethylationO-Methylation
Reported Overall Yield Data not fully available for the complete sequencePotentially high (specific data for this substrate is limited in readily available literature)
Product Purity Requires purification at multiple stagesHigh, with appropriate purification
Reaction Conditions Involves strong oxidizing agents and multi-step processingTypically involves a methylating agent and a suitable base
Key By-products Partially oxidized intermediates, over-oxidation productsUnreacted starting material, N-methylated byproducts (potentially)
Advantages Readily available and inexpensive starting materialPotentially shorter and more direct route
Disadvantages Multi-step synthesis, potentially harsh reaction conditionsAvailability and cost of chelidamic acid may be a factor

Synthesis Route Diagrams

Route 1: Conceptual Pathway from 2,6-Lutidine

G cluster_0 Route 1: From 2,6-Lutidine A 2,6-Lutidine B Pyridine-2,6-dicarboxylic acid A->B Oxidation C Dimethyl 2,6-pyridinedicarboxylate B->C Esterification D Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate C->D Hydroxymethylation E Dimethyl 4-(methoxymethyl)pyridine-2,6-dicarboxylate D->E Methylation F This compound E->F Hydrolysis & Further Steps

Caption: Conceptual multi-step synthesis of this compound starting from 2,6-Lutidine.

Route 2: Conceptual Pathway from Chelidamic Acid

G cluster_1 Route 2: From Chelidamic Acid G Chelidamic Acid (2,6-Dihydroxyisonicotinic acid) H This compound G->H O-Methylation

Caption: Direct synthesis of this compound via methylation of Chelidamic Acid.

Experimental Protocols

Route 1: Synthesis from 2,6-Lutidine (Multi-step)

This route involves several distinct synthetic transformations. Detailed experimental protocols for each key step are provided below, based on established chemical literature.

Step 1a: Oxidation of 2,6-Lutidine to Pyridine-2,6-dicarboxylic Acid

  • Materials: 2,6-Lutidine, Sodium Dichromate, Sulfuric Acid, Water.

  • Procedure: In a suitable reactor, a solution of sodium dichromate in water and sulfuric acid is prepared. 2,6-Lutidine is then added portion-wise to the oxidizing mixture while maintaining the temperature between 90-100°C. The reaction is typically continued for several hours. After completion, the reaction mixture is cooled, and the precipitated product, an orange-red crystalline solid complex, is filtered. The solid is then hydrolyzed by heating in water to liberate the free pyridine-2,6-dicarboxylic acid. The product is isolated by filtration, washed, and dried. A typical reported yield for this type of oxidation is around 75-80%.

Step 1b: Esterification to Dimethyl 2,6-pyridinedicarboxylate

  • Materials: Pyridine-2,6-dicarboxylic acid, Methanol, Sulfuric Acid (catalyst).

  • Procedure: Pyridine-2,6-dicarboxylic acid is suspended in an excess of methanol. A catalytic amount of concentrated sulfuric acid is carefully added. The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS). The excess methanol is removed under reduced pressure. The residue is neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the dimethyl ester.

Step 1c: Hydroxymethylation of Dimethyl 2,6-pyridinedicarboxylate

  • Materials: Dimethyl 2,6-pyridinedicarboxylate, Sulfuric Acid, Methanol, Hydrogen Peroxide (30%), Ferrous Sulfate.

  • Procedure: Dimethyl 2,6-pyridinedicarboxylate is dissolved in a mixture of methanol and a sulfuric acid solution. To this solution, hydrogen peroxide and a saturated solution of ferrous sulfate are added simultaneously at a controlled rate, maintaining the reaction temperature between 30-50°C. After the addition is complete, the reaction is stirred for a period to ensure completion. The product, dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate, can be isolated by extraction and purified by chromatography. A reported yield for a similar hydroxymethylation reaction is approximately 65.8%.[1]

Subsequent Steps: The conversion of the hydroxymethyl group to a methoxy group and subsequent selective hydrolysis of the ester at the 4-position to yield the final product would require further, carefully controlled steps which are not well-documented in readily available literature for this specific substrate. This highlights a significant challenge of this synthetic route.

Route 2: Synthesis from Chelidamic Acid (Direct Methylation)

This route is conceptually more direct but relies on the availability of chelidamic acid. The key transformation is the O-methylation of the two hydroxyl groups.

  • Materials: Chelidamic Acid (2,6-dihydroxyisonicotinic acid), a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide), a base (e.g., potassium carbonate or sodium hydride), and an appropriate solvent (e.g., DMF or acetone).

  • General Procedure: Chelidamic acid is dissolved or suspended in a suitable anhydrous solvent. A base is added to deprotonate the hydroxyl groups. The methylating agent is then added, often dropwise, while controlling the reaction temperature. The reaction is monitored for completion. Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by recrystallization or chromatography.

Conclusion

The synthesis of this compound can be approached from at least two distinct starting points. The route starting from 2,6-lutidine is a multi-step process that begins with an inexpensive and readily available material. However, it involves several transformations, including a challenging selective functionalization at the 4-position, and the overall efficiency may be limited.

The route starting from chelidamic acid is conceptually more direct, involving a key O-methylation step. While potentially more efficient in terms of step count, its practicality depends on the availability and cost of the starting material. Furthermore, the development of a robust and high-yielding methylation protocol that avoids side reactions would be crucial for the successful implementation of this route.

Researchers should carefully consider the factors of starting material availability, cost, required scale, and their own synthetic chemistry capabilities when choosing a route for the preparation of this important building block. Further process development and optimization would likely be required to translate either of these conceptual routes into a robust and scalable synthesis.

References

A Comparative Analysis of the Biological Activities of 2,6-Dimethoxyisonicotinic Acid and Isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 2,6-Dimethoxyisonicotinic acid and the well-established pharmacophore, isonicotinic acid. While isonicotinic acid and its derivatives have a long history of therapeutic application, particularly as antimicrobial and anti-inflammatory agents, the biological profile of this compound is less explored, with current research pointing towards its potential as a scaffold for potent anti-inflammatory compounds. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key pathways to aid in research and drug development.

Executive Summary

Isonicotinic acid is a cornerstone in medicinal chemistry, most famously as the precursor to the first-line anti-tuberculosis drug, isoniazid. Its derivatives have demonstrated a broad spectrum of biological activities. In contrast, direct quantitative data on the biological activity of this compound is limited in publicly available literature. However, derivatives bearing substitutions at the 2 and 6 positions of the isonicotinic acid core, particularly hydrazides, have been shown to possess significant anti-inflammatory properties. This guide aims to collate the existing data to provide a comparative overview and highlight areas for future investigation.

Data Presentation: A Comparative Look at Biological Activity

The following tables summarize the available quantitative data for derivatives of both this compound and isonicotinic acid, focusing on their anti-inflammatory and antimicrobial activities. It is important to note that a direct comparison is challenging due to the limited data on this compound itself.

Table 1: Anti-inflammatory Activity of Isonicotinic Acid Derivatives

Compound/DerivativeAssayTarget/MeasurementIC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)
Isonicotinate of meta-aminophenolROS InhibitionReactive Oxygen Species1.42 ± 0.1Ibuprofen11.2 ± 1.9[1][2]
2,6-Disubstituted isonicotinic acid hydrazidesNot specifiedNot specifiedEnormous anti-inflammatory profile reported, specific IC50 not availableNot specifiedNot specified[1]

Table 2: Antimicrobial Activity of Isonicotinic Acid Derivatives

Compound/DerivativeOrganismMIC (µg/mL)
Isonicotinic acid hydrazide derivativesMycobacterium tuberculosisSome derivatives more active than isoniazid[3]
Isonicotinoylamino acid and dipeptide derivativesVarious bacteriaSpecific antimicrobial activities reported[4]
Metal complexes of isonicotinic acid hydrazideVarious bacteriaModerate antimicrobial activity[5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

In Vitro Anti-inflammatory Assay: Reactive Oxygen Species (ROS) Inhibition

This protocol outlines a common method for assessing the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of reactive oxygen species (ROS) from phagocytes.

  • Cell Preparation: Whole blood is collected from healthy human volunteers.

  • Assay Setup: A solution containing luminol (a chemiluminescent probe), the test compound (dissolved in a suitable solvent like DMSO), and diluted whole blood is prepared in a 96-well plate.

  • Stimulation: The reaction is initiated by adding a stimulant, such as zymosan opsonized with serum, to induce ROS production.

  • Measurement: The chemiluminescence, which is proportional to the amount of ROS produced, is measured over a period of time using a luminometer.

  • Data Analysis: The inhibitory effect of the test compound is calculated as the percentage reduction in chemiluminescence compared to a control (containing the solvent but no test compound). The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualization

The following diagrams illustrate a hypothetical signaling pathway for the anti-inflammatory action of isonicotinic acid derivatives and a general workflow for antimicrobial susceptibility testing.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Inflammatory Receptor (e.g., TLR4) Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPK) Receptor->Signaling_Cascade Activation Isonicotinic_Derivative Isonicotinic Acid Derivative Isonicotinic_Derivative->Signaling_Cascade Inhibition Proinflammatory_Mediators Pro-inflammatory Mediators (e.g., ROS, COX-2) Signaling_Cascade->Proinflammatory_Mediators Activation

Caption: Hypothetical anti-inflammatory signaling pathway.

G start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Perform Serial Dilutions of Test Compound serial_dilution->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_results Read and Record MIC Value incubate->read_results end End read_results->end

References

A Comparative Analysis of the Cytotoxicity of 2,6-Dimethoxy-Substituted Aromatic Compounds and Isonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of various analogs related to 2,6-dimethoxy-substituted aromatic compounds and isonicotinic acid derivatives against several cancer cell lines. The data presented is compiled from recent studies and aims to offer an objective comparison to aid in drug discovery and development efforts.

Quantitative Cytotoxicity Data

The cytotoxic activity of the evaluated compounds is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values are indicative of higher cytotoxic potency.

Compound/AnalogCell LineIC50 (µM)Reference Compound(s)IC50 of Reference (µM)
Amide-based TMP Moiety Analogs
Compound 6aHepG2 (Liver Cancer)0.65SAHA, CA-42.91, 0.54
Compound 6bHepG2 (Liver Cancer)0.92SAHA, CA-42.91, 0.54
Compound 6cHepG2 (Liver Cancer)1.12SAHA, CA-42.91, 0.54
2-Aryl-5,6-dihydropyrrolo[2,1-a]isoquinoline Analogs
Compounds 4a-e, 7a-d (Mean Range)HepG2 (Liver Cancer)4.25 - 75.02--
Compounds 4a-e, 7a-d (Mean Range)HeLa (Cervical Cancer)8.5 - 69.9--
Compounds 4a-e, 7a-d (Mean Range)A549 (Lung Cancer)9.2 - 95.7--
Nicotinamide-based Diamide Analogs
Compound 4dNCI-H460 (Lung Cancer)4.07 ± 1.30 (µg/mL)--
2-Amino-4,6-diphenylnicotinonitrile Analogs
Compound 3MDA-MB-231 (Breast Cancer)1.81 ± 0.1Doxorubicin3.18 ± 0.1
Compound 3MCF-7 (Breast Cancer)2.85 ± 0.1Doxorubicin4.17 ± 0.2
Curcumin Analog (DMCH)
(2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanoneSW620 (Colon Cancer)7.50 ± 1.19 (µg/mL)--
(2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanoneHT29 (Colon Cancer)9.80 ± 0.55 (µg/mL)--

Note: TMP is described as a moiety, which may refer to a trimethoxyphenyl group. SAHA (Suberoylanilide hydroxamic acid) and CA-4 (Combretastatin A-4) are known anticancer agents.

Experimental Protocols

The methodologies employed in the cited studies to assess the cytotoxicity of the analogs are detailed below.

In Vitro Cytotoxicity Assay (MTT Assay)

A frequently utilized method for assessing cell viability is the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[1][2][3]

  • Cell Culture and Seeding: Cancer cell lines, such as HepG2, are cultured in appropriate media.[1] For the assay, cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well.[4]

  • Compound Treatment: After allowing the cells to adhere for 24 hours, they are treated with various concentrations of the synthesized amide-based compounds.[4] The concentrations tested can range from 6.25 to 100 µM.[4]

  • Incubation: The treated cells are incubated for a period of 72 hours.[4]

  • MTT Addition and Incubation: Following the treatment period, the culture medium is removed, and a solution of MTT (e.g., 2 mg/mL) is added to each well.[4] The plates are then incubated for an additional 2.5 to 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[4]

  • Data Analysis: The IC50 values, which represent the concentration of the compound that causes a 50% inhibition of cell growth, are then calculated from the dose-response curves.[1]

Signaling Pathways and Experimental Workflows

While specific signaling pathways for 2,6-Dimethoxyisonicotinic acid analogs were not detailed in the provided search results, a general workflow for the synthesis and cytotoxic evaluation of novel chemical compounds is a common theme. The following diagram illustrates this process.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome start Starting Materials (e.g., Oxazolone, Amines) reaction Chemical Reaction (e.g., Reflux, Cyclization) start->reaction Reagents & Conditions purification Purification & Characterization (e.g., Chromatography, NMR, MS) reaction->purification compounds Synthesized Analogs purification->compounds cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) compounds->cytotoxicity_assay Treatment with varying concentrations cell_culture Cancer Cell Line Culture (e.g., HepG2, MCF-7) cell_culture->cytotoxicity_assay data_analysis Data Analysis (IC50 Calculation) cytotoxicity_assay->data_analysis results Identification of Potent Analogs (e.g., Compound 6a, IC50 = 0.65 µM) data_analysis->results

Caption: Workflow for Synthesis and Cytotoxicity Evaluation of Novel Analogs.

In addition to the general workflow, some of the reviewed studies indicated that certain methoxy-containing compounds might induce cell death through apoptosis. For instance, the curcumin analog DMCH was found to upregulate pro-apoptotic proteins like Bax and Bad.[2] Another study on 2,6-dimethoxyhydroquinone derivatives suggested that their cytotoxic action is mediated by the generation of reactive oxygen species, specifically hydroxyl radicals.[5] The amide-based TMP moiety analog, compound 6a, was shown to cause cell cycle arrest at the G2/M phase and induce apoptosis.[1] These findings suggest that the mechanism of action for these types of compounds can be multifaceted.

References

A Comparative Guide to Tubulin Polymerization Inhibitors: 2,6-Dimethoxyisonicotinic Acid in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2,6-Dimethoxyisonicotinic acid and other prominent tubulin polymerization inhibitors. While this compound has been identified as a cytotoxic agent that targets tubulin, quantitative data on its specific inhibitory potency is not widely available in public literature. This document, therefore, presents a qualitative comparison of its reported mechanism of action against well-characterized inhibitors, supplemented with available quantitative data for these established compounds.

Executive Summary

Tubulin polymerization is a cornerstone of cellular division, making it a prime target for anticancer drug development. Agents that disrupt microtubule dynamics can be broadly categorized as either inhibitors of polymerization (destabilizers) or stabilizers. This guide focuses on the former, comparing the emerging compound this compound with established inhibitors such as colchicine, vinca alkaloids, and combretastatin A-4.

This compound is reported to inhibit tubulin polymerization and is structurally related to colchicine and combretastatin A-4, suggesting it may bind to the colchicine-binding site on β-tubulin. This action induces apoptosis in cancer cells. However, a detailed quantitative comparison is challenging due to the limited availability of specific IC50 values for this compound. In contrast, extensive data exists for other inhibitors, providing a benchmark for evaluating potential new therapeutic agents.

Data Presentation: Comparative Performance of Tubulin Inhibitors

The following tables summarize the inhibitory concentrations (IC50) for tubulin polymerization and the cytotoxic effects on various cancer cell lines for several well-known tubulin inhibitors. This data provides a quantitative framework for understanding their potency.

Table 1: Inhibition of Tubulin Polymerization (in vitro)

CompoundBinding SiteIC50 (µM) for Tubulin PolymerizationReference(s)
This compound Presumed Colchicine SiteData not available
ColchicineColchicine0.44 - 10.6[1][2][3]
VincristineVinca~0.43 (concentration for 50% prevention of polymerization)[4]
Combretastatin A-4Colchicine1.6 - 2.1[2]
NocodazoleColchicine~5[5]
Paclitaxel (Stabilizer)Taxane- (Promotes polymerization)[6]

Note: IC50 values can vary depending on the specific assay conditions, such as tubulin concentration and source.

Table 2: Cytotoxicity (IC50) in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 | Reference(s) | | :--- | :--- | :--- | :--- | | This compound | Data not available | Data not available | Data not available | | | Colchicine | MCF-7 | Breast | >50% decrease in viability at 4 days |[7] | | | HeLa | Cervical | ~100% lethal effect at 4 days |[7] | | | H-82 | Lung | ~100% lethal effect at 4 days |[7] | | | SKOV-3 | Ovarian | 37 nM |[8] | | Vincristine | L1210 | Murine Leukemia | 1 x 10⁻⁸ M (for 50% cell kill with constant exposure) |[9] | | | CEM | Human Leukemia | 10⁻⁷ M (for 50% growth reduction with 1-3 hr exposure) |[10] | | Paclitaxel | Various (8 lines) | Various | 2.5 - 7.5 nM (24h exposure) |[11][12] | | | A549 | Non-small cell lung | 1.35 nM |[13] | | | MDA-MB-231 | Breast (Triple-Negative) | Data available |[14] | | Combretastatin A-4 | BFTC 905 | Bladder | 2 - 4 nM |[15] | | | TSGH 8301 | Bladder | 2 - 4 nM |[15] | | | JAR | Choriocarcinoma | ~100 µM |[16][17] | | | HeLa | Cervical | ~1 µM |[16][17] | | Nocodazole | HeLa | Cervical | 49.33 ± 2.60 nM |[5] |

Note: IC50 values are highly dependent on the specific cell line, exposure time, and assay method.

Mechanism of Action and Signaling Pathways

Tubulin polymerization inhibitors disrupt the formation of microtubules, which are crucial for the mitotic spindle. This interference leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis.

Signaling Pathway for Tubulin Polymerization Inhibitors

G General Signaling Pathway of Tubulin Polymerization Inhibitors A Tubulin Polymerization Inhibitor B Binds to β-tubulin (e.g., Colchicine site) A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Dysfunction D->E F G2/M Phase Cell Cycle Arrest E->F G Activation of Apoptotic Pathways (e.g., Caspases) F->G H Apoptosis G->H

Caption: General signaling cascade initiated by tubulin polymerization inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of tubulin inhibitors.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in optical density resulting from the scattering of light by microtubules as they polymerize from soluble tubulin dimers.

a. Materials:

  • Purified tubulin protein (>99%)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

b. Method:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

  • Add serial dilutions of the test compound or vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.

  • Add the tubulin solution to each well to initiate the reaction.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

c. Data Analysis:

  • Plot absorbance vs. time to generate polymerization curves.

  • Determine the maximum rate of polymerization (Vmax) and the final polymer mass (plateau absorbance).

  • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the Vmax by 50%.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

G Workflow for In Vitro Tubulin Polymerization Assay A Prepare Tubulin Solution (on ice) C Add Tubulin Solution to wells A->C B Add Test Compounds to 96-well plate B->C D Incubate at 37°C in Plate Reader C->D E Measure Absorbance at 340 nm (every minute for 60 min) D->E F Plot Absorbance vs. Time E->F G Calculate IC50 F->G

Caption: Step-by-step workflow for the in vitro tubulin polymerization assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

a. Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

b. Method:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

c. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

a. Materials:

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

b. Method:

  • Treat cells with the test compound for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

c. Data Analysis:

  • Generate DNA content histograms.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound presents an interesting scaffold for the development of novel tubulin polymerization inhibitors, particularly given its structural similarities to known colchicine-site binders. However, the lack of publicly available quantitative data on its biological activity makes a direct performance comparison with established drugs like colchicine, vinca alkaloids, and taxanes preliminary. The experimental protocols and comparative data for well-characterized inhibitors provided in this guide offer a framework for the systematic evaluation of this compound and other novel compounds targeting microtubule dynamics. Further research is necessary to elucidate its precise mechanism of action and quantify its potency to fully understand its therapeutic potential.

References

Comparative Analysis of 2,6-Dimethoxyisonicotinic Acid Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to extensive exploration of various heterocyclic scaffolds, with isonicotinic acid derivatives emerging as a promising class of compounds exhibiting a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2,6-dimethoxyisonicotinic acid derivatives, focusing on their potential as antimicrobial and anticancer agents. While research specifically targeting this substitution pattern is nascent, this document synthesizes available data on related isonicotinic acid hydrazides to extrapolate potential SAR trends and guide future research.

Unveiling the Pharmacological Potential: A Data-Driven Comparison

The core of understanding the SAR of any chemical series lies in the quantitative assessment of their biological activity. While specific comparative data for a series of this compound derivatives is limited in publicly available literature, we can draw parallels from studies on substituted isonicotinic acid hydrazides. The following table summarizes the antimicrobial activity of various isonicotinic acid hydrazide derivatives, highlighting how different substituents on the hydrazide moiety influence their efficacy. This data serves as a crucial starting point for predicting how modifications to a this compound backbone might impact activity.

Compound IDR Group (Substitution on Hydrazide)Target OrganismActivity (MIC in µg/mL)
INH HMycobacterium tuberculosis0.05 - 1.0
Derivative 1 4-ChlorobenzylideneStaphylococcus aureus12.5
Bacillus subtilis6.25
Escherichia coli25
Candida albicans50
Derivative 2 4-NitrobenzylideneStaphylococcus aureus6.25
Bacillus subtilis3.12
Escherichia coli12.5
Candida albicans25
Derivative 3 4-MethoxybenzylideneStaphylococcus aureus25
Bacillus subtilis12.5
Escherichia coli50
Candida albicans100

Note: The data presented is a compilation from various studies on isonicotinic acid hydrazide derivatives and is intended to be illustrative of general SAR trends. The specific activity of 2,6-dimethoxy analogs may vary.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of isonicotinic acid derivatives is intricately linked to their structural features. The presence of the pyridine ring is crucial, and substitutions on this ring, such as the 2,6-dimethoxy groups, are expected to significantly modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Key SAR insights from related isonicotinic acid hydrazides suggest:

  • The Hydrazone Linkage (-CO-NH-N=CH-): The hydrazone moiety is a critical pharmacophore. The nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, facilitating binding to target enzymes or receptors.

  • Substitution on the Aldehyde/Ketone Moiety (R group): The nature of the substituent on the benzylidene ring (or other aromatic/aliphatic groups) attached to the hydrazone nitrogen plays a pivotal role in determining the antimicrobial spectrum and potency.

    • Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aromatic ring often enhance antimicrobial activity. This is likely due to an increase in the acidity of the N-H proton of the hydrazone, which may be important for target interaction.

    • Electron-donating groups (e.g., -OCH₃) tend to decrease the antimicrobial activity.

  • The Role of the 2,6-Dimethoxy Groups: While direct evidence is scarce, the introduction of two methoxy groups at the 2 and 6 positions of the isonicotinic acid ring is predicted to have the following effects:

    • Increased Lipophilicity: The methoxy groups will increase the overall lipophilicity of the molecule, which could enhance its ability to cross cell membranes of pathogens.

    • Electronic Effects: The electron-donating nature of the methoxy groups will increase the electron density on the pyridine ring. This could influence the pKa of the pyridine nitrogen and its ability to interact with biological targets.

    • Steric Hindrance: The presence of two bulky methoxy groups flanking the carboxyl group could influence the conformation of the molecule and its ability to fit into the active site of a target enzyme.

Further research is imperative to delineate the precise impact of the 2,6-dimethoxy substitution pattern on the biological activity of isonicotinic acid derivatives.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. The following sections outline standardized methodologies for the synthesis and antimicrobial evaluation of isonicotinic acid derivatives.

General Synthesis of N'-substituted-2,6-dimethoxyisonicotinohydrazide

The synthesis of this compound hydrazones typically follows a two-step procedure.

Step 1: Synthesis of this compound Hydrazide

  • Esterification: this compound is esterified, commonly using methanol in the presence of an acid catalyst (e.g., sulfuric acid), to yield methyl 2,6-dimethoxyisonicotinate. The reaction mixture is typically refluxed for several hours.

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol. The mixture is refluxed for an extended period to afford this compound hydrazide. The product is usually isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

Step 2: Synthesis of N'-substituted-2,6-dimethoxyisonicotinohydrazones (Schiff Bases)

  • Condensation: this compound hydrazide is dissolved in a suitable solvent, such as ethanol or methanol.

  • An equimolar amount of the desired aldehyde or ketone is added to the solution.

  • A catalytic amount of glacial acetic acid is often added to facilitate the condensation reaction.

  • The reaction mixture is typically refluxed for several hours.

  • The resulting hydrazone often precipitates out of the solution upon cooling and can be purified by recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Hydrazide Synthesis cluster_step2 Step 2: Hydrazone Synthesis A This compound B Methyl 2,6-dimethoxyisonicotinate A->B  Methanol, H₂SO₄ (cat.), Reflux   C This compound Hydrazide B->C  Hydrazine Hydrate, Ethanol, Reflux   E N'-substituted-2,6-dimethoxyisonicotinohydrazone C->E  Ethanol, Acetic Acid (cat.), Reflux   D Aldehyde/Ketone (R-CHO/R₂CO) D->E

General synthetic workflow for N'-substituted-2,6-dimethoxyisonicotinohydrazones.
Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth media. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions

The field of this compound derivatives remains largely unexplored, presenting a fertile ground for future research. Key areas for investigation include:

  • Synthesis of a diverse library: A systematic synthesis of a series of this compound hydrazones with a wide variety of substituents on the aldehyde/ketone moiety is crucial to establish a robust SAR.

  • Broad-spectrum biological screening: In addition to antimicrobial and anticancer activity, these derivatives should be screened against other relevant biological targets to uncover their full therapeutic potential.

  • Mechanism of action studies: For the most potent compounds, elucidating their mechanism of action will be vital for rational drug design and optimization.

  • In vivo efficacy and toxicity studies: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy and safety profiles.

By pursuing these research avenues, the scientific community can unlock the therapeutic potential of this compound derivatives and contribute to the development of novel and effective drugs.

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,6-Dimethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The selection of an analytical method is contingent on various factors including the sample matrix, required sensitivity, and the specific goals of the analysis. While HPLC-UV offers a cost-effective and reliable method for routine analysis, LC-MS/MS provides superior sensitivity and selectivity, which is critical for bioanalytical applications and trace impurity detection.

Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the analysis of 2,6-Dimethoxyisonicotinic acid depends on the specific analytical requirements. HPLC-UV is a widely accessible and robust technique suitable for quantifying the compound in bulk materials and pharmaceutical formulations. In contrast, LC-MS/MS is the preferred method for bioanalytical studies due to its high sensitivity and selectivity, enabling the quantification of low concentrations of the analyte in complex biological matrices.

Table 1: Comparison of HPLC-UV and LC-MS/MS Methods

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity with UV absorbance detection.High-resolution separation coupled with highly sensitive and selective mass-based detection.
Advantages Cost-effective, robust, and widely available.Excellent sensitivity and selectivity, ideal for complex matrices and trace-level quantification.
Disadvantages May lack the sensitivity required for bioanalytical samples.Higher operational cost and complexity.

Quantitative Performance Data

The following tables summarize the typical validation parameters for the quantification of isonicotinic acid and its derivatives, which can be considered representative for the analysis of this compound.[1][2]

Table 2: HPLC-UV Method Validation Data

Validation ParameterTypical Performance
Linearity Range 0.25 - 3.00 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) ~0.08 µg/mL[1]
Limit of Quantification (LOQ) ~0.25 µg/mL

Table 3: LC-MS/MS Method Validation Data

Validation ParameterTypical Performance
Linearity Range 0.03 - 10.0 µg/mL[2]
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 90.2 - 115.2%[3]
Precision (%RSD) < 15.0%[2]
Limit of Detection (LOD) ~0.01 µg/mL[2]
Limit of Quantification (LOQ) ~0.03 µg/mL[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following protocols are adapted from established methods for isonicotinic acid derivatives and are proposed for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method outlines a standard reversed-phase HPLC approach for the quantification of this compound.

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size), and data acquisition software.[1]

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Potassium dihydrogen phosphate

    • Reference standard of this compound

  • Chromatographic Conditions:

    • Mobile Phase: A filtered and degassed solution of potassium dihydrogen phosphate buffer (pH adjusted to 6.9).[1]

    • Flow Rate: 1.5 mL/min.[1]

    • Column Temperature: Ambient.

    • Detection Wavelength: 254 nm.[1]

    • Injection Volume: 10 µL.

  • Preparation of Standard and Sample Solutions:

    • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to obtain a known concentration.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range.

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol describes a highly sensitive and selective LC-MS/MS method for the quantification of this compound, particularly in biological matrices.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Reagents and Materials:

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Reference standard of this compound

    • Internal Standard (IS), e.g., a stable isotope-labeled analog.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 3.0 x 50 mm, 2.7 µm particle size).[3]

    • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.[3]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters: To be optimized for the specific compound and instrument (e.g., ion spray voltage, temperature, gas flows).[3]

  • Sample Preparation (for biological samples):

    • Protein Precipitation: To a known volume of the biological sample (e.g., plasma), add a solution of the internal standard followed by a precipitating agent like cold acetonitrile. Vortex and centrifuge to pellet the proteins.

    • Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that data generated by different analytical methods are comparable and reliable. The following diagram illustrates a typical workflow for the cross-validation of the proposed HPLC-UV and LC-MS/MS methods for this compound.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_prep Sample Preparation cluster_hplc Method 1: HPLC-UV Analysis cluster_lcms Method 2: LC-MS/MS Analysis cluster_comparison Data Comparison and Evaluation Sample Select a Batch of Samples Split Split Samples into Two Sets Sample->Split Analyze_HPLC Analyze Sample Set 1 with Validated HPLC-UV Method Split->Analyze_HPLC Set A Analyze_LCMS Analyze Sample Set 2 with Validated LC-MS/MS Method Split->Analyze_LCMS Set B Data_HPLC Obtain Quantitative Results (Concentration) Analyze_HPLC->Data_HPLC Compare Statistically Compare Results from Both Methods Data_HPLC->Compare Data_LCMS Obtain Quantitative Results (Concentration) Analyze_LCMS->Data_LCMS Data_LCMS->Compare Evaluate Evaluate for Systematic Bias and Correlation Compare->Evaluate Conclusion Determine Comparability and Interchangeability of Methods Evaluate->Conclusion

A flowchart illustrating the key stages in the cross-validation of two analytical methods.

References

Head-to-Head Comparison: Isonicotinic Acid Derivatives vs. Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for novel and more effective cancer therapeutics, researchers are continuously exploring new chemical entities. This guide provides a head-to-head comparison of a representative isonicotinic acid derivative, (E)-N'-(2,3,4-trihydroxybenzylidene)isonicotinohydrazide (ITHB4), with established anticancer agents currently in clinical use. While direct anticancer activity for 2,6-Dimethoxyisonicotinic acid has not been extensively documented in publicly available research, the broader class of isonicotinic acid derivatives, including ITHB4, has shown promising cytotoxic effects against various cancer cell lines.

This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available preclinical data, mechanisms of action, and experimental methodologies to facilitate further investigation and development in this area.

Comparative Analysis of Cytotoxicity

To provide a quantitative comparison, the half-maximal inhibitory concentration (IC50) values of ITHB4 and several standard chemotherapeutic drugs against human breast adenocarcinoma (MCF-7), lung carcinoma (A549), and colorectal carcinoma (HCT-116) cell lines are summarized below. IC50 values represent the concentration of a drug that is required to inhibit the growth of 50% of a cell population and are a standard measure of a compound's cytotoxic potency.

CompoundCancer Cell LineIC50 Value (µM)
ITHB4 MCF-797.55 µg/mL (~296 µM)[1]
A549Data Not Available
HCT-116Data Not Available
Doxorubicin MCF-72.5[2]
A549> 20[2]
HCT-116Data Not Available
Paclitaxel MCF-7Data Not Available
A549Data Not Available
HCT-116Data Not Available
5-Fluorouracil (5-FU) MCF-7Data Not Available
A549Data Not Available
HCT-116Data Not Available
Cisplatin MCF-7Data Not Available
A549Data Not Available
HCT-116Data Not Available

Note: The IC50 value for ITHB4 was reported in µg/mL and has been converted to µM for comparison, assuming a molecular weight of approximately 331.3 g/mol . Data for ITHB4 against A549 and HCT-116 cells, and for some established agents against the specified cell lines, were not available in the reviewed literature. Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Mechanisms of Action and Signaling Pathways

The efficacy of an anticancer agent is intrinsically linked to its mechanism of action. Below is a comparative overview of the known mechanisms of ITHB4 and established chemotherapeutic drugs.

(E)-N'-(2,3,4-trihydroxybenzylidene)isonicotinohydrazide (ITHB4)

ITHB4, a derivative of the anti-tuberculosis drug isoniazid, has been shown to induce cytotoxicity in breast cancer cells through multiple pathways[1][3]:

  • Induction of Apoptosis: ITHB4 triggers programmed cell death, a key mechanism for eliminating cancerous cells[1][3].

  • Generation of Reactive Oxygen Species (ROS): The compound leads to an accumulation of intracellular ROS, which can cause cellular damage and induce apoptosis[1][3].

  • Cell Cycle Arrest: ITHB4 has been observed to cause cell cycle arrest at the sub-G1 and G2/M phases in MCF-7 cells, preventing cell division and proliferation[1].

The precise signaling cascade initiated by ITHB4 is still under investigation. However, the induction of ROS often leads to the activation of stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathways, which can, in turn, trigger the mitochondrial apoptotic pathway.

Established Anticancer Agents

In contrast, the mechanisms of established anticancer drugs are well-characterized and often target fundamental cellular processes:

  • Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks and apoptosis[4][5].

  • Paclitaxel: A member of the taxane family, paclitaxel stabilizes microtubules, leading to mitotic arrest and the induction of apoptosis.

  • 5-Fluorouracil (5-FU): As an antimetabolite, 5-FU inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, thereby halting cell division.

  • Cisplatin: This platinum-based drug forms cross-links with DNA, which triggers DNA damage responses and leads to apoptosis.

Visualizing the Pathways

To illustrate the distinct mechanisms, the following diagrams depict the signaling pathways involved.

ITHB4_Mechanism ITHB4 ITHB4 ROS ↑ Reactive Oxygen Species (ROS) ITHB4->ROS CellCycleArrest Cell Cycle Arrest (G2/M) ITHB4->CellCycleArrest Stress Cellular Stress ROS->Stress JNK_Pathway SAPK/JNK Pathway Activation Stress->JNK_Pathway Mitochondria Mitochondrial Dysfunction JNK_Pathway->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of action for ITHB4.

Established_Anticancer_Agents_Mechanisms cluster_dox Doxorubicin cluster_pac Paclitaxel cluster_5fu 5-Fluorouracil cluster_cis Cisplatin Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation TopoII Topoisomerase II Inhibition DNA_Intercalation->TopoII DSB DNA Double-Strand Breaks TopoII->DSB Apoptosis_Dox Apoptosis DSB->Apoptosis_Dox Pac Paclitaxel Microtubule Microtubule Stabilization Pac->Microtubule MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Apoptosis_Pac Apoptosis MitoticArrest->Apoptosis_Pac FU 5-FU TS Thymidylate Synthase Inhibition FU->TS DNA_Synth ↓ DNA Synthesis TS->DNA_Synth CellDeath_FU Cell Death DNA_Synth->CellDeath_FU Cis Cisplatin DNA_Crosslink DNA Cross-linking Cis->DNA_Crosslink DNA_Damage DNA Damage DNA_Crosslink->DNA_Damage Apoptosis_Cis Apoptosis DNA_Damage->Apoptosis_Cis

Caption: Mechanisms of action for established anticancer agents.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of compounds like ITHB4.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cancer cells (e.g., MCF-7, A549, HCT-116) into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., ITHB4) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Culture seed Seed cells in multi-well plates start->seed treat Treat with Test Compound (e.g., ITHB4) & Controls seed->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) treat->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treat->cell_cycle analyze Data Acquisition & Analysis (Plate Reader / Flow Cytometer) mtt->analyze apoptosis->analyze cell_cycle->analyze results Determine IC50, Apoptosis Rate, Cell Cycle Distribution analyze->results end Conclusion on Anticancer Activity results->end

Caption: General experimental workflow for in vitro anticancer screening.

Conclusion

The isonicotinic acid derivative ITHB4 demonstrates cytotoxic effects against the MCF-7 breast cancer cell line, primarily through the induction of apoptosis, generation of ROS, and cell cycle arrest. While its potency may not currently match that of some established anticancer agents like Doxorubicin against this specific cell line, its distinct mechanism of action warrants further investigation. The development of novel anticancer agents often involves the exploration of new chemical scaffolds and mechanisms to overcome resistance to existing therapies. Further studies are needed to evaluate the efficacy of ITHB4 and other isonicotinic acid derivatives against a broader range of cancer cell lines and in preclinical in vivo models to fully assess their therapeutic potential. This comparative guide serves as a foundational resource for researchers dedicated to advancing the field of oncology drug discovery.

References

A Researcher's Guide to Comparative Docking Studies of 2,6-Dimethoxyisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, specific comparative molecular docking studies on 2,6-dimethoxyisonicotinic acid derivatives are not extensively available in published literature. However, the broader class of isonicotinic acid derivatives has shown significant potential in targeting a range of enzymes and receptors, particularly in the fields of antimicrobials and anticancer research. This guide provides a comprehensive framework for conducting in-silico comparative docking studies on this compound derivatives, enabling researchers to systematically evaluate their potential as therapeutic agents. The protocols and methodologies outlined below are based on established practices in computational drug discovery.

Data Presentation

To facilitate a clear and objective comparison of docking results, all quantitative data should be summarized in a structured format. The following table provides a template for presenting key metrics from a comparative docking study.

DerivativeTarget ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
This compound e.g., InhAe.g., 4DRE-X.Xe.g., TYR158e.g., PHE149, MET199
Derivative A e.g., InhAe.g., 4DRE-Y.Ye.g., SER94e.g., PHE149, PRO193
Derivative B e.g., InhAe.g., 4DRE-Z.Ze.g., TYR158, THR196e.g., MET103, ILE202
Control Inhibitor e.g., InhAe.g., 4DRE-A.Ae.g., SER94, TYR158e.g., PHE149, MET199

Experimental Protocols

A rigorous and well-documented protocol is crucial for the reproducibility and validity of in-silico studies. The following sections detail the key steps for a comparative molecular docking analysis.

Target Selection and Protein Preparation

The initial and most critical step is the selection of a relevant biological target. For isonicotinic acid derivatives, potential targets could include enzymes involved in bacterial or viral replication, or proteins implicated in cancer signaling pathways.

  • Target Identification: Based on the known biological activities of similar isonicotinic acid compounds, potential targets can be identified from scientific literature and databases such as the Protein Data Bank (PDB). For instance, given the anti-tubercular activity of some isonicotinic acid derivatives, the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis could be a relevant target.

  • Protein Structure Retrieval: The 3D crystallographic structure of the target protein is obtained from the PDB.

  • Protein Preparation: The downloaded protein structure needs to be prepared for docking. This typically involves:

    • Removing water molecules and any co-crystallized ligands or ions that are not essential for the study.

    • Adding polar hydrogen atoms.

    • Assigning appropriate atomic charges (e.g., Kollman charges).

    • Repairing any missing residues or atoms in the protein structure using tools like SWISS-MODEL or Modeller.

Software such as AutoDockTools, Chimera, or PyMOL can be utilized for these preparation steps.

Ligand Preparation

The this compound derivatives to be studied need to be prepared in a 3D format suitable for docking.

  • 2D Structure Drawing: The chemical structures of the derivatives are drawn using software like ChemDraw or MarvinSketch.

  • 3D Conversion and Optimization: The 2D structures are converted into 3D structures. An energy minimization step is then performed using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation of each ligand. This can be done using software like Avogadro or the tools available in docking software suites.

  • Charge and Torsion Angle Assignment: Gasteiger charges are typically assigned to the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during the docking process.

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

  • Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid should be sufficient to encompass the binding pocket where the ligand is expected to interact.

  • Docking Algorithm: A docking program like AutoDock Vina or GOLD is used to perform the simulation. These programs employ search algorithms (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the ligand within the grid box.

  • Scoring Function: The docking program uses a scoring function to estimate the binding affinity (usually in kcal/mol) for each generated pose. The pose with the lowest binding energy is typically considered the most favorable.

Analysis of Docking Results

The output of the docking simulation provides valuable insights into the potential interaction between the ligands and the target protein.

  • Binding Affinity: The binding affinities of the different this compound derivatives are compared. A more negative value generally indicates a stronger binding interaction.

  • Interaction Analysis: The binding poses of the top-ranked derivatives are visually inspected to identify key molecular interactions, such as:

    • Hydrogen bonds: These are crucial for the specificity and stability of the ligand-protein complex.

    • Hydrophobic interactions: These contribute significantly to the overall binding affinity.

    • Pi-pi stacking and other non-covalent interactions.

  • Comparative Analysis: The interaction patterns of the novel derivatives are compared with each other and with any known inhibitors (controls) that were included in the study. This helps in understanding the structure-activity relationship (SAR) and identifying key chemical features responsible for potent binding.

Software like Discovery Studio Visualizer or PyMOL can be used to visualize and analyze these interactions in detail.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for a comparative molecular docking study.

experimental_workflow cluster_prep Preparation Phase cluster_docking Simulation Phase cluster_analysis Analysis Phase target_selection Target Selection & Protein Preparation (PDB) grid_gen Grid Box Generation (Define Active Site) target_selection->grid_gen ligand_prep Ligand Preparation (2D to 3D, Optimization) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking results_analysis Analyze Binding Affinity & Interactions docking->results_analysis comparison Comparative Analysis & SAR results_analysis->comparison

Caption: A generalized workflow for conducting a comparative molecular docking study.

Hypothetical Signaling Pathway

The diagram below represents a hypothetical signaling pathway that could be targeted by this compound derivatives, leading to an antimicrobial effect.

signaling_pathway Derivative Derivative Target_Enzyme Target Enzyme (e.g., InhA) Derivative->Target_Enzyme Inhibition Essential_Metabolite Essential Metabolite Synthesis Target_Enzyme->Essential_Metabolite Blocks Cell_Wall_Integrity Bacterial Cell Wall Integrity Essential_Metabolite->Cell_Wall_Integrity Maintains Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Integrity->Bacterial_Cell_Death Loss leads to

Caption: A hypothetical pathway showing the inhibitory action on a target enzyme.

Benchmarking the Anti-inflammatory Potential of Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against Ibuprofen

For Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

Introduction

The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. Isonicotinic acid, a derivative of pyridine, has emerged as a versatile scaffold in medicinal chemistry, with several of its derivatives demonstrating significant therapeutic activities. This guide provides a comparative overview of the anti-inflammatory effects of isonicotinic acid derivatives against the widely used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen. The primary mechanism of action explored is the inhibition of Reactive Oxygen Species (ROS), a key contributor to inflammatory processes.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of novel isonicotinic acid derivatives has been evaluated in vitro by measuring their ability to inhibit the production of Reactive Oxygen Species (ROS) from human whole blood stimulated by phorbol myristate acetate (PMA). The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.

The data presented below summarizes the IC₅₀ values for several isonicotinic acid derivatives compared to the standard anti-inflammatory drug, Ibuprofen.

CompoundChemical ClassAssay TargetIC₅₀ (µg/mL)Fold Difference vs. Ibuprofen
Isonicotinate 5 Isonicotinic Acid DerivativeROS1.42 ± 0.1~8x more potent
Isonicotinate 6 Isonicotinic Acid DerivativeROS8.6 ± 0.5~1.3x more potent
Isonicotinate 8a Isonicotinic Acid DerivativeROS19.6 ± 3.4Less potent
Isonicotinate 8b Isonicotinic Acid DerivativeROS3.7 ± 1.7~3x more potent
Ibuprofen NSAID (Propionic Acid Derivative)ROS11.2 ± 1.9-

Data sourced from a study on the anti-inflammatory activity of novel isonicotinic acid derivatives.[1][2]

Key Findings:

  • Several isonicotinic acid derivatives demonstrated potent inhibition of ROS production.

  • Notably, Isonicotinate 5 exhibited an exceptional anti-inflammatory effect, being approximately eight times more potent than Ibuprofen in this assay.[1][2]

  • Isonicotinate 8b also showed a significantly higher potency than Ibuprofen.[1]

  • The anti-inflammatory activity of these isonicotinoyl compounds is suggested to be correlated with their inhibitory effect on the COX-2 enzyme, a key target for many NSAIDs.[1]

Mechanism of Action: A Focus on NF-κB Signaling

Inflammation is a complex biological response involving a cascade of signaling pathways. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).

The anti-inflammatory effects of many compounds, including isonicotinic acid derivatives, are often attributed to their ability to modulate the NF-κB pathway. By inhibiting NF-κB activation, these compounds can suppress the downstream inflammatory cascade.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) Ub Ub IκBα->Ub Ubiquitination NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocates Proteasome Proteasome Ub->Proteasome Degradation Isonicotinic Acid Derivatives Isonicotinic Acid Derivatives Isonicotinic Acid Derivatives->IKK Complex Inhibits DNA DNA NF-κB (p50/p65)_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Ibuprofen, a non-selective COX inhibitor, primarily exerts its anti-inflammatory effects by blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3][4][5]

Ibuprofen_Mechanism Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Ibuprofen Ibuprofen Ibuprofen->COX-1 / COX-2 Inhibits

Experimental Protocols

In Vitro Anti-inflammatory Assay: Inhibition of Reactive Oxygen Species (ROS) Production

This protocol outlines the methodology used to assess the anti-inflammatory activity of test compounds by measuring the inhibition of ROS production from phorbol myristate acetate (PMA)-stimulated human whole blood using a luminol-enhanced chemiluminescence technique.

Materials:

  • Heparinized human whole blood

  • Test compounds (Isonicotinic acid derivatives, Ibuprofen) dissolved in a suitable solvent (e.g., DMSO)

  • Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) solution

  • Phorbol 12-myristate 13-acetate (PMA) solution (stimulant)

  • Horseradish peroxidase (HRP)

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well white microplates

  • Luminometer

Procedure:

  • Preparation of Blood: Dilute fresh heparinized human whole blood with HBSS.

  • Assay Setup:

    • To each well of a 96-well white microplate, add the diluted whole blood.

    • Add the test compound at various concentrations to the respective wells. A vehicle control (e.g., DMSO) and a positive control (a known anti-inflammatory agent) should be included.

    • Incubate the plate at 37°C for a specified period.

  • Chemiluminescence Measurement:

    • Prepare a working solution of luminol and HRP in HBSS.

    • Add the luminol/HRP solution to each well.

    • Immediately add the PMA solution to each well to stimulate ROS production.

    • Place the microplate in a luminometer and measure the chemiluminescence signal at regular intervals for a defined period.

  • Data Analysis:

    • The inhibitory effect of the test compound is calculated as the percentage reduction in the chemiluminescence signal compared to the vehicle control.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of the ROS production) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis A Dilute Heparinized Human Whole Blood C Add Diluted Blood to 96-well Plate A->C B Prepare Test Compound and Control Solutions D Add Test Compounds and Controls B->D C->D E Incubate at 37°C D->E F Add Luminol/HRP and PMA E->F G Measure Chemiluminescence (Luminometer) F->G H Calculate % Inhibition and IC50 Values G->H

Conclusion

The presented data suggests that isonicotinic acid derivatives hold significant promise as a new class of anti-inflammatory agents. Several derivatives have demonstrated superior in vitro potency in inhibiting ROS production compared to the established NSAID, Ibuprofen. The mechanism of action is likely linked to the modulation of key inflammatory signaling pathways such as NF-κB. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential and safety profile of these compounds for the treatment of inflammatory diseases.

References

Safety Operating Guide

Safe Disposal of 2,6-Dimethoxyisonicotinic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 2,6-Dimethoxyisonicotinic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these procedural steps for handling and disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The specific PPE requirements may vary based on the compound's concentration and the nature of the handling procedure.

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat or chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][2][3]

  • Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation occurs, seek medical advice.[1][2]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2][3]

  • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound, as with most laboratory chemicals, must follow a structured and regulated process. Direct disposal into the trash or down the drain is strictly prohibited for hazardous chemical waste.[4][5][6][7]

Step 1: Waste Identification and Classification

Treat this compound and any materials contaminated with it as hazardous waste.[4][8] This is a critical first step in ensuring that the waste is handled appropriately throughout the disposal process.

Step 2: Waste Segregation

Proper segregation of chemical waste is essential to prevent dangerous reactions.[9]

  • Collect this compound waste in a dedicated, properly labeled container.

  • Do not mix with other waste streams such as solvents, bases, or reactive chemicals.[6][7]

  • Specifically, keep acidic waste separate from bases, cyanides, and sulfides.[9]

Step 3: Container Selection and Labeling

The choice of container and its labeling are crucial for safe storage and transport.

  • Container: Use a chemically compatible container, preferably the original container if it is in good condition.[9] Plastic containers are often preferred.[10] The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[4][9][10]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.[8]

Step 4: Accumulation and Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where it is generated.[9][10]

  • The SAA should be under the control of the laboratory supervisor.[7]

  • Store the waste container in a secondary containment tray to prevent the spread of potential spills.[11]

  • Ensure the SAA is inspected weekly for any signs of leakage.[9]

Step 5: Disposal of Empty Containers

Empty containers that held this compound must also be disposed of properly.

  • A container is considered "empty" only when all contents have been removed to the extent possible.[4]

  • For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required.[4][11] The rinsate from the first rinse must be collected and disposed of as hazardous waste.[6] For highly toxic chemicals, the first three rinses must be collected.[6]

  • After proper rinsing, deface or remove all chemical labels from the container before disposing of it as regular trash.[4]

Step 6: Arranging for Chemical Waste Pickup

Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for the pickup and disposal of the hazardous waste.[10] Do not attempt to transport or dispose of the waste yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Handling cluster_1 Waste Segregation & Containment cluster_2 Storage & Accumulation cluster_3 Final Disposal A Generate 2,6-Dimethoxyisonicotinic Acid Waste B Wear Appropriate PPE A->B C Classify as Hazardous Waste B->C D Use Labeled, Compatible Container C->D E Segregate from Incompatible Wastes D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Use Secondary Containment F->G H Contact EHS for Pickup G->H I Properly Dispose of Empty Containers (Triple Rinse) H->I J Licensed Waste Disposal H->J I->J

Caption: Disposal workflow for this compound.

This comprehensive guide is intended to ensure that this compound is handled and disposed of in a manner that prioritizes safety and environmental responsibility. Always consult your institution's specific waste management policies and procedures.

References

Personal protective equipment for handling 2,6-Dimethoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of 2,6-Dimethoxyisonicotinic acid. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Recommended Personal Protective Equipment

PPE CategoryEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles and a face shield.[4][5]To protect against splashes and airborne particles.[5][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apron.[4][6]To prevent skin contact and irritation.[1][3]
Respiratory Protection A NIOSH-approved respirator is necessary if working outside of a fume hood or if dust is generated.[1][5]To protect against inhalation of harmful dust or vapors.[1]
Footwear Closed-toe shoes.[7]To protect feet from spills.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and ensure safety.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if safe Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weighing Weighing Prepare Fume Hood->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Decontaminate Decontaminate Reaction->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Dispose Segregate Waste->Dispose

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocol:

  • Pre-Experiment Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for any similar compounds if a specific one for this compound is unavailable.

    • Ensure that a fully functional eyewash station and safety shower are readily accessible.[1]

    • Put on all required Personal Protective Equipment (PPE) as detailed in the table above.[6]

    • Prepare a dedicated and clean workspace within a certified chemical fume hood.[8]

  • Handling the Compound:

    • Weighing: Conduct all weighing operations within the fume hood to contain any airborne particles. Use a disposable weighing paper or boat.

    • Dissolving: When dissolving the solid, add the powder slowly to the solvent to avoid splashing.

    • Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.

  • Post-Experiment Cleanup:

    • Decontamination: Wipe down all surfaces and equipment used with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

    • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical and removing PPE.[9]

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Decision Tree

start Waste Generated is_solid Is the waste solid? start->is_solid solid_container Solid Chemical Waste Container is_solid->solid_container Yes is_liquid Is the waste liquid? is_solid->is_liquid No end Dispose via Certified Vendor solid_container->end liquid_container Liquid Chemical Waste Container is_liquid->liquid_container Yes is_sharp Is it a sharp? is_liquid->is_sharp No liquid_container->end sharps_container Sharps Container is_sharp->sharps_container Yes ppe_container Contaminated PPE Bin is_sharp->ppe_container No sharps_container->end ppe_container->end

Caption: A decision tree for the proper segregation and disposal of waste.

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Unused this compound and any contaminated solids (e.g., weighing paper, gloves) should be placed in a designated, clearly labeled "Solid Hazardous Waste" container.[8][10]

    • Liquid Waste: Solutions containing this compound should be collected in a labeled "Liquid Hazardous Waste" container. Do not mix with incompatible waste streams.[11][12]

    • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[8]

  • Container Management:

    • All waste containers must be kept closed when not in use.[11][13]

    • Containers should be stored in a well-ventilated area, away from incompatible materials.[13]

  • Final Disposal:

    • All waste must be disposed of through a licensed hazardous waste disposal company.[11] Do not dispose of this chemical down the drain or in regular trash.[14] Follow all local, state, and federal regulations for hazardous waste disposal.[14]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.